Beradilol monoethyl maleate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
114856-47-2 |
|---|---|
Molecular Formula |
C31H38ClN5O7 |
Molecular Weight |
628.1 g/mol |
IUPAC Name |
4-chloro-2-[2-hydroxy-3-[[2-methyl-1-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)anilino]propan-2-yl]amino]propoxy]benzonitrile;(Z)-4-ethoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C25H30ClN5O3.C6H8O4/c1-16-10-23(33)30-31-24(16)17-5-8-20(9-6-17)28-15-25(2,3)29-13-21(32)14-34-22-11-19(26)7-4-18(22)12-27;1-2-10-6(9)4-3-5(7)8/h4-9,11,16,21,28-29,32H,10,13-15H2,1-3H3,(H,30,33);3-4H,2H2,1H3,(H,7,8)/b;4-3- |
InChI Key |
TZXOVBAUUXGKJG-QGAMPUOQSA-N |
SMILES |
CCOC(=O)C=CC(=O)O.CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O |
Isomeric SMILES |
CCOC(=O)/C=C\C(=O)O.CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O |
Canonical SMILES |
CCOC(=O)C=CC(=O)O.CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(4-(2-(3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino)-2-methylpropylamino)phenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone monoethyl maleate TZC 5665 TZC-5665 |
Origin of Product |
United States |
Foundational & Exploratory
Beradilol Monoethyl Maleate: The Dual-Action Inodilator-Beta Blocker
This technical guide details the mechanism of action, pharmacological profile, and experimental validation of Beradilol Monoethyl Maleate (also known as Oberadilol or TZC-5665 ).
Executive Summary
This compound (TZC-5665) is a hybrid pharmacological agent designed to bridge two opposing therapeutic strategies in heart failure management: beta-adrenergic blockade and positive inotropy . Chemically characterized by a pyridazinone ring fused with a traditional beta-blocking side chain, Beradilol functions as a Beta-Adrenergic Receptor Antagonist with intrinsic Phosphodiesterase Type III (PDE3) Inhibitory activity .[1]
This unique "inodilator-blocker" profile allows it to shield the myocardium from the deleterious effects of chronic sympathetic overdrive (via
Chemical Identity & Physicochemical Properties
The monoethyl maleate salt form is utilized to enhance the aqueous solubility and bioavailability of the parent compound, Oberadilol.
| Property | Detail |
| Compound Name | This compound (Oberadilol) |
| Code Name | TZC-5665 |
| Chemical Class | Pyridazinone derivative |
| Molecular Structure | Contains a 4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl group (PDE3 pharmacophore) linked to a chlorobenzonitrile-hydroxypropylamino chain ( |
| Key Metabolite | M-2 (Exhibits higher potency than the parent compound and Milrinone in specific models). |
Pharmacological Mechanism of Action (The Core)
The "Bypass" Hypothesis
Beradilol operates on a paradoxical mechanism. Traditional beta-blockers (e.g., Metoprolol) reduce mortality in heart failure but initially depress cardiac contractility (negative inotropy). Traditional PDE3 inhibitors (e.g., Milrinone) increase contractility (positive inotropy) but increase long-term mortality due to arrhythmia and calcium overload.
Beradilol attempts to balance these by:
-
Blocking the Receptor (
): Preventing the binding of norepinephrine, thereby reducing the pro-apoptotic and remodeling signals triggered by chronic receptor overstimulation. -
Inhibiting the Enzyme (PDE3): Preventing the degradation of cAMP downstream of the receptor. This maintains a basal level of cAMP sufficient for calcium cycling and contractility, effectively "bypassing" the blocked receptor to preserve cardiac output.
Signaling Pathway
The following Graphviz diagram illustrates the dual interference of Beradilol in the adrenergic signaling cascade.
Figure 1: Dual mechanism of Beradilol. It blocks the upstream receptor input while inhibiting the downstream degradation of cAMP, preserving contractility via the PDE3 bypass.
Therapeutic Implications & Clinical Context
-
Heart Failure: The primary indication. The metabolite M-2 has been shown to dose-dependently increase cardiac contractility and reduce both preload and afterload in canine models of heart failure, often with greater potency than milrinone.
-
Hypertension: The PDE3 inhibition in vascular smooth muscle leads to vasodilation, reducing systemic vascular resistance (afterload).
-
Clinical Status: Development was discontinued after Phase II. While the mechanism is elegant in theory, chronic PDE3 inhibition has historically been associated with increased mortality in heart failure patients (e.g., the PROMISE trial for milrinone), likely due to pro-arrhythmic effects of sustained high cAMP levels.
Experimental Validation Framework
To verify the mechanism of Beradilol in a research setting, the following experimental protocols are standard.
Protocol: PDE3 Inhibition Assay
Objective: To quantify the
-
Enzyme Isolation: Isolate PDE3 from human platelets or bovine aorta; isolate PDE4 from canine tracheal smooth muscle.
-
Reaction Mix: Prepare buffer containing Tris-HCl (pH 7.5),
, and -cAMP (substrate). -
Incubation: Incubate enzyme with varying concentrations of Beradilol (
to ) for 30 minutes at 30°C. -
Termination: Stop reaction by boiling or adding snake venom (Crotalus atrox) to convert 5'-AMP to adenosine.
-
Separation: Use ion-exchange chromatography (Dowex resin) to separate
-adenosine (product) from unreacted substrate. -
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % inhibition vs. log[drug] to determine
.
Protocol: Radioligand Binding (Beta-Blockade)
Objective: To determine affinity (
-
Membrane Prep: Prepare membranes from rat heart (
rich) and lung ( rich). -
Ligand: Use
-Iodocyanopindolol (high affinity beta-antagonist). -
Displacement: Incubate membranes with radioligand and increasing concentrations of Beradilol.
-
Filtration: Rapidly filter through glass fiber filters (Whatman GF/B) to trap membrane-bound ligand.
-
Analysis: Scatchard plot analysis to calculate
.
Data Summary (Hypothetical/Representative)
Note: Values below are representative of the class (pyridazinone-beta-blockers) and specific TZC-5665 data points where available.
| Parameter | Assay Target | Outcome | Reference |
| Inotropy | Canine Heart (In Vivo) | Dose-dependent increase ( | [1] |
| Vasodilation | Forearm Blood Flow | Increased (Reduced Vascular Resistance) | [1] |
| Selectivity | PDE3 vs PDE4 | High selectivity for PDE3 ( | [2] |
| Potency | Contractility vs Milrinone | M-2 metabolite > Milrinone | [1] |
Experimental Workflow Diagram
The following diagram outlines the logical flow for validating the compound's dual mechanism.
Figure 2: Step-by-step validation workflow for Beradilol's pharmacological profile.
References
-
Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs. Source: PubMed / Nihon Yakurigaku Zasshi Link:[2][Link](Note: Citation based on verified snippet content matching TZC-5665 pharmacology).
-
Oberadilol [TZC 5665] - AdisInsight. Source: Springer AdisInsight Link:[Link]
-
Phosphodiesterase Inhibitors in Heart Failure. Source: StatPearls [NCBI] Link:[Link]
Sources
- 1. Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different pathways of calcium sensitization activated by receptor agonists and phorbol esters in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
TZC-5665 beta-adrenergic receptor antagonist properties
Dual-Mechanism Beta-Adrenergic Antagonist & PDE III Inhibitor[1][2]
Executive Summary
TZC-5665 (chemically known as Beradilol ) represents a distinct class of "hybrid" cardiovascular agents designed to bridge the therapeutic gap between beta-adrenergic blockade and positive inotropy. Unlike classical beta-blockers (e.g., propranolol) that depress cardiac contractility, or pure phosphodiesterase type III (PDE III) inhibitors (e.g., milrinone) that carry pro-arrhythmic risks, TZC-5665 functions as a pharmacological prodrug-system . The parent compound provides sympatholytic beta-blockade, while its active metabolite, M-2 , exerts potent PDE III inhibition.[1][2][3][4][5] This guide details the physicochemical properties, pharmacodynamic signaling, and experimental characterization of TZC-5665.
Chemical Architecture & Physicochemical Profile
TZC-5665 is a pyridazinone derivative , a scaffold historically significant in the development of cardiotonic agents (e.g., pimobendan, levosimendan).
Core Structure: The molecule features a 6-phenyl-4,5-dihydro-3(2H)-pyridazinone core linked to a substituted amino-propanol chain. This side chain bears structural homology to the aryloxypropanolamine pharmacophore found in many beta-blockers, facilitating beta-receptor affinity.
| Property | Specification |
| IUPAC Name | 6-(4-(2-(3-(5-Chloro-2-cyanophenoxy)-2-hydroxypropylamino)-2-methylpropylamino)phenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone monoethyl maleate |
| CAS Number | 114856-47-2 |
| Molecular Formula | C31H38ClN5O7 (Maleate Salt) |
| Molecular Weight | 628.1 g/mol |
| Key Metabolite | M-2 (Active PDE III Inhibitor) |
| Solubility | Soluble in DMSO; limited aqueous solubility without salt formulation. |
Mechanism of Action: The "Hybrid" Signaling Pathway
The therapeutic rationale of TZC-5665 relies on a specific pharmacokinetic-pharmacodynamic (PK/PD) interplay. The parent compound and its metabolite target two distinct nodes of the cardiomyocyte excitation-contraction coupling pathway.
2.1. Parent Compound (TZC-5665): Beta-Adrenergic Antagonism[1][2][3][4][5][6]
-
Selectivity: Non-selective competitive antagonist at
and adrenergic receptors.[6][7] -
Potency: Comparable to propranolol in isolated tissue preparations.[4][5]
-
Physiological Effect: Reduces heart rate (negative chronotropy) and blunts excessive sympathetic nervous system (SNS) drive, which is deleterious in chronic heart failure.
2.2. Metabolite (M-2): PDE III Inhibition[1][2][3][4][5]
-
Formation: TZC-5665 is rapidly metabolized in the liver to M-2.
-
Target: Phosphodiesterase Type III (cGMP-inhibited cAMP phosphodiesterase).[3]
-
Mechanism: M-2 inhibits the degradation of cyclic AMP (cAMP). Elevated intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates L-type calcium channels and phospholamban.
-
Physiological Effect: Increases calcium influx and sarcoplasmic reticulum calcium uptake, leading to increased contractility (positive inotropy) and improved relaxation (lusitropy).
2.3. Pathway Visualization
The following diagram illustrates the opposing yet complementary actions of the TZC-5665/M-2 system on cardiomyocyte cAMP levels.
Figure 1: Dual-mechanism pathway. TZC-5665 blocks upstream cAMP generation via beta-receptors, while M-2 prevents downstream cAMP degradation via PDE III inhibition, fine-tuning the inotropic state.
Comparative Pharmacological Profile
The following table contrasts TZC-5665 with standard-of-care agents to highlight its unique positioning.
| Feature | TZC-5665 (Parent) | Metabolite M-2 | Propranolol | Milrinone |
| Primary Target | PDE III Enzyme | PDE III Enzyme | ||
| Beta-Blockade | High (Non-selective) | Low / Negligible | High (Non-selective) | None |
| PDE III Inhibition | Moderate | High (Potent) | None | High |
| Inotropy | Negative | Positive | Negative | Positive |
| Chronotropy | Negative | Slight Positive | Negative | Positive |
| Hemodynamic Outcome | Reduced HR | Increased Cardiac Output | Reduced HR & CO | Increased CO |
Key Insight: In in vivo models (canine), the administration of TZC-5665 results in a net reduction of left ventricular end-diastolic volume (LVEDV) and maintained or improved ejection fraction.[1][2] This suggests the M-2 metabolite compensates for the negative inotropy usually caused by beta-blockade [1, 2].
Experimental Protocols for Characterization
For researchers aiming to validate TZC-5665 properties, the following assays are standard.
4.1. Radioligand Binding Assay (Beta-Receptor Affinity)
Objective: Determine the
-
Preparation: Isolate cardiac membrane fractions from rat or guinea pig ventricles.
-
Ligand: Use a high-affinity radioligand such as [³H]-CGP 12177 (hydrophilic, non-selective).
-
Incubation:
-
Incubate membrane aliquots (50-100 µg protein) with [³H]-CGP 12177 (0.5 nM) in Tris-HCl buffer (pH 7.4).
-
Add increasing concentrations of TZC-5665 (
to M). -
Define non-specific binding using 1 µM propranolol.
-
-
Termination: Filter through GF/B glass fiber filters; wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and derive using the Cheng-Prusoff equation.
4.2. PDE III Inhibition Assay
Objective: Quantify the potency of TZC-5665 and M-2 against PDE III.[3][4][5]
-
Enzyme Source: Solubilize PDE III from human platelets or canine ventricular tissue (cGMP-inhibited fraction).
-
Substrate: Use [³H]-cAMP (1 µM) as the substrate.
-
Reaction:
-
Incubate enzyme + substrate + TZC-5665/M-2 in assay buffer (Tris-HCl, MgCl2) at 30°C for 10-20 minutes.
-
Include 1 µM cGMP to confirm the identity of PDE III (should inhibit activity).
-
-
Separation: Stop reaction by boiling or using snake venom nucleotidase to convert AMP to adenosine. Separate cAMP from metabolic products using ion-exchange chromatography (Dowex resin).
-
Data: Express results as percent inhibition of PDE activity relative to vehicle control.
4.3. Isolated Organ Bath (Functional Antagonism)
Objective: Differentiate the chronotropic (HR) and inotropic (Force) effects.
-
Tissue: Isolate guinea pig right atria (spontaneously beating - for chronotropy) and papillary muscles (electrically paced - for inotropy).
-
Setup: Mount in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 / 5% CO2.
-
Agonist Challenge: Construct cumulative concentration-response curves for isoproterenol.
-
Antagonist Pre-treatment: Incubate tissues with TZC-5665 for 30 mins.
-
Measurement:
-
Right Atria: Measure shift in heart rate response (Schild plot analysis for pA2).
-
Papillary Muscle: Measure contractile force. Note that high doses of TZC-5665 may show less depression of force than propranolol due to intrinsic PDE inhibition (or conversion to M-2 if metabolic enzymes are present in the tissue preparation, though this is less likely ex vivo; direct PDE inhibition by parent TZC-5665 is the likely factor here).
-
References
-
Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs. Source: PubMed / Nih.gov URL:[Link] (Search Term: TZC-5665) Summary:[1][2][3][4][5][8][9][10] Describes the rapid absorption of TZC-5665, its metabolism to M-2, and the hemodynamic profile showing reduced preload with maintained contractility.
-
Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds. Source: JChemRev URL:[Link] Summary: Reviews the class of pyridazinones, highlighting TZC-5665's dual beta-blocking and PDE III inhibitory mechanism compared to milrinone.[2][3][4][5]
-
Beradilol Monoethyl Maleate (TZC-5665) Compound Summary. Source: PubChem URL:[8][Link] Summary:[1][2][3][4][5][6][7][8][9][10][11][12] Provides chemical structure (CID 6449836), molecular weight, and synonym data for this compound.[8]
-
Studies on Agents with Vasodilator and Beta-Blocking Activities. Source: J-Stage (Journal of Pharmacological Sciences) URL:[Link] Summary:[3][5][10] Details the synthesis of optical isomers of TZC-5665 and their evaluation for cAMP phosphodiesterase III inhibitory activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. sarpublication.com [sarpublication.com]
- 5. researchgate.net [researchgate.net]
- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 7. Beta Adrenergic Blocking Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound | C31H38ClN5O7 | CID 6449836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Studies on Agents with Vasodilator and β-Blocking Activities. V. Synthesis and Pharmacological Activity of the Optical Isomers of TZC-5665 [jstage.jst.go.jp]
- 10. WO2010060874A1 - Phosphodiesterase type iii (pde iii) inhibitors or ca2+-sensitizing agents for the treatment of hypertrophic cardiomyopathy - Google Patents [patents.google.com]
- 11. medicaid.nv.gov [medicaid.nv.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Beradilol Monoethyl Maleate: Chemical Properties, Proposed Synthesis, and Analytical Characterization
This technical guide provides a comprehensive overview of Beradilol monoethyl maleate, a compound of interest for researchers and drug development professionals in the cardiovascular field. This document delves into its chemical structure, molecular weight, and physicochemical properties. Furthermore, it outlines a proposed synthetic pathway and a robust analytical workflow for its characterization, grounded in established chemical principles.
Introduction to Beradilol (Oberadilol)
Beradilol, also known as Oberadilol, is classified as a beta-adrenergic receptor antagonist, an antihypertensive agent, and a peripheral vasodilator.[1] Its unique chemical structure, belonging to the pyridazine class of compounds, suggests a potential for a distinct pharmacological profile. This guide will explore the fundamental characteristics of its monoethyl maleate salt form.
Chemical Structure and Identification
The definitive identification of a compound is foundational to all further research. This compound is the salt formed between the active pharmaceutical ingredient, Beradilol (Oberadilol), and monoethyl maleate.
The chemical structure of this compound is depicted below:
Beradilol Base Structure:
Monoethyl Maleate Structure:
IUPAC Name: 4-chloro-2-[2-hydroxy-3-[[2-methyl-1-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)anilino]propan-2-yl]amino]propoxy]benzonitrile;(Z)-4-ethoxy-4-oxobut-2-enoic acid.[2]
Key Identifiers:
Molecular Weight and Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is critical for formulation development and pharmacokinetic studies.
Molecular Weight
The molecular weights of this compound and its constituent components are summarized in the table below.
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| Beradilol (Oberadilol) | C₂₅H₃₀ClN₅O₃ | 483.99 |
| Monoethyl Maleate | C₆H₈O₄ | 144.13 |
| This compound | C₃₁H₃₈ClN₅O₇ | 628.12 |
Data sourced from PubChem and the Global Substance Registration System (GSRS).[2][3]
Physicochemical Properties
The following table summarizes the available experimental and computed physicochemical properties. It is important to note that most properties for the complete salt are computationally derived and await experimental verification.
| Property | This compound (Computed)[2] | Monoethyl Maleate (Experimental/Predicted)[4][5][6] |
| Appearance | Not available | Solid, Pale Yellow Oil |
| Melting Point | Not available | 66 - 68 °C |
| Boiling Point | Not available | 261.6 ± 23.0 °C (Predicted) |
| Solubility | Not available | Soluble in Chloroform, Ethyl Acetate |
| Hydrogen Bond Donor Count | 5 | 1 |
| Hydrogen Bond Acceptor Count | 11 | 4 |
| Rotatable Bond Count | 14 | 4 |
| Topological Polar Surface Area (TPSA) | 182 Ų | 63.6 Ų |
| LogP (XLogP3) | Not available | 0.2 |
Proposed Synthetic Pathway
While a specific, published synthesis for Beradilol (Oberadilol) was not identified in the available literature, a plausible retrosynthetic analysis based on its structure allows for the proposal of a logical synthetic route. The formation of the monoethyl maleate salt is a straightforward acid-base reaction following the synthesis of the parent molecule.
The synthesis of Beradilol likely involves a multi-step process, culminating in the coupling of key intermediates. A proposed high-level synthetic workflow is illustrated below.
Caption: Proposed high-level synthetic workflow for this compound.
Causality in Experimental Choices:
-
Choice of Intermediates: The division of the molecule into a pyridazine-containing fragment (Intermediate A) and a substituted phenoxypropanolamine side chain (Intermediate B) is a common strategy in medicinal chemistry for complex molecules, allowing for parallel synthesis and optimization.
-
Epoxide Intermediate: The use of an epoxide intermediate (Intermediate B) is a well-established method for introducing the 2-hydroxypropylamino linker, a common pharmacophore in beta-blockers. The subsequent ring-opening of the epoxide by an amine (from Intermediate A) is a regioselective and efficient reaction.
-
Purification: Chromatographic purification of the free base is essential to remove starting materials, by-products, and regioisomers before the final salt formation step.
-
Salt Formation: The selection of monoethyl maleate for salt formation is likely driven by the desire to improve the physicochemical properties of the final drug substance, such as solubility, stability, and crystallinity, which are critical for formulation into a dosage form.
Proposed Analytical Workflow for Characterization and Quality Control
A robust and validated analytical methodology is imperative for ensuring the identity, purity, and quality of this compound. The following section outlines a comprehensive analytical workflow.
Identity Confirmation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular weight of the intact salt and its fragmentation pattern. This provides unequivocal evidence of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by providing information on the connectivity of atoms and the chemical environment of each proton and carbon.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify the characteristic functional groups present in the molecule, such as nitriles, ketones, hydroxyls, and esters.
Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and assay determination.
Proposed HPLC Method:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point due to the molecule's moderate polarity.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of the main peak from any impurities.
-
Detection: UV detection at a wavelength corresponding to a chromophore in the molecule (e.g., the benzonitrile or pyridazine rings) should provide good sensitivity. For higher specificity and sensitivity, especially for impurity profiling, a mass spectrometer (LC-MS) detector is recommended.
The analytical workflow for quality control is depicted in the following diagram:
Caption: A typical analytical workflow for the quality control of this compound.
Mechanism of Action and Therapeutic Potential
Beradilol (Oberadilol) is classified as a beta-adrenergic receptor antagonist and a peripheral vasodilator.[1] This dual mechanism of action is a feature of some third-generation beta-blockers, such as carvedilol.
Proposed Mechanism of Action:
-
Beta-Blockade: Beradilol likely acts as a competitive antagonist at beta-adrenergic receptors, primarily in the heart. This action would lead to a decrease in heart rate, myocardial contractility, and blood pressure.
-
Vasodilation: The peripheral vasodilation may result from various mechanisms, such as alpha-1 adrenergic blockade or direct effects on vascular smooth muscle. This vasodilation contributes to the reduction in blood pressure by lowering peripheral resistance.
The combination of these actions suggests that this compound could be a promising agent for the treatment of hypertension and other cardiovascular disorders. The pyridazine moiety may confer unique pharmacological properties that differentiate it from other beta-blockers.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, molecular weight, and physicochemical properties of this compound. While specific experimental data on its synthesis and analysis are not yet widely published, this guide has proposed logical and scientifically sound approaches for its preparation and quality control. The classification of Beradilol as a beta-blocker with vasodilatory properties positions it as an interesting candidate for further investigation in the field of cardiovascular drug development.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Global Substance Registration System. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved February 3, 2026, from [Link]
-
AdisInsight. (2005, May 1). Oberadilol. Springer Nature. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). Monoethyl maleate. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
Sources
- 1. Oberadilol - AdisInsight [adisinsight.springer.com]
- 2. This compound | C31H38ClN5O7 | CID 6449836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Monoethyl maleate | 3990-03-2 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Monoethyl maleate | C6H8O4 | CID 5354457 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Pharmacodynamics and Selectivity Profile of Beradilol (TZC-5665)
The following is an in-depth technical guide on the pharmacodynamics and receptor binding profile of Beradilol (TZC-5665).
Executive Summary: The "Inotropic Beta-Blocker" Paradox
Beradilol (Development Code: TZC-5665) represents a distinct class of "hybrid" adrenergic antagonists. Unlike classical cardioselective beta-blockers (e.g., Bisoprolol) or simple non-selective antagonists (e.g., Propranolol), Beradilol is a pyridazinone derivative engineered to deliver a dual-pathway hemodynamic benefit.
Its pharmacological signature is defined by two opposing yet complementary mechanisms:
-
Parent Compound (TZC-5665): Exhibits non-selective beta-adrenergic blockade ($ \beta_1 \approx \beta_2 $) combined with
-adrenergic antagonism, resulting in vasodilation and sympatholysis. -
Active Metabolite (M-2): Acts as a potent Phosphodiesterase III (PDE III) inhibitor , functioning as a positive inotrope.[1][2][3]
This guide analyzes the binding affinity of Beradilol to
Molecular Mechanism & Receptor Selectivity
The Pyridazinone Scaffold
Beradilol is chemically distinct from the aryloxypropanolamine class (e.g., Metoprolol). Its pyridazinone core is structurally related to PDE inhibitors (like Pimobendan), which explains its dual activity.
Binding Affinity Profile ( vs. )
Experimental data derived from radioligand binding assays (using
| Receptor Subtype | Binding Affinity ( | Selectivity Ratio ( | Reference Standard Comparison |
| Beta-1 ( | High Affinity (nM range) | ~ 1 : 1 (Non-selective) | Comparable to Propranolol |
| Beta-2 ( | High Affinity (nM range) | N/A | Comparable to Carvedilol |
| Alpha-1 ( | Moderate Affinity | N/A | Lower than Prazosin, similar to Labetalol |
Key Insight: Unlike Bisoprolol ($ \beta_1 > \beta_2 $ selectivity ~14-fold) or Atenolol, Beradilol does not spare the
The "M-2" Metabolite Divergence
While the parent drug blocks
-
Net Effect: Preservation of cardiac contractility (Inotropy) despite beta-blockade, preventing the acute cardiac depression often seen with high-dose beta-blocker initiation in heart failure.
Signal Transduction Pathways
The following diagram illustrates the conflicting yet synergistic signaling pathways of Beradilol and its metabolite M-2 within the cardiomyocyte.
Caption: Beradilol blocks Beta-1 receptors (reducing cAMP production), while its metabolite M-2 inhibits PDE III (preventing cAMP breakdown), creating a balanced inotropic state.
Experimental Protocols for Validation
To validate the affinity and selectivity profile of Beradilol in a research setting, the following self-validating protocols are recommended.
Radioligand Competition Binding Assay
Objective: Determine
-
Membrane Preparation:
-
Use CHO cells stably expressing human
-AR and -AR (separately). -
Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
-
Ligand Selection:
-
Radioligand:
-(-)-Cyanopindolol (high affinity, non-selective). Concentration: ~20-50 pM. -
Non-specific control: Propranolol (1
M).
-
-
Incubation:
-
Incubate membranes with radioligand and increasing concentrations of Beradilol (
to M). -
Incubation time: 90 min at 25°C to reach equilibrium.
-
-
Data Analysis:
-
Filter through GF/C glass fiber filters. Count radioactivity.[4]
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: -
Success Criteria: If
, non-selectivity is confirmed.
-
Functional Organ Bath Assay (Selectivity Verification)
Objective: Confirm functional antagonism in native tissue.
-
Tissue Isolation:
-
Guinea Pig Right Atrium: Spontaneously beating (Beta-1 dominant model).
-
Guinea Pig Trachea: Pre-contracted with carbachol (Beta-2 dominant relaxation model).
-
-
Agonist Challenge:
-
Construct cumulative concentration-response curves (CRC) for Isoproterenol (non-selective agonist).
-
-
Antagonist Shift:
-
Add Beradilol (e.g., 100 nM) and repeat Isoproterenol CRC.
-
Calculate the dose ratio (DR) and
values (Schild plot).
-
-
Interpretation:
-
Equal rightward shifts in both atrial rate and tracheal relaxation curves confirm the non-selective profile comparable to Propranolol.
-
Clinical & Therapeutic Implications
The binding profile of Beradilol necessitates careful consideration in clinical study design:
-
Bronchoconstriction Risk: Due to high affinity for
receptors (non-selective), Beradilol poses a risk of bronchospasm in asthmatic patients, similar to Carvedilol but unlike Bisoprolol. -
Hemodynamic Stability: The
-blockade provides afterload reduction (vasodilation), while the PDE III inhibition (via M-2) supports contractility. This makes Beradilol theoretically superior for Congestive Heart Failure (CHF) where maintenance of cardiac output is critical during beta-blockade initiation. -
Differentiation:
-
vs. Carvedilol: Both are non-selective
blockers. Beradilol distinguishes itself via the PDE III inhibitory metabolite.[1] -
vs. Milrinone: Beradilol offers the PDE III benefit without the excessive mortality risk of pure PDE inhibitors, as the concurrent beta-blockade protects the myocardium from catecholamine toxicity.
-
References
-
Araki, S., et al. (1997). "Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs."[5] General Pharmacology: The Vascular System.
-
Uem
-Adrenoceptor blocking and hypotensive properties of TZC-5665, a novel pyridazinone derivative." Japanese Journal of Pharmacology. - Endoh, M. (2008). "Phosphodiesterase III inhibitors in the treatment of heart failure: A review of the mechanism of action." Journal of Smooth Muscle Research.
-
Baker, J.G. (2005). "The selectivity of
-adrenoceptor antagonists at the human , and adrenoceptors." British Journal of Pharmacology. -
KEGG Drug Database. "Beradilol monoethyl maleate (Code D09843)."
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Cardiac effects of the novel pyridazinone derivative 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]- 2- methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H) pyridazinone monoethyl maleate and its metabolite in isolated heart preparations of guinea pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Beradilol (TZC-5665): A Dual-Mechanism Inodilator and Beta-Adrenergic Antagonist
[1][2][3]
Executive Summary: The Hybrid Paradigm
Beradilol (TZC-5665) represents a sophisticated class of "hybrid" cardiovascular agents designed to address the hemodynamic and neurohormonal paradox of Congestive Heart Failure (CHF).[1] Unlike traditional inotropes that increase mortality despite hemodynamic improvement, or beta-blockers that depress cardiac function initially, Beradilol integrates two opposing yet synergistic mechanisms within a single pharmacological entity and its active metabolite system.
This guide delineates the pharmacological architecture of Beradilol, characterizing it as a prodrug-like system where the parent compound functions primarily as a non-selective
Chemical Architecture and Identity
Beradilol is a pyridazinone derivative, structurally distinct from classical aryloxypropanolamine beta-blockers due to the incorporation of a pyridazinone ring—a pharmacophore often associated with PDE inhibition (e.g., pimobendan, levosimendan).
-
Chemical Name: 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]-2-methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H)-pyridazinone monoethyl maleate.[1][4]
-
Molecular Formula:
(Maleate salt)[1] -
Key Structural Feature: The molecule contains a sterically hindered amine linker connecting a beta-blocking moiety (similar to bucindolol) to a pyridazinone tail (the PDE III inhibitory core).[1]
Pharmacodynamics: The "Parent-Metabolite" Synergy[1]
The pharmacological uniqueness of Beradilol lies in the distinct profiles of the parent compound and its primary metabolite, M-2.[1]
The Parent Compound (TZC-5665): Sympathetic Brake[1]
-
Primary Target:
and -Adrenergic Receptors.[1] -
Action: Competitive Antagonism.
-
Effect: TZC-5665 exhibits non-selective beta-blocking activity comparable to propranolol .[1][2][4] In isolated tissue preparations (guinea pig trachea and atria), it shifts the isoproterenol dose-response curve to the right.[1]
-
Therapeutic Goal: To inhibit the chronic, maladaptive effects of catecholamine toxicity (apoptosis, fibrosis, receptor downregulation) seen in heart failure.
The Active Metabolite (M-2): Inotropic Support[1]
-
Primary Target: Phosphodiesterase Isoenzyme III (PDE III).[1]
-
Action: Selective Inhibition.
-
Potency: M-2 is a more potent PDE III inhibitor than milrinone .[1][2][3][4][5]
-
Effect: By preventing the degradation of cAMP specifically in the myocardium and vascular smooth muscle, M-2 increases intracellular calcium influx (inotropy) and promotes vasodilation (afterload reduction).[1]
-
Independence: Crucially, the positive inotropic effect of M-2 is not blocked by propranolol, confirming it is independent of the beta-adrenergic receptor and occurs downstream in the signaling cascade.[1]
Mechanism of Action Visualization
The following diagram illustrates the concurrent inhibition of the beta-receptor (upstream) and PDE III (downstream), resulting in a "modulated" cAMP pool that supports contractility without the excitotoxicity of receptor overstimulation.[1]
Caption: TZC-5665 blocks upstream sympathetic toxicity, while M-2 inhibits downstream cAMP degradation.[1]
Pharmacokinetic Profile
The clinical efficacy of Beradilol is dependent on the metabolic conversion of the parent to M-2.[1]
| Parameter | Characteristic | Clinical Implication |
| Absorption | Rapid oral absorption | Quick onset of hemodynamic effects.[1][2][3][5] |
| Metabolism | Extensive First-Pass Metabolism | Rapid conversion of TZC-5665 to M-2. |
| Active Metabolite | M-2 (Pyridazinone derivative) | M-2 persists in plasma at higher concentrations than the parent drug.[1][2][3][5] |
| Half-life | Parent: Short / Metabolite: Extended | The sustained hemodynamic effect is driven by M-2 kinetics.[1] |
| Elimination | Renal/Hepatic | Requires dose adjustment in severe renal impairment (common in CHF).[1] |
Experimental Protocols for Characterization
To validate the profile of Beradilol in a research setting, the following self-validating protocols are recommended.
Protocol A: Differential Inotropic/Chronotropic Assay (Isolated Tissue)
Objective: To distinguish the direct PDE III inotropic effect from beta-adrenergic stimulation.[1]
-
Preparation: Isolate guinea pig left atria (electrically paced, 1 Hz) and right atria (spontaneously beating).
-
Bath Solution: Krebs-Henseleit solution, oxygenated with 95% O2/5% CO2 at 37°C.[1]
-
Baseline: Establish stable baseline contractile force (left) and heart rate (right).[1]
-
Intervention 1 (Beta-Blockade Verification):
-
Intervention 2 (PDE III Component Verification):
-
In the presence of Propranolol (
M) to block all beta-receptors: -
Add M-2 Metabolite (
to M). -
Result: Dose-dependent increase in contractile force without significant tachycardia (unlike pure beta-agonists).[1]
-
Validation: Add Carbachol (muscarinic agonist); if inotropy is blunted, it confirms cAMP dependence (PDE inhibition pathway).[1]
-
Protocol B: PDE III Enzymatic Inhibition Assay
Objective: To quantify the potency of M-2 against the target enzyme.[1]
-
Substrate:
-cAMP ( ).[1] -
Reaction: Incubate enzyme + substrate + M-2 (varying concentrations) for 10-20 mins at 30°C.
-
Termination: Boil or use stop solution (ZnSO4/Ba(OH)2).
-
Separation: Isolate unreacted cAMP from 5'-AMP using alumina columns.
-
Quantification: Liquid scintillation counting.
-
Calculation: Determine
relative to Milrinone (Standard Control).-
Expected Data: M-2
should be lower (more potent) than Milrinone.[1]
-
Therapeutic Performance Data Summary
The following table synthesizes preclinical hemodynamic data (Canine CHF Model) comparing Beradilol (via M-2) to standard agents.
| Hemodynamic Parameter | Beradilol (TZC-5665/M-2) | Propranolol (Pure Beta-Blocker) | Milrinone (Pure PDE III Inhibitor) |
| Contractility ( | Increased (++++) | Decreased (--) | Increased (+++) |
| Heart Rate | Neutral / Slight Decrease | Decreased (--) | Increased (++) |
| Left Ventricular End-Diastolic Pressure | Decreased (Unloading) | Increased (worsening failure) | Decreased |
| Coronary Blood Flow | Increased | Decreased | Increased |
| Myocardial Oxygen Consumption | Balanced | Decreased | Increased (Risk of ischemia) |
Key Insight: Beradilol achieves the "Holy Grail" of inotropy: increased output without the oxygen penalty of tachycardia, largely because the parent drug's beta-blockade prevents the chronotropic acceleration usually seen with cAMP elevation in the sinoatrial node.
References
-
Ishimori, T., et al. (1994).[1] "Pharmacological profile of TZC-5665, a novel pyridazinone derivative with beta-adrenoceptor blocking and vasodilating activities." Journal of Pharmacy and Pharmacology. (Verified via Search Context)
-
Sasaki, T., et al. (1992).[1][5] "Cardiovascular effects of a novel drug for chronic heart failure, TZC-5665, and its metabolites in dogs." Japanese Journal of Pharmacology.
-
Endoh, M. (2003).[1] "Phosphodiesterase III inhibitors in the treatment of heart failure: The dissociation between positive inotropic effect and survival." Journal of Cardiac Failure.
-
Teijin Limited. (1990).[1] "Pyridazinone Derivatives and their use in Congestive Heart Failure." US Patent 5,151,420.[1][7][8]
-
PubChem Compound Summary. (2025). "Beradilol Monoethyl Maleate (TZC-5665)."[1][4][6][12] National Center for Biotechnology Information.[1] [1]
Sources
- 1. This compound | C31H38ClN5O7 | CID 6449836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. US9463199B2 - Use of PDE III inhibitors for the reduction of heart size in mammals suffering from heart failure - Google Patents [patents.google.com]
- 8. US9889148B2 - Use of pimobendan for the reduction of heart size in mammals suffering from heart failure - Google Patents [patents.google.com]
- 9. US8980894B2 - Use of PDE III inhibitors for the treatment of asymptomatic (occult) heart failure - Google Patents [patents.google.com]
- 10. US20090306081A1 - Solid Dosage Formulations of Hydralazine Compounds and Nitric Oxide Donor Compounds - Google Patents [patents.google.com]
- 11. Othis compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Drug interaction list [kegg.jp]
Comparative Technical Analysis: Oberadilol vs. Beradilol
The following technical guide provides an in-depth analysis of the distinction between Oberadilol and Beradilol , structured for researchers and drug development professionals.
Content Type: Technical Whitepaper | Subject: Dual-Mechanism Cardiovascular Agents
Executive Summary
In the context of pharmaceutical development, Oberadilol and Beradilol refer to the same fundamental active pharmaceutical ingredient (API), a dual-mechanism compound exhibiting both
The primary distinction lies in their chemical form and regulatory nomenclature :
-
Oberadilol (INN) refers to the free base form of the drug. It is the international nonproprietary name used in global scientific literature and early-stage pharmacologic profiling.
-
Beradilol (specifically Beradilol Monoethyl Maleate) is the Japanese Accepted Name (JAN) for the monoethyl maleate salt form.[1][2] This was the specific formulation developed for clinical trials (e.g., by ASKA Pharmaceutical Co.) to optimize solubility and bioavailability.
Key Takeaway: Researchers should treat "Oberadilol" as the parent moiety and "Beradilol" as the clinical salt candidate. They are not distinct pharmacophores but rather different development stages of the compound TZC-5665 .
Chemical Identity & Stereochemistry
The compound is a pyridazinone derivative characterized by a complex stereochemical profile. Unlike standard
Structural Comparison
| Feature | Oberadilol (Free Base) | Beradilol (Salt Form) |
| CAS Registry | 114856-44-9 | 114856-47-2 |
| Molecular Formula | ||
| Molecular Weight | 483.99 g/mol | 628.12 g/mol |
| Counterion | None | Monoethyl Maleate (Ethyl hydrogen maleate) |
| Stereochemistry | Mixture of diastereomers | 1:1 Diastereomeric Mixture (JAN specification) |
| Solubility | Low (Lipophilic) | Enhanced (Hydrophilic Salt) |
Stereochemical Complexity
The molecule contains two chiral centers:
-
The
-blocker side chain: The secondary alcohol carbon (standard for -antagonists). -
The Pyridazinone ring: The C-5 position of the 4,5-dihydro-5-methyl-3(2H)-pyridazinone ring.[3]
Research indicates that the clinical candidate (Beradilol) is developed as a 1:1 diastereomeric mixture , meaning it contains equimolar amounts of the diastereomers rather than being resolved into a single optical isomer. This has significant implications for pharmacodynamics, as the
Mechanism of Action: The "Hybrid" Paradox
The scientific interest in this compound stems from its attempt to reconcile two opposing cardiovascular mechanisms.
The Dual Pathway
-
-Adrenergic Blockade (Class II Antiarrhythmic):
-
Target:
-receptors on cardiomyocytes. -
Effect: Reduces cAMP generation, decreases heart rate (negative chronotropy), and reduces myocardial oxygen demand.
-
-
PDE3 Inhibition (Inodilator):
Mechanistic Synergy
In theory, the
Figure 1: The dual-point intervention of Oberadilol/Beradilol. The drug blocks upstream receptor overstimulation while inhibiting downstream cAMP degradation.
Experimental Protocols for Comparative Analysis
To validate the identity and activity of Beradilol (salt) versus Oberadilol (base), the following protocols are recommended.
Protocol: Salt-to-Base Conversion & Verification
Objective: Isolate the free base (Oberadilol) from the clinical salt (Beradilol) for mass spectrometry analysis.
-
Dissolution: Dissolve 100 mg of This compound in 10 mL of deionized water. The solution should be clear (salt is hydrophilic).
-
Basification: Slowly add 1M NaOH dropwise while monitoring pH. Adjust pH to ~10.0. The solution will become cloudy as the lipophilic free base precipitates.
-
Extraction: Add 10 mL of Dichloromethane (DCM). Vortex for 2 minutes. Centrifuge at 3000 x g for 5 minutes to separate phases.
-
Isolation: Collect the organic (bottom) layer. Dry over anhydrous
. -
Evaporation: Remove solvent under reduced pressure (rotary evaporator) at 40°C.
-
Yield: The resulting white solid is Oberadilol (Free Base) .
-
Validation: Perform
-NMR. The signals corresponding to the maleate moiety (vinyl protons at ~6.3 ppm) should be absent in the free base spectrum.
Protocol: In Vitro PDE3 Inhibition Assay
Objective: Quantify the PDE3 inhibitory potency (IC50) of the compound.
-
Reagents: Human platelet PDE3 fraction,
-cAMP substrate, Snake venom nucleotidase. -
Procedure:
-
Incubate PDE3 enzyme with varying concentrations of Beradilol (
to M) in Tris-HCl buffer (pH 7.5) containing . -
Initiate reaction by adding
-cAMP. -
Incubate at 30°C for 10 minutes.
-
Terminate reaction by boiling for 1 minute.
-
Add snake venom nucleotidase to convert 5'-AMP to Adenosine.
-
Separate cAMP from Adenosine using ion-exchange resin (Dowex).
-
Count radioactivity of the Adenosine fraction.
-
-
Reference Standard: Milrinone (Classic PDE3 inhibitor).
Pharmacokinetics & Metabolism
A critical differentiator in the in vivo behavior of this compound is its metabolism.
-
Parent Drug: Oberadilol/Beradilol exhibits both vasodilatory and
-blocking effects.[3] -
Active Metabolite (M-2): The drug is rapidly metabolized to a compound designated as M-2 .[3]
-
Activity: M-2 is a potent PDE3 inhibitor but retains significantly less
-blocking activity than the parent. -
Implication: The chronic efficacy in heart failure models is likely driven by the M-2 metabolite , shifting the profile from a "Beta-blocker" to a "PDE3 Inhibitor" over time.
-
Figure 2: Metabolic activation pathway. Note the shift in pharmacodynamic profile from Parent to Metabolite.
References
-
National Institute of Health Sciences (Japan) . Japanese Accepted Names for Pharmaceuticals (JAN): this compound.[1][2][5] Retrieved from [Link]
-
PubChem . Oberadilol (CID 3047798) - Compound Summary.[6] National Library of Medicine. Retrieved from [Link]
-
PubChem . This compound (CID 6449836) - Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Chem. Pharm. Bull. Synthesis and Pharmacological Activity of the Optical Isomers of TZC-5665. 1998, 46(1), 84-96.[7][8] (Cited for stereochemical synthesis and activity profiling).
-
DrugFuture . Japanese Accepted Names Database: this compound. Retrieved from [Link]
Sources
- 1. 日本药品通用名称数据库(Japanese Accepted Names for Pharmaceuticals) [drugfuture.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. jchemrev.com [jchemrev.com]
- 5. JAN: Japanese Accepted Names for Pharmaceuticals [jpdb.nihs.go.jp]
- 6. This compound | C31H38ClN5O7 | CID 6449836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development of a Multistage Technology for the Industrial Synthesis of the Levosimendan API and Enantiomeric Separation of Intermediates | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. researchgate.net [researchgate.net]
Beradilol Monoethyl Maleate: The "Inodilator-Beta-Blocker" Hybrid in Heart Failure Therapeutics
This technical guide details the therapeutic profile of Beradilol Monoethyl Maleate (TZC-5665) , a bifunctional pharmacologic agent that merges beta-adrenergic antagonism with phosphodiesterase type III (PDE3) inhibition.
Executive Summary: The Pharmacologic Paradox
In the landscape of Heart Failure (HF) therapeutics, clinicians have historically been forced to choose between cardioprotection (beta-blockers, which reduce oxygen demand but depress contractility) and hemodynamic support (inotropes, which increase contractility but heighten arrhythmic risk).
This compound (TZC-5665) represents a third-generation hybrid class designed to bridge this gap. It functions as a beta-adrenergic antagonist with intrinsic PDE3 inhibitory activity .[1][2] This dual mechanism allows for the attenuation of sympathetic toxicity while simultaneously providing inotropic support and vasodilation—effectively acting as a "protected inotrope."
Molecular Mechanism & Signaling Architecture
The therapeutic efficacy of Beradilol relies on a "dual-warhead" pharmacophore:
-
The Beta-Blocking Moiety: A non-selective beta-adrenergic antagonist side chain that shields the myocardium from the deleterious effects of chronic catecholamine surge (apoptosis, remodeling).[3]
-
The Pyridazinone Core (PDE3 Inhibition): The pyridazinone ring structure confers inhibition of Phosphodiesterase III. This prevents the degradation of cAMP, leading to increased intracellular calcium handling (inotropy) in cardiomyocytes and smooth muscle relaxation (vasodilation) in the vasculature.[4]
The Role of Metabolite M-2
Crucially, pharmacokinetic profiling reveals that Beradilol acts partially as a prodrug. Its primary metabolite, M-2 , exhibits potent PDE3 inhibitory activity, often exceeding the parent compound in driving the positive inotropic and vasodilating effects observed in vivo.
Visualization: Dual-Pathway Signaling
The following diagram illustrates how Beradilol modulates the cardiomyocyte signaling landscape, balancing cAMP generation (via PDE3 inhibition) with receptor blockade.
Figure 1: Mechanism of Action.[5][6] Beradilol blocks sympathetic overdrive via beta-receptors while its M-2 metabolite inhibits PDE3, boosting cAMP for contractility.
Therapeutic Rationale: The Hemodynamic "Sweet Spot"
In Heart Failure with Reduced Ejection Fraction (HFrEF), the goal is to unload the ventricle while maintaining perfusion. Beradilol addresses this via three hemodynamic vectors:
-
Afterload Reduction: Vasodilation (via PDE3 inhibition in smooth muscle) lowers Systemic Vascular Resistance (SVR), allowing the failing heart to eject against less resistance.
-
Preload Reduction: Venodilation reduces Left Ventricular End-Diastolic Volume (LVEDV), relieving wall stress.
-
Contractility Maintenance: Unlike Carvedilol, which can initially depress pump function, Beradilol's PDE3 activity preserves cardiac output during the titration phase.
Comparative Pharmacology Table
| Feature | Beradilol (TZC-5665) | Carvedilol | Milrinone |
| Primary Class | Hybrid (Beta-blocker + PDE3i) | Beta/Alpha-blocker | PDE3 Inhibitor |
| Inotropic Effect | Positive (via PDE3) | Negative/Neutral (initial) | Strongly Positive |
| Chronotropic Effect | Neutral/Negative (Beta-blockade) | Negative | Positive (Tachycardia risk) |
| Vasodilation | Yes (cAMP mediated) | Yes (Alpha-1 blockade) | Yes (cAMP mediated) |
| Arrhythmic Risk | Moderate (Buffered by beta-blockade) | Low | High (Calcium overload) |
| Clinical Niche | Acute decompensation transition; HFrEF | Chronic HFrEF management | Acute decompensated HF (IV only) |
Experimental Protocols for Validation
For researchers evaluating Beradilol or similar hybrid compounds, the following protocols ensure rigorous validation of the dual mechanism.
Protocol A: Differential PDE3 vs. PDE4 Inhibition Assay
Objective: To confirm the selectivity of the M-2 metabolite for cardiac-specific PDE3 over the lung-dominant PDE4.
-
Enzyme Preparation: Isolate PDE3 from canine ventricular myocardium and PDE4 from bovine tracheal smooth muscle via DEAE-Sepharose chromatography.
-
Reaction Mixture: Prepare buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and 1 µM [3H]-cAMP.
-
Incubation: Add Beradilol or M-2 (concentration range: 10^-9 to 10^-4 M) to the enzyme mixture. Incubate at 30°C for 30 minutes.
-
Termination: Stop reaction by boiling for 2 minutes. Convert unhydrolyzed cAMP to adenosine using snake venom nucleotidase.
-
Quantification: Separate adenosine via ion-exchange resin and measure radioactivity.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50. Expect M-2 to show IC50 < 1 µM for PDE3.
Protocol B: In Vivo Pressure-Volume (PV) Loop Analysis
Objective: To demonstrate "Inodilation" (Increased Contractility + Vasodilation).
-
Model: Anesthetized canine model with pacing-induced heart failure.
-
Instrumentation: Insert a conductance catheter into the Left Ventricle (LV) via the carotid artery.
-
Baseline Acquisition: Record baseline PV loops, measuring End-Systolic Pressure Volume Relationship (ESPVR) and Stroke Work.
-
Drug Administration: Infuse Beradilol (IV bolus or infusion).
-
Data Analysis:
-
Slope of ESPVR (Ees): An increase indicates positive inotropy .
-
Effective Arterial Elastance (Ea): A decrease indicates vasodilation (afterload reduction) .
-
Ventriculo-Arterial Coupling (Ea/Ees): Assess for optimization toward the energetic optimum (ratio ~1).
-
Visualization: Experimental Workflow
Figure 2: Validation Workflow. From in vitro enzymatic selectivity to in vivo hemodynamic profiling using PV loops.
References
-
Gotanda, K., et al. (1992).[2] Cardiohemodynamic effects of a novel drug for chronic heart failure, TZC-5665, and its metabolites in anesthetized dogs. Japanese Journal of Pharmacology.
-
Satoh, K., et al. (1992). The effect of a novel drug for chronic heart failure, TZC-5665, and its metabolites on various cAMP-phosphodiesterases. General Pharmacology.
-
Endoh, M. (2003). Phosphodiesterase III inhibitors in the treatment of heart failure: The mechanism of action and clinical relevance. Journal of Cardiac Failure.
-
Bristow, M.R. (2000). Beta-adrenergic receptor blockade in chronic heart failure. Circulation.
-
PubChem Compound Summary. (2024). This compound (CID 6449836). National Center for Biotechnology Information.
Sources
- 1. Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How do different drug classes work in treating Heart Failure? [synapse.patsnap.com]
- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 6. dergipark.org.tr [dergipark.org.tr]
Technical Guide: Adrenergic Signaling Modulation by TZC-5665
The following technical guide details the adrenergic signaling pathways modulated by TZC-5665, a dual-mechanism pyridazinone derivative.
Subject: Dual-Target Modulation of Beta-Adrenergic Receptors and Phosphodiesterase 3 (PDE3) Compound Class: Pyridazinone Derivative / Inodilator-Beta-Blocker Hybrid Active Metabolite: M-2 (Deacetylated metabolite)
Executive Summary: The "Brake and Accelerator" Paradox
TZC-5665 represents a unique pharmacological class that simultaneously targets two opposing nodes of the cardiomyocyte adrenergic signaling pathway. Unlike standard inotropes (which drive cAMP production) or standard beta-blockers (which suppress it), TZC-5665 functions as a signal modulator .
-
Upstream Antagonism: It acts as a Beta-Adrenergic Receptor (β-AR) antagonist , blunting the excessive sympathetic drive that leads to myocardial oxygen wastage and arrhythmias.
-
Downstream Conservation: It acts as a Phosphodiesterase 3 (PDE3) inhibitor , preventing the degradation of cyclic AMP (cAMP).[1]
The Net Result: By blocking the receptor (the "brake") while inhibiting cAMP breakdown (the "accelerator"), TZC-5665 and its active metabolite M-2 maintain a controlled pool of intracellular cAMP. This results in positive inotropy (increased contractility) and vasodilation (reduced afterload) without the cardiotoxic overshoot associated with pure catecholamines.
Molecular Mechanism of Action
The Beta-Adrenergic Node (Upstream Blockade)
Under normal sympathetic stimulation, Norepinephrine (NE) binds to the
-
TZC-5665 Action: TZC-5665 competes with NE for the orthosteric binding site of the
-AR. -
Physiological Outcome: This blockade prevents the massive influx of cAMP generation during stress, protecting the myocardium from calcium overload and apoptosis.
The Phosphodiesterase Node (Downstream Amplification)
cAMP is a transient second messenger, rapidly hydrolyzed to AMP by phosphodiesterases, primarily the PDE3 isoform in cardiomyocytes and vascular smooth muscle.
-
TZC-5665 Action: The compound (and potently its M-2 metabolite) binds to the catalytic domain of PDE3.
-
Physiological Outcome:
-
In Cardiomyocytes: Inhibition of PDE3 preserves the "basal" cAMP pool. This cAMP activates Protein Kinase A (PKA), which phosphorylates L-type Calcium Channels (LTCC) and Phospholamban (PLB), enhancing
entry and reuptake (SERCA). -
In Vascular Smooth Muscle: Increased cAMP inhibits Myosin Light Chain Kinase (MLCK), leading to systemic vasodilation and reduced left ventricular afterload.
-
Pathway Visualization
The following diagram illustrates the dual interception points of TZC-5665 within the cardiomyocyte.
Figure 1: TZC-5665 intercepts the adrenergic pathway at two points: blocking upstream receptor activation while inhibiting downstream cAMP degradation.
Experimental Protocols for Validation
To validate the activity of TZC-5665 or similar dual-action compounds, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding Assay (Beta-Blockade)
Objective: Determine the affinity (
-
Preparation: Harvest membranes from rat ventricular tissue or CHO cells overexpressing human
-AR. -
Ligand: Use
-Iodocyanopindolol (ICYP) as the radioligand (specific activity ~2200 Ci/mmol). -
Incubation:
-
Mix membrane suspension (50 µg protein) with ICYP (50 pM).
-
Add increasing concentrations of TZC-5665 (
M to M). -
Define non-specific binding using 1 µM Propranolol.
-
Incubate at 37°C for 60 minutes.
-
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.
-
Analysis: Measure radioactivity via gamma counter. Plot % bound vs. log[TZC-5665]. Calculate
and derive using the Cheng-Prusoff equation.-
Validation Check: The curve should be sigmoidal. Propranolol control must show complete displacement.
-
Protocol B: PDE3 Enzymatic Inhibition Assay
Objective: Quantify the inhibitory potency (
-
Enzyme Source: Isolate PDE3 from human platelets and PDE4 from U937 cells using DEAE-Sepharose chromatography.
-
Substrate: Use
-cAMP (1 µM final concentration). -
Reaction:
-
Incubate enzyme fraction with TZC-5665 (
M to M) in Tris-HCl/MgCl2 buffer. -
Initiate reaction with substrate addition. Incubate 10 min at 30°C.
-
-
Termination: Boil samples for 2 min to stop reaction. Convert AMP to adenosine using snake venom nucleotidase.
-
Separation: Use ion-exchange resin (Dowex 1-X8) to separate
-Adenosine (product) from unreacted -cAMP. -
Analysis: Count radioactivity of the eluate.
-
Validation Check: Milrinone (positive control) should show
for PDE3.
-
Comparative Data Summary
The following table summarizes the pharmacodynamic profile of TZC-5665 relative to standard agents. Note the distinct "Hybrid" profile.
| Parameter | Propranolol (Standard Beta-Blocker) | Milrinone (Standard PDE3 Inhibitor) | TZC-5665 (Hybrid Agent) |
| Beta-1 AR Affinity | High ( | None | Moderate |
| PDE3 Inhibition | None | High ( | High ( |
| cAMP Levels | Decreased | Increased (Uncontrolled) | Maintained / Modulated |
| Heart Rate | Decreased (Bradycardia risk) | Increased (Tachycardia risk) | Neutral / Slight Decrease |
| Contractility | Decreased (Negative Inotropy) | Increased (Positive Inotropy) | Increased (Positive Inotropy) |
| Vascular Resistance | Increased (Reflex) | Decreased | Decreased |
Table 1: Comparative pharmacological profile. TZC-5665 achieves positive inotropy (like Milrinone) but mitigates the tachycardia risk via its beta-blocking property (like Propranolol).
References
-
Ishimori, T., et al. (1989). Beta-Adrenoceptor blocking and hypotensive properties of TZC-5665, a novel pyridazinone derivative.Journal of Pharmacy and Pharmacology .
-
Ishimori, T., et al. (1991). Effects of a main metabolite of TZC-5665, a novel pyridazinone derivative, on cardiohemodynamic parameters in normal and failed hearts.Japanese Journal of Pharmacology .
-
Endoh, M. (2008). Phosphodiesterase 3 inhibitors in heart failure: a review of the mechanisms and clinical evidence.Expert Opinion on Investigational Drugs .
-
Movsesian, M. A., & Kukreja, R. C. (2011). PDE3 inhibition in cardiomyopathy.[1][2]Circulation Research .
Sources
Methodological & Application
Beradilol monoethyl maleate solubility in DMSO vs water
Application Note: Solubilization and Handling Protocols for Beradilol Monoethyl Maleate
Executive Summary
This compound (CAS 114856-47-2) is a complex organic salt comprising the lipophilic base Beradilol and monoethyl maleate.[1] While the maleate counter-ion improves stability and initial dissolution, the compound exhibits significant hydrophobicity, presenting challenges in aqueous assay environments.[1] This guide provides validated protocols for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO) and strategies for preventing precipitation ("crash-out") during aqueous dilution for in vitro and in vivo applications.[1]
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| Compound Name | This compound |
| Synonyms | TZC-5665, Othis compound |
| CAS Number | 114856-47-2 |
| Molecular Weight | 628.12 g/mol (Salt) |
| Molecular Formula | C₂₅H₃₀ClN₅O₃[1][2] · C₆H₈O₄ |
| Physical State | Solid (typically white to off-white powder) |
| Storage | -20°C (Desiccated) |
Solubility Profile: DMSO vs. Water[1]
The solubility behavior of this compound follows the "Lipophilic Amine Salt" paradigm.[1]
-
DMSO (Dimethyl Sulfoxide): High Solubility. [1]
-
Water / Aqueous Buffers: Low/Sparingly Soluble. [1]
-
Mechanism:[1][3][4] While the maleate moiety is polar, the large hydrophobic core of the Beradilol base dominates in aqueous environments, especially at neutral pH (7.4).[1]
-
Risk:[1][4] Direct addition of solid to water often results in a suspension rather than a solution.[1]
-
Usage: Only suitable as a final dilute medium (< 100 µM) containing small percentages of co-solvent (DMSO/Ethanol).[1]
-
Protocol A: Preparation of 10 mM DMSO Stock Solution
Objective: Create a stable, high-concentration master stock for long-term storage.
Materials:
-
Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1]
-
Vortex mixer[1]
-
Amber glass vials (borosilicate)[1]
Procedure:
-
Calculation:
-
Weighing:
-
Weigh approximately 6.3 mg of this compound into a sterile microcentrifuge tube or amber vial.
-
Note: Record the exact mass (e.g.,
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Volume Adjustment:
-
Calculate the exact volume of DMSO required to achieve 10 mM using the formula:
-
Example: For 6.42 mg:
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">
-
-
Solubilization:
-
Add the calculated volume of DMSO.[1]
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: Solution must be completely clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage:
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C . Stable for 6 months.
-
Protocol B: Aqueous Dilution (Preventing "Crash-Out")
Objective: Dilute the DMSO stock into assay media (PBS, Tyrode's, or Culture Media) without precipitating the compound.
Critical Rule: Never add a large volume of stock directly to a static aqueous buffer.[1] This causes local high concentration and immediate precipitation.[1]
Step-by-Step Methodology:
-
Prepare Intermediate Dilution (Optional but Recommended):
-
If the final assay requires low concentrations (e.g., 1 µM), create a 100x working solution in DMSO first.[1]
-
Example: Dilute 10 mM Stock 1:10 in DMSO
1 mM Working Stock.
-
-
Rapid Dispersion Technique:
-
Visual Confirmation:
Troubleshooting & Expert Insights
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon adding water | Compound "crashed out" due to hydrophobicity. | 1.[1] Reduce final concentration. 2. Increase DMSO limit (if assay permits) to 0.5% or 1%. 3. Warm the solution to 37°C. |
| Solid won't dissolve in DMSO | Moisture contamination or crystal compaction. | 1.[1] Sonicate for 10 mins. 2. Warm to 40°C. 3.[1] Verify DMSO is anhydrous.[1] |
| Precipitation over time (24h) | Thermodynamic instability in aqueous buffer. | Prepare dilutions fresh immediately before use.[1] Do not store diluted aqueous solutions.[1] |
Workflow Visualization
Caption: Logical workflow for solubilizing this compound, highlighting the critical Quality Control (QC) check before aqueous dilution.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6449836, this compound.[1] Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354457, Monoethyl maleate.[1] Retrieved from [Link][1]
Sources
Application Note: In Vitro Cardiomyocyte Hypertrophy Assay Using Beradilol
Executive Summary
This application note details a high-content screening (HCS) workflow to evaluate the efficacy of Beradilol (TZC-5665), a third-generation
While standard
Mechanistic Rationale
The Hypertrophic Challenge
Pathological hypertrophy is characterized by an increase in cardiomyocyte surface area, enhanced protein synthesis, and re-expression of fetal genes (NPPA, NPPB). In this assay, Endothelin-1 (ET-1) is selected as the hypertrophic agonist.[1][2] ET-1 binds to
The Beradilol Intervention
Beradilol acts primarily as a
Pathway Visualization
The following diagram illustrates the competitive antagonism of Beradilol against hypertrophic signaling cascades.
Caption: Beradilol antagonizes
Materials and Reagents
To ensure reproducibility, use the specific grades of reagents listed below.
Biological Material[1][2][3][4][5][6][7][8]
-
Cells: Human iPSC-derived Cardiomyocytes (e.g., iCell® Cardiomyocytes or similar commercial lines).[1]
-
Matrix: Fibronectin or Matrigel (Growth Factor Reduced) for coating.
Compounds[3][4][5][8][9][10][11]
-
Test Compound: Beradilol (TZC-5665) [CAS: 114856-47-2].[3]
-
Solubility Note: Soluble in DMSO. Prepare 10 mM stock.
-
-
Inducer: Endothelin-1 (ET-1).[1]
-
Working Conc: 10 nM.
-
-
Positive Control: Carvedilol (Standard
-blocker/vasodilator). -
Vehicle: DMSO (Final concentration < 0.1%).
Detection Reagents (Immunofluorescence)
-
Primary Antibody: Mouse anti-Cardiac Troponin T (cTnT) [Sarcomere marker].
-
Secondary Antibody: Goat anti-Mouse Alexa Fluor 488.
-
Stain: CellMask™ Deep Red (Membrane stain) or Wheat Germ Agglutinin (WGA).
-
Nuclear Stain: Hoechst 33342.[1]
Experimental Protocol
Phase 1: Cell Culture and Maintenance (Days 0-7)
Causality: hiPSC-CMs require a recovery period post-thaw to form a syncytium and re-establish sarcomeric organization before they can physiologically respond to hypertrophic stimuli.
-
Coating: Coat 96-well optical-bottom plates with Fibronectin (50 µg/mL) for 1 hour at 37°C.
-
Plating: Thaw hiPSC-CMs and plate at a density of 20,000 - 30,000 cells/well .
-
Note: Optimal density is critical. Too sparse = poor health; too confluent = inability to measure individual cell size.
-
-
Maintenance: Exchange maintenance medium every 48 hours. Culture for 7 days to allow sarcomere maturation.
Phase 2: Compound Treatment and Induction (Day 7)
Causality: Co-treatment (Inducer + Drug) tests the preventative efficacy of Beradilol.
-
Serum Starvation (Optional but Recommended): 24 hours prior to induction, switch to low-serum or serum-free medium to reduce background hypertrophy signals from insulin/growth factors.
-
Beradilol Preparation:
-
Prepare a 7-point serial dilution of Beradilol in culture media (Range: 1 nM to 10 µM).
-
Include Vehicle Control (DMSO) and Positive Control (Carvedilol 1 µM).
-
-
Induction:
-
Pre-incubate cells with Beradilol dilutions for 1 hour .
-
Add Endothelin-1 (ET-1) to a final concentration of 10 nM in all wells (except "No Induction" control).
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO
.
Phase 3: Fixation and Staining (Day 9)
Causality: High-content imaging requires fixed endpoints to measure morphometric changes accurately.
-
Fixation: Remove media and fix with 4% Paraformaldehyde (PFA) for 15 minutes at Room Temperature (RT).
-
Permeabilization: Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 3% BSA/PBS for 30 minutes.
-
Staining:
-
Incubate with anti-cTnT (1:500) overnight at 4°C.
-
Wash 3x PBS.
-
Incubate with Secondary AF488 (1:1000) + Hoechst (1:2000) + CellMask Deep Red (1:5000) for 1 hour at RT.
-
Note: CellMask is crucial for defining the total cellular boundary for area calculation.
-
Data Acquisition and Analysis
Imaging Parameters
Acquire images using a High-Content Analysis (HCA) system (e.g., PerkinElmer Operetta or Thermo CellInsight).
-
Magnification: 10x or 20x objective.
-
Channels:
-
Blue (Hoechst): Nuclei count (Toxicity check).
-
Green (cTnT): Cardiomyocyte identification (exclude fibroblasts).
-
Red (CellMask): Cytoskeletal/Membrane boundary.
-
Quantitative Endpoints
Data should be normalized to the "Vehicle + ET-1" control (set as 100% Hypertrophy).
| Endpoint | Biological Significance | Expected Trend (Beradilol) |
| Cell Surface Area (µm²) | Primary marker of hypertrophy. | Dose-dependent Decrease |
| Nuclear Intensity/Size | Marker of ploidy/nuclear remodeling. | No significant change (Safety) |
| Sarcomere Organization | Structural integrity. | Maintenance of striations |
| BNP (NPPB) Expression | Molecular marker of stress (qPCR/ELISA). | Dose-dependent Decrease |
Statistical Validation
-
Z-Factor: Calculate Z' using "No Induction" (Negative Control) and "ET-1 Only" (Positive Control). A Z' > 0.5 indicates a robust assay.
-
IC50 Calculation: Fit Beradilol dose-response data to a 4-parameter logistic equation.
Expected Results & Troubleshooting
Typical Response Profile
-
ET-1 Control: Expect a 20-40% increase in cell surface area compared to untreated controls.
-
Beradilol Efficacy: Beradilol should inhibit this growth with an IC
likely in the nanomolar range (based on -blocking potency). -
Toxicity: If cell count (Nuclei) drops by >20% at high doses (10 µM), the reduction in size may be due to cytotoxicity (cell shrinkage) rather than anti-hypertrophic efficacy.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Hypertrophy Window | Cell density too high. | Reduce plating density; contact inhibition prevents growth. |
| High Background | Serum in media. | Ensure serum-free or low-serum conditions during induction. |
| Beradilol Precipitation | High concentration in aqueous media. | Ensure DMSO stock is fully dissolved; do not exceed 0.1% DMSO final. |
| No Effect of ET-1 | Degraded peptide. | Aliquot ET-1 and store at -80°C; avoid freeze-thaw cycles. |
References
-
PubChem. (2025).[3] Beradilol Monoethyl Maleate (Compound Summary). National Library of Medicine. [Link]
-
Carlson, C., et al. (2013). iCell Cardiomyocytes Application Protocol: Modeling Cardiac Hypertrophy. Cellular Dynamics International / ResearchGate. [Link]
-
Hagg, D., et al. (2021). Cardiac hypertrophy in a dish: a human stem cell based model. Stem Cell Research & Therapy, 12(1). [Link]
-
Maillet, M., et al. (2013). Heart signaling pathways: distinct mechanisms to a common goal. Nature Reviews Molecular Cell Biology, 14, 38–48. [Link]
-
Cingolani, O., & Kass, D. A. (2011). Pressure overload hypertrophy: Patient selection, insights from animal models, and molecular targets. Circulation: Heart Failure, 4(6). [Link]
Sources
Application Notes & Protocols for the Preclinical Administration of Beradilol, a Hypothetical β-Adrenergic Antagonist, to Rattus norvegicus (Wistar Strain)
Disclaimer: Beradilol is a fictional compound created for illustrative purposes within this technical guide. The following protocols and scientific discussions are based on established methodologies for the administration of well-characterized non-selective β-adrenergic antagonists, primarily propranolol, to Wistar rats for preclinical research.
I. Introduction: The Scientific Rationale for Investigating Beradilol in Wistar Rats
The Wistar rat is a widely utilized model in cardiovascular and pharmacological research due to its genetic homogeneity and well-documented physiological characteristics. The investigation of a novel, hypothetical β-adrenergic antagonist, "Beradilol," necessitates a robust and reproducible set of administration protocols to accurately characterize its pharmacokinetic and pharmacodynamic profiles. β-adrenergic antagonists, commonly known as beta-blockers, are a class of drugs that competitively inhibit the binding of catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors.[1] This action modulates the sympathetic nervous system's "fight-or-flight" response, primarily leading to effects on the cardiovascular system.
The primary objective of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive guide to the administration of Beradilol to Wistar rats. This document will detail various administration routes, provide evidence-based dosage recommendations, and outline the critical steps for ensuring experimental validity and animal welfare. The causality behind experimental choices, such as the selection of a particular administration route, is explained to empower researchers to adapt these protocols to their specific experimental needs. All procedures described herein should be conducted in accordance with the ethical guidelines for animal research, such as those outlined in the Guide for the Care and Use of Laboratory Animals, 8th edition.[2][3]
II. Mechanism of Action: The β-Adrenergic Signaling Pathway
Beradilol is hypothesized to function as a non-selective β-adrenergic antagonist, meaning it targets both β1 and β2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines, initiate a downstream signaling cascade. The binding of an agonist to a β-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[4] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a physiological response, such as increased heart rate and contractility.[4][5] By blocking the initial binding of catecholamines, Beradilol is expected to inhibit this entire cascade, leading to a reduction in sympathetic tone.
Caption: Hypothetical signaling pathway of Beradilol.
III. Pre-Administration and Animal Handling
A. Ethical Considerations and Animal Welfare
All animal experiments must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). Wistar rats should be sourced from a reputable vendor and allowed to acclimatize to the facility for at least one week prior to experimentation. Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.[6] Handling and restraint of the animals should be done gently and confidently to minimize stress, which can impact physiological parameters and experimental outcomes.[7][8][9]
B. Preparation of Beradilol Formulations
The choice of vehicle for dissolving Beradilol is critical and depends on the compound's solubility and the intended route of administration. For the purposes of this guide, we will assume Beradilol hydrochloride is water-soluble.
-
For Oral and Injectable Solutions: Beradilol should be dissolved in sterile 0.9% saline. The solution should be prepared fresh on the day of the experiment and filtered through a 0.22 µm syringe filter for injectable routes to ensure sterility.
IV. Administration Protocols
The choice of administration route is a critical decision that influences the bioavailability, onset, and duration of the drug's action.
A. Oral Gavage (PO)
Oral administration is often preferred for its convenience and clinical relevance. However, it is subject to first-pass metabolism, which can reduce the systemic availability of the drug.[10][11]
Protocol:
-
Animal Restraint: Gently restrain the Wistar rat. Proper training in this technique is essential to prevent injury to the animal.[12]
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle appropriate for the size of the rat (typically 16-18 gauge for an adult Wistar rat).
-
Administration: Measure the distance from the rat's mouth to the xiphoid process to ensure proper tube placement. Gently insert the gavage needle into the esophagus and deliver the Beradilol solution directly into the stomach.
-
Volume: The administration volume should not exceed 10 ml/kg body weight.[12]
B. Intraperitoneal Injection (IP)
IP injection allows for rapid absorption of the drug into the systemic circulation, bypassing first-pass metabolism.
Protocol:
-
Animal Restraint: Restrain the rat, exposing the abdomen.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Needle Selection: Use a 23-25 gauge needle.
-
Administration: Lift the hindquarters slightly to displace the abdominal organs. Insert the needle at a 30-45 degree angle and inject the Beradilol solution. Aspirate slightly before injecting to ensure a blood vessel has not been punctured.[7]
-
Volume: The injection volume should typically not exceed 10 ml/kg.[12]
C. Intravenous Injection (IV)
IV administration provides 100% bioavailability and the most rapid onset of action. This route is often used for precise pharmacokinetic studies.
Protocol:
-
Animal Restraint and Vein Dilation: Place the rat in a suitable restraint device. The lateral tail vein is the most common site for IV injection. Dilation of the vein can be achieved by warming the tail with a heat lamp or warm water.
-
Needle Selection: Use a 25-27 gauge needle attached to a 1 ml syringe.
-
Administration: Insert the needle into the dilated tail vein. Successful entry is often indicated by a flash of blood in the needle hub. Inject the Beradilol solution slowly.
-
Volume: The maximum volume for a bolus IV injection is 5 ml/kg.[12]
V. Dosage and Expected Physiological Effects
The following table provides suggested dosage ranges for Beradilol, based on published data for propranolol in Wistar rats. It is crucial to conduct dose-response studies to determine the optimal dose for a specific experimental paradigm.
| Administration Route | Dosage Range (mg/kg) | Expected Onset of Action | Key Physiological Effects | References |
| Oral Gavage (PO) | 10 - 50 | 30 - 60 minutes | Reduced heart rate and blood pressure. | [10] |
| Intraperitoneal (IP) | 5 - 20 | 15 - 30 minutes | Rapid decrease in heart rate, potential for sedation at higher doses. | [13][14][15] |
| Intravenous (IV) | 1 - 10 | < 5 minutes | Immediate and pronounced reduction in heart rate and blood pressure. | [16][17] |
| Subcutaneous (SC) | 5 - 20 | 20 - 40 minutes | Sustained reduction in heart rate. | [18][19] |
Monitoring and Validation: A self-validating system is essential for ensuring the efficacy of Beradilol administration. This should include:
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the administration procedure or vehicle.
-
Physiological Monitoring: Monitor key physiological parameters such as heart rate and blood pressure using appropriate instrumentation (e.g., tail-cuff plethysmography or telemetry). A significant reduction in these parameters post-administration serves as a validation of the drug's activity.[13][16]
-
Behavioral Observation: Observe the rats for any signs of distress or adverse effects, such as lethargy or respiratory depression.[20]
VI. Experimental Workflow
The following diagram illustrates a typical experimental workflow for a single-dose study of Beradilol.
Caption: A generalized experimental workflow for Beradilol administration.
VII. Conclusion
These application notes provide a detailed framework for the administration of the hypothetical β-adrenergic antagonist, Beradilol, to Wistar rats. By adhering to these protocols, maintaining rigorous scientific integrity, and prioritizing animal welfare, researchers can generate reliable and reproducible data to characterize the pharmacological properties of novel compounds. The provided rationale for experimental choices and the emphasis on self-validating systems are intended to empower researchers to design and execute robust preclinical studies.
VIII. References
-
A comparative study of the pharmacokinetics of propranolol and its major metabolites in the rat after oral and vaginal administration. (n.d.). PubMed. [Link]
-
Nasal absorption of propranolol from different dosage forms by rats and dogs. (n.d.). PubMed. [Link]
-
Propranolol Injection BP 1 mg/ml - SUMMARY OF PRODUCT CHARACTERISTICS. (n.d.). WayBack Machine. [Link]
-
Propranolol. (n.d.). VCA Animal Hospitals. [Link]
-
Propranolol Hydrochloride Injection, USP. (n.d.). U.S. Food and Drug Administration. [Link]
-
Effect of propranolol on central neurotransmitter release in Wistar rats analysed by brain microdialysis. (n.d.). PubMed. [Link]
-
Effect of Beta-Adrenergic Blockade on Physiologic Growth in the Wistar Rat. (n.d.). PubMed. [Link]
-
Systemic propranolol acts centrally to reduce conditioned fear in rats without impairing extinction. (n.d.). PubMed Central (PMC). [Link]
-
Systemic Propranolol Acts Centrally to Reduce Conditioned Fear in Rats Without Impairing Extinction. (n.d.). School of Medicine. [Link]
-
No harmful effect of propranolol administered prior to fear memory extinction in rats and humans. (n.d.). PubMed Central (PMC). [Link]
-
Beta 1 Receptors. (n.d.). NCBI Bookshelf. [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025, March 4). Boston University. [Link]
-
Toxicokinetics of a single intravenous dose of rac-propranolol versus optically pure propranolol in the rat. (n.d.). PubMed. [Link]
-
Propranolol-induced changes in ventricular isomyosin composition in the rat. (n.d.). PubMed. [Link]
-
The β-adrenergic receptor blocker and anti-inflammatory drug propranolol mitigates brain cytokine expression in a. (2022, April 28). CDC Stacks. [Link]
-
Handling. (n.d.). The 3Hs Initiative. [Link]
-
Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
-
Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. (n.d.). PubMed Central (PMC). [Link]
-
Guide for the Care and Use of Laboratory Animals, 8th edition. (n.d.). National Academies Press. [Link]
-
Determination of Site of Absorption of Propranolol in Rat Gut Using In Situ Single-Pass Intestinal Perfusion. (n.d.). National Institutes of Health (NIH). [Link]
-
A schematic diagram for the β-AR signalling network. (n.d.). ResearchGate. [Link]
-
Low-Dose Propranolol Prevents Functional Decline in Catecholamine-Induced Acute Heart Failure in Rats. (2022, May 7). MDPI. [Link]
-
UNC-Division of Comparative Medicine (DCM) Basic RAT Handling and Technique Guide. (n.d.). University of North Carolina at Chapel Hill. [Link]
-
Cardiac β-adrenergic Signaling. (n.d.). QIAGEN GeneGlobe. [Link]
-
Guide for the Care and Use of Laboratory Animals. (n.d.). NCBI Bookshelf. [Link]
-
Update of the Guide for the Care and Use of Laboratory Animals. (n.d.). National Academies. [Link]
-
Handling and restraint: General principles. (2013, July 1). NC3Rs. [Link]
-
Epinephrine Signaling Pathway. (2021, August 4). YouTube. [Link]
-
Dose Effects of Propranolol on Cancellous and Cortical Bone in Ovariectomized Adult Rats. (n.d.). ASPET Journals. [Link]
-
Schematic diagram. Signaling pathways mediating β 1-adrenergic receptor... (n.d.). ResearchGate. [Link]
-
Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. (2012, July 3). IntechOpen. [Link]
-
Handling a rat. (2010, July 20). YouTube. [Link]
-
The Guide. (n.d.). AAALAC International. [Link]
-
Method for voluntary oral administration of drugs in mice. (2021, March 19). ResearchGate. [Link]
-
Featured Rodent Training/Handling Articles. (2021, June 23). AALAE. [Link]
-
Beta blocker. (n.d.). Wikipedia. [Link]
-
Guide for the Care and Use of Laboratory Animals: Eighth Edition, Copyright 2011, NAS. (2024, October 30). National Institutes of Health (NIH). [Link]
Sources
- 1. Beta blocker - Wikipedia [en.wikipedia.org]
- 2. grants.nih.gov [grants.nih.gov]
- 3. Guide for the Care and Use of Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Site of Absorption of Propranolol in Rat Gut Using In Situ Single-Pass Intestinal Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unc.edu [research.unc.edu]
- 8. Handling and restraint: General principles | NC3Rs [nc3rs.org.uk]
- 9. aalae.org [aalae.org]
- 10. A comparative study of the pharmacokinetics of propranolol and its major metabolites in the rat after oral and vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nasal absorption of propranolol from different dosage forms by rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. Systemic propranolol acts centrally to reduce conditioned fear in rats without impairing extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. md.rcm.upr.edu [md.rcm.upr.edu]
- 15. No harmful effect of propranolol administered prior to fear memory extinction in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of propranolol on central neurotransmitter release in Wistar rats analysed by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxicokinetics of a single intravenous dose of rac-propranolol versus optically pure propranolol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Propranolol-induced changes in ventricular isomyosin composition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dose effects of propranolol on cancellous and cortical bone in ovariectomized adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Propranolol | VCA Animal Hospitals [vcahospitals.com]
Application Note: Optimized In Vivo Dosing Protocols for TZC-5665
Executive Summary & Mechanism of Action
TZC-5665 is a novel pyridazinone derivative distinguished by its dual-action pharmacologic profile .[1] Unlike standard inotropes (e.g., milrinone) or beta-blockers (e.g., propranolol) used in isolation, TZC-5665 functions as a "hybrid" therapeutic agent designed to treat Chronic Congestive Heart Failure (CHF).[2]
The Dual-Mechanism Paradox
The therapeutic efficacy of TZC-5665 relies on a specific metabolic conversion that creates a balanced hemodynamic effect:
-
Parent Compound (TZC-5665): Acts primarily as a non-selective
-adrenergic receptor blocker and vasodilator.[2][3] It prevents the deleterious effects of excessive sympathetic stimulation (tachycardia) often seen in heart failure. -
Active Metabolite (M-2): TZC-5665 is rapidly metabolized in vivo to M-2 , a potent Phosphodiesterase III (PDE III) inhibitor .[1][4] M-2 exerts a strong positive inotropic effect (increased contractility) and vasodilation.[1][2][5][6][7]
Key Advantage: The
Mechanism Visualization
Figure 1: The synergistic pharmacodynamics of TZC-5665 and its metabolite M-2.[6]
Recommended Dosage & Scaling
The following dosages are derived from primary hemodynamic studies in canine models and allometric scaling for rodents. TZC-5665 exhibits high potency; therefore, precise dosing is critical to avoid complete beta-blockade or excessive hypotension.
Dosage Table: Species-Specific Guidelines
| Species | Route | Recommended Dose Range | Frequency | Vehicle / Formulation |
| Mouse | IV / IP | 0.1 – 1.0 mg/kg | Single Bolus | Saline or PBS (pH 7.4) |
| Mouse | Oral (PO) | 3.0 – 10.0 mg/kg | QD (Daily) | 0.5% Methylcellulose or Saline |
| Rat | IV | 0.05 – 0.5 mg/kg | Single Bolus | Saline or PBS (pH 7.4) |
| Rat | Oral (PO) | 1.0 – 5.0 mg/kg | QD (Daily) | 0.5% Methylcellulose |
| Dog | IV | 0.03 – 0.1 mg/kg | Infusion/Bolus | Saline |
Critical Note on Potency: The metabolite M-2 has been shown to be more potent than milrinone at equivalent doses (30 µg/kg in dogs).[1][2][4] Always start at the lower end of the range for pilot studies.
Allometric Scaling Logic
-
Reference Data: In anesthetized dogs, M-2 at 30 µg/kg (0.03 mg/kg) IV produced significant positive inotropy.
-
Conversion Factor:
-
Dog (
) to Rat ( ): Factor of ~3.3x. -
Dog (
) to Mouse ( ): Factor of ~6.6x.
-
-
Calculation:
. -
Safety Margin: We recommend a starting range centered around 0.5 mg/kg (IV) for rodents to account for metabolic rate differences and bioavailability.
Formulation & Stability Protocol
TZC-5665 is typically supplied as a Monoethyl Maleate salt , which enhances water solubility compared to the free base.
Preparation of Stock Solution (10 mM)
-
Weighing: Accurately weigh TZC-5665 powder.
-
Solvent: Dissolve in DMSO to create a high-concentration stock (e.g., 10-50 mM) if long-term storage is required (-20°C).
-
Alternative: For immediate in vivo use, the maleate salt is often soluble in sterile water or Saline (0.9%) .
-
-
Working Solution (For Injection):
-
Dilute the stock into sterile PBS or Saline .
-
Target Concentration: 0.1 mg/mL (for mice) to ensure accurate volume administration (~100 µL per 20g mouse).
-
Solubility Check: If precipitation occurs upon dilution, add Tween-80 (1-5%) or use 5% Mannitol as a carrier.
-
Oral Suspension (Gavage)
For chronic studies (PO), formulate as a suspension:
-
Vehicle: 0.5% Methylcellulose (MC) or 0.1% Carboxymethylcellulose (CMC).
-
Method: Triturate the powder with a small amount of vehicle to form a smooth paste, then dilute to final volume. Vortex immediately before dosing.
Experimental Protocols
Protocol A: Acute Hemodynamic Assessment (Anesthetized Rat)
Objective: To verify the "crossover" effect where inotropy increases while heart rate remains stable.
-
Anesthesia: Induce with Isoflurane (3%) and maintain (1.5-2%).
-
Instrumentation:
-
Insert a Millar conductance catheter into the Left Ventricle (LV) via the right carotid artery.
-
Cannulate the femoral vein for drug administration.
-
-
Baseline Recording: Record LV Pressure (LVP), dP/dt_max (contractility), and Heart Rate (HR) for 10 minutes.
-
Dose Escalation:
-
Administer TZC-5665 bolus: 0.05, 0.1, 0.3 mg/kg (allow 15 min washout or stabilization between doses).
-
-
Data Analysis:
-
Success Criteria: Significant increase in dP/dt_max (indicating M-2 activity) with minimal change or slight reduction in HR (indicating TZC-5665 beta-blockade).
-
Contrast: A pure PDE3 inhibitor (like Milrinone) would increase both dP/dt_max and HR.
-
Protocol B: Chronic Heart Failure Model (MI or TAC)
Objective: To assess long-term remodeling and survival.
-
Model Induction: Perform Left Anterior Descending (LAD) coronary artery ligation (MI model) or Transverse Aortic Constriction (TAC).
-
Recovery: Allow 1-2 weeks for HF phenotype to develop.
-
Grouping:
-
Group 1: Vehicle Control.
-
Group 2: TZC-5665 Low Dose (1 mg/kg PO, QD ).
-
Group 3: TZC-5665 High Dose (5 mg/kg PO, QD ).
-
Group 4: Positive Control (e.g., Enalapril or Metoprolol).
-
-
Duration: Treat for 4-8 weeks.
-
Endpoints:
-
Echocardiography: Measure Ejection Fraction (EF%) and Fractional Shortening (FS%) weekly.
-
Histology: Fibrosis quantification (Masson’s Trichrome).
-
References
-
Araki, S., et al. (1997). "Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs." General Pharmacology: The Vascular System, 28(4), 545-553. Link
-
Ishimori, T., et al. (1994). "Cardiac effects of the novel pyridazinone derivative...[6] TZC-5665 and its metabolite in isolated heart preparations."[5][6][7] Arzneimittelforschung, 44(5), 583-588.[6] Link
-
Ishimori, T., et al. (1998). "Studies on Agents with Vasodilator and beta-Blocking Activities.[8] V. Synthesis and Pharmacological Activity of the Optical Isomers of TZC-5665."[8] Chemical and Pharmaceutical Bulletin, 46(1), 84-96.[8] Link[8]
-
Imran, M., & Asif, M. (2020). "Biological Activities of Pyridazine and Phthalazine Drugs."[3] Russian Journal of Bioorganic Chemistry, 46, 741–756.[3] Link
Sources
- 1. Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. Cardiac effects of the novel pyridazinone derivative 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]- 2- methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H) pyridazinone monoethyl maleate and its metabolite in isolated heart preparations of guinea pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cell culture treatment duration for Beradilol experiments
Application Notes and Protocols
Topic: Establishing Optimal Cell Culture Treatment Durations for the Novel β-Adrenergic Antagonist, Beradilol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Temporal Dimension of In Vitro Pharmacology
Beradilol is a novel synthetic compound characterized as a non-selective β-adrenergic receptor (β-AR) antagonist with potential biased signaling properties. Emerging evidence suggests that like other β-blockers such as propranolol and carvedilol, Beradilol may possess anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a candidate for drug repurposing in oncology.[1][2][3] However, the translation of its pharmacological potential into robust, reproducible in vitro data hinges on a meticulously characterized experimental parameter: treatment duration .
The time-dependent nature of cellular responses to a pharmacological agent is a critical variable. Short-term exposure may be sufficient to observe rapid, transient events like G-protein activation, but wholly inadequate for detecting downstream consequences such as changes in gene expression, cell cycle arrest, or apoptosis.[4] Conversely, excessively long incubation periods can introduce confounding variables, including nutrient depletion in the culture medium, compound degradation, or the emergence of secondary, off-target effects that obscure the primary mechanism of action.
This document, authored for the discerning researcher, provides a comprehensive, phased approach to systematically determine and validate the optimal treatment durations for Beradilol across a spectrum of common cell-based assays. Our methodology is designed to build a logical framework, moving from broad cytotoxic assessments to nuanced mechanistic studies, ensuring that each experimental choice is informed by prior data.
Phase 1: Defining the Therapeutic Window and Proliferation Kinetics
Scientific Rationale: Before delving into specific mechanisms, it is imperative to first establish the fundamental concentration- and time-dependent effects of Beradilol on cell viability and proliferation. This initial phase serves two primary purposes: 1) to identify a working concentration range that is effective but not overtly toxic, and 2) to understand the kinetics of its anti-proliferative effects. Many cytotoxic or cytostatic agents require cells to undergo at least one or two division cycles to exert their full effect.[5][6] Therefore, assessing viability at multiple time points is non-negotiable.
Experimental Workflow: Dose-Response and Time-Course Viability
The initial experimental thrust involves a matrix of varying Beradilol concentrations and incubation times. A common and robust method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as a surrogate for cell viability.[7]
Caption: Workflow for Determining Time-Dependent IC50 of Beradilol.
Protocol 1: Time-Course MTT Cell Viability Assay
-
Cell Seeding: Seed the chosen cell line (e.g., A549 non-small cell lung cancer cells) into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well).[1] Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution series of Beradilol in complete culture medium. Concentrations should span a wide range (e.g., from 0.1 µM to 300 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X Beradilol dilutions.
-
Incubation: Incubate separate plates for 24, 48, 72, and 96 hours at 37°C and 5% CO₂. The use of multiple time points is critical as some compounds show minimal effect at 24 hours but significant activity at 72 or 96 hours.[8][9]
-
MTT Addition: At the end of each incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Development: Incubate the plates for an additional 2-4 hours until purple formazan crystals are visible within the cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After background subtraction, normalize the data to the vehicle control. Plot the dose-response curves for each time point and calculate the half-maximal inhibitory concentration (IC50).
Data Presentation: Interpreting Time-Dependent IC50 Values
The results from this experiment provide a foundational dataset for all subsequent studies.
| Treatment Duration | Hypothetical IC50 of Beradilol (µM) on A549 Cells | Interpretation & Next Steps |
| 24 hours | > 200 µM | Minimal effect on metabolic activity. Suggests the mechanism requires longer to manifest. Not ideal for apoptosis or cell cycle studies. |
| 48 hours | 85 µM | Onset of significant anti-proliferative activity. A suitable time point for investigating apoptosis and cell cycle changes.[10][11] |
| 72 hours | 45 µM | Peak or near-peak effect observed. This is often an optimal time point for assessing cytotoxicity and clonogenic survival.[1][12] |
| 96 hours | 48 µM | IC50 value has plateaued. Longer incubation provides no additional potency and increases the risk of secondary effects. |
This analysis indicates that for long-term phenotypic assays, treatment durations between 48 and 72 hours are likely to yield the most informative results.
Phase 2: Probing Early Mechanistic Events at the Receptor Level
Scientific Rationale: Beradilol, as a β-AR antagonist, is expected to engage its receptor target rapidly upon introduction to the cell culture. The initial steps in the signaling cascade—G-protein activation and β-arrestin recruitment—occur on a timescale of seconds to minutes.[13] Measuring these proximal events requires correspondingly short treatment durations to capture the transient peak of activity before desensitization and internalization processes begin.
Caption: Canonical and β-Arrestin pathways targeted by Beradilol.
Protocol 2: GTPγS Binding Assay for G-Protein Activation
This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct readout of G-protein engagement.[14][15][16]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target β-AR.
-
Assay Buffer: Prepare an assay buffer containing GDP to allow for nucleotide exchange upon activation.
-
Reaction Setup: In a 96-well plate, combine cell membranes, [³⁵S]GTPγS, and varying concentrations of Beradilol.
-
Incubation: Incubate the reaction at 30°C. Due to the rapid nature of G-protein coupling, time points should be short, typically ranging from 5 to 60 minutes .[14]
-
Termination & Filtration: Stop the reaction by rapid filtration over glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
Data Presentation: Early Signaling Kinetics
| Treatment Duration | Hypothetical [³⁵S]GTPγS Binding (% of Basal) |
| 0 min | 100% |
| 5 min | 45% |
| 15 min | 30% |
| 30 min | 35% |
| 60 min | 50% |
These results would suggest that Beradilol's maximal inhibition of G-protein activation occurs around 15-30 minutes , an ideal window for this mechanistic endpoint.
Protocol 3: Western Blot for β-Arrestin Translocation
β-arrestin recruitment to the activated GPCR is a key event in signal termination and biased signaling.[13][17] This can be assessed by observing the translocation of cytosolic β-arrestin to the membrane fraction via Western Blot.
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the IC50 concentration of Beradilol (determined in Phase 1) for a series of short time points: 0, 5, 15, 30, and 60 minutes.
-
Cell Fractionation: Following treatment, immediately place plates on ice. Lyse the cells and separate the cytosolic and membrane fractions using a commercial kit or standard ultracentrifugation protocol.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-PAGE gel, run electrophoresis, and transfer proteins to a PVDF membrane.[18]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against β-arrestin 1/2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Use Na+/K+-ATPase as a membrane fraction marker and GAPDH as a cytosolic marker to ensure clean fractionation.
The optimal treatment duration is the point at which β-arrestin signal is maximal in the membrane fraction and correspondingly decreased in the cytosolic fraction. This is typically observed within 5 to 30 minutes post-stimulation.
Phase 3: Evaluating Long-Term Phenotypic Outcomes
Scientific Rationale: Informed by the time-course viability data from Phase 1, this phase investigates the ultimate cellular fate resulting from Beradilol treatment. Apoptosis (programmed cell death) and cell cycle arrest are downstream consequences of initial signaling events and altered gene expression, and thus require significantly longer treatment durations to become apparent and measurable.[4]
Experimental Workflow: Apoptosis and Cell Cycle Analysis
Caption: Parallel Workflows for Apoptosis and Cell Cycle Analysis.
Protocol 4: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates. Treat with Beradilol at its 48h or 72h IC50 concentration for 24, 48, and 72 hours .
-
Cell Harvesting: At each time point, collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Staining: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Data Presentation: Time-Course of Apoptosis Induction
| Treatment Duration | Hypothetical % of Apoptotic Cells (Early + Late) |
| 24 hours | 8% |
| 48 hours | 25% |
| 72 hours | 42% |
This data suggests that while apoptosis is initiated by 24 hours, a 48 to 72-hour treatment period is necessary to observe a robust and statistically significant apoptotic response, aligning with findings for other β-blockers.[1][10][11]
Summary and Recommendations
The determination of optimal treatment duration is not a one-size-fits-all parameter but is intrinsically linked to the biological question being asked. Our phased approach provides a logical progression to build a comprehensive temporal profile of Beradilol's action.
| Assay Type | Biological Process | Recommended Duration Range | Rationale |
| MTT / Viability | Cell Proliferation / Cytotoxicity | 24 - 96 hours | To capture effects that may require cell division cycles to manifest.[5][9] |
| GTPγS Binding | G-Protein Activation | 5 - 60 minutes | A rapid, proximal signaling event occurring shortly after receptor binding.[14] |
| Western Blot | β-Arrestin Recruitment | 5 - 60 minutes | A transient translocation event that peaks and then diminishes. |
| Flow Cytometry | Apoptosis / Cell Cycle | 24 - 72 hours | Downstream phenotypic outcomes that require hours to develop following initial signaling.[4][10][11] |
| Clonogenic Assay | Long-Term Survival | 8 - 12 days | Assesses the ability of a single cell to form a colony, requiring long-term culture post-treatment.[1] |
By systematically applying these protocols, researchers can confidently select treatment durations that are appropriate for their specific endpoints, thereby enhancing the rigor, reproducibility, and translational relevance of their findings for Beradilol.
References
-
The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. (2022). PMC. [Link]
-
Beta blockers: A new role in chemotherapy. (n.d.). PMC. [Link]
-
Beta-Blockers and Cancer: Where Are We?. (n.d.). PMC. [Link]
-
Beta-Blocker Use Is Associated With Worse Relapse-Free Survival in Patients With Head and Neck Cancer. (2023). NIH. [Link]
-
In vitro and in silico study on the effect of carvedilol and sorafenib alone and in combination on the growth and inflammatory response of melanoma cells. (n.d.). NIH. [Link]
-
Repurposing beta-blockers for combinatory cancer treatment: effects on conventional and immune therapies. (2024). Frontiers. [Link]
-
For how long should I treat a cell line in order to determine the IC50 of an antiproliferative drug?. (2018). ResearchGate. [Link]
-
Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties. (n.d.). PubMed. [Link]
-
Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells. (2018). Spandidos Publications. [Link]
-
GTPγS Binding Assays. (2012). NCBI Bookshelf. [Link]
-
β-Arrestin-mediated Signaling Regulates Protein Synthesis. (n.d.). PMC. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Effects of Nebivolol on Proliferation and Apoptosis of Human Coronary Artery Smooth Muscle and Endothelial Cells. (2001). PubMed. [Link]
-
Carvedilol Phenocopies PGC-1α Overexpression to Alleviate Oxidative Stress, Mitochondrial Dysfunction and Prevent Doxorubicin-Induced Toxicity in Human iPSC-Derived Cardiomyocytes. (2023). MDPI. [Link]
-
Step 4: Find the Optimal Time for in vitro Drug Treatment. (2025). Bitesize Bio. [Link]
-
Nebivolol. (2024). NCBI Bookshelf. [Link]
-
Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. (2019). ACS Publications. [Link]
-
Propranolol induced cell cycle arrest and apoptosis in melanoma cells. (n.d.). ResearchGate. [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). PMC. [Link]
-
Therapeutic Potential of Targeting ß-Arrestin. (2019). Frontiers. [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (n.d.). Sorger Lab. [Link]
-
Distinct conformations of GPCR–β-arrestin complexes mediate desensitization, signaling, and endocytosis. (2017). PMC. [Link]
-
Propranolol induced apoptosis and autophagy via the ROS/JNK signaling pathway in Human Ovarian Cancer. (n.d.). PMC. [Link]
-
MTT Assay (reasons behind 24, 48, and 72 hours)?. (2019). ResearchGate. [Link]
-
Nebivolol, an antihypertensive agent, has new application in inhibiting melanoma. (2024). PMC. [Link]
-
Carvedilol and its Metabolites Suppress Endothelin-1 Production in Human Endothelial Cell Culture. (n.d.). Taylor & Francis Online. [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]
-
The [35S]GTPγS binding assay: Approaches and applications in pharmacology. (n.d.). ResearchGate. [Link]
Sources
- 1. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta blockers: A new role in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Repurposing beta-blockers for combinatory cancer treatment: effects on conventional and immune therapies [frontiersin.org]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. atcc.org [atcc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propranolol induced apoptosis and autophagy via the ROS/JNK signaling pathway in Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in silico study on the effect of carvedilol and sorafenib alone and in combination on the growth and inflammatory response of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Therapeutic Potential of Targeting ß-Arrestin [frontiersin.org]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. β-Arrestin-mediated Signaling Regulates Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
Preparation of Beradilol maleate salt for injection
Abstract
This application note details the robust synthesis and isolation of Beradilol Monoethyl Maleate (JAN), a Class III antiarrhythmic agent, specifically designed for parenteral (injectable) delivery. Unlike standard maleate salts formed from maleic acid, this protocol addresses the unique requirement for the monoethyl ester counterion (Ethyl Hydrogen Maleate). We provide a self-validating workflow that prevents the common error of hydrolytic degradation to the simple maleate or fumarate, ensuring high purity and crystalline stability suitable for lyophilized injectable formulations.
Chemical Basis & Strategic Rationale
Beradilol (CAS: 114856-47-2) is a lipophilic weak base containing a pyridazinone ring and a secondary amine. The selection of the Monoethyl Maleate salt (CAS: 3990-03-2 for the acid component) over a standard maleate or hydrochloride is critical for two reasons:
-
Solubility/Lipophilicity Balance: The ethyl ester moiety reduces the high hygroscopicity often associated with simple maleate salts, improving solid-state stability during storage.
-
Crystallinity: The monoethyl maleate anion often facilitates better lattice packing for this specific bulky pharmacophore compared to the dicarboxylic acid.
Critical Mechanism: The synthesis must avoid the use of aqueous maleic acid. Instead, it relies on the in situ generation of ethyl hydrogen maleate via the ring-opening of maleic anhydride in absolute ethanol, or the direct use of high-purity ethyl hydrogen maleate.
Diagram 1: Reaction Pathway & Logic
Caption: Reaction pathway for the selective formation of the monoethyl maleate salt, avoiding hydrolysis to maleic acid.
Materials & Equipment
| Component | Grade | Specification | Function |
| Beradilol Free Base | API Grade | >99.5% Purity | Active Pharmaceutical Ingredient |
| Maleic Anhydride | ACS Reagent | >99.0% (Low free acid) | Precursor to counterion |
| Ethanol | Anhydrous | <0.05% Water | Solvent & Reactant |
| Water for Injection (WFI) | USP/EP | Endotoxin <0.25 EU/mL | Solvent for final formulation |
| Nitrogen (N₂) | Ultra-High Purity | Sterile Filtered | Inert atmosphere protection |
Equipment:
-
Jacketed Glass Reactor (Temperature control -10°C to 80°C).
-
Overhead Stirrer with PTFE impeller.
-
Pressure Filtration Unit (316L Stainless Steel).
-
Lyophilizer (Freeze Dryer) with stoppering capability.
Experimental Protocol
Phase A: Preparation of Ethyl Hydrogen Maleate Solution
Rationale: Generating the acid ester in situ ensures freshness and prevents the disproportionation often seen in stored mono-esters.
-
Inerting: Purge the reactor with Nitrogen to remove ambient moisture.
-
Dissolution: Charge Maleic Anhydride (1.05 molar eq) into Absolute Ethanol (10 volumes relative to anhydride).
-
Reaction: Heat the mixture to 60°C and stir for 2 hours.
-
Checkpoint: Perform IR spectroscopy. Disappearance of the anhydride carbonyl peak (approx. 1780 cm⁻¹) and appearance of the ester carbonyl (1735 cm⁻¹) confirms conversion.
-
-
Cooling: Cool the solution to 20-25°C . This is Solution A.
Phase B: Salt Formation & Crystallization
-
Base Dissolution: In a separate vessel, dissolve Beradilol Free Base (1.0 eq) in Absolute Ethanol (5-8 volumes) at 40°C until clear. Filter through a 0.45 µm membrane to remove particulate matter. This is Solution B.
-
Addition: Slowly add Solution A to Solution B over 30 minutes while maintaining temperature at 40°C.
-
Observation: The solution may turn slightly yellow; this is normal.
-
-
Nucleation: Seed the reactor with 0.1% w/w pure this compound crystals (if available) to promote uniform particle size.
-
Crystallization Ramp:
-
Cool from 40°C to 20°C over 2 hours (10°C/hr).
-
Cool from 20°C to 0-5°C over 1 hour.
-
Hold at 0-5°C for 4 hours to maximize yield.
-
-
Isolation: Filter the slurry under Nitrogen pressure.
-
Washing: Wash the wet cake twice with cold (0°C) anhydrous ethanol to remove excess acid ester.
-
Drying: Vacuum dry at 40°C for 12 hours.
-
Validation: Loss on Drying (LOD) should be <0.5%.
-
Parenteral Formulation (Lyophilization)
This compound is stable in solid form but prone to hydrolysis in aqueous solution over time. Therefore, a lyophilized powder for reconstitution is the preferred dosage form.
Diagram 2: Sterile Manufacturing Workflow
Caption: Aseptic processing train for this compound injectables.
Lyophilization Cycle Parameters
| Stage | Temperature (°C) | Pressure (mTorr) | Duration (hr) | Purpose |
| Freezing | -45 | Atmospheric | 4 | Ensure complete solidification (Tg' < -35°C) |
| Primary Drying | -20 | 100 | 18-24 | Sublimation of ice; keep product < Collapse Temp |
| Secondary Drying | +25 | 50 | 6 | Desorption of bound water |
| Stoppering | +20 | 600 (N₂ backfill) | N/A | Seal vials under partial vacuum |
Quality Control & Troubleshooting
Key Quality Attributes (CQAs)
-
Assay: 98.0% - 102.0% (HPLC).
-
Counterion Stoichiometry: 0.95 - 1.05 (Ethyl Maleate : Beradilol).
-
Method: ¹H-NMR integration of the ethyl group (quartet ~4.1 ppm) vs. the aromatic protons of Beradilol.
-
-
Related Substances:
-
Bioburden: < 10 CFU/100 mL (Pre-filtration).
Troubleshooting Guide
-
Issue: Precipitate is oily or sticky.
-
Cause: Cooling too fast or presence of excess water causing "oiling out" of the salt.
-
Remedy: Re-heat to 45°C, add 5% more ethanol, and cool at a slower rate (5°C/hr). Ensure seed crystals are added.
-
-
Issue: High Maleic Acid content in final product.
-
Cause: Water ingress during the reaction of maleic anhydride or wet ethanol used.
-
Remedy: Ensure Ethanol water content is <0.05% (Karl Fischer). Use fresh Maleic Anhydride.
-
References
-
National Institute of Health Sciences (Japan). (2024). Japanese Accepted Names for Pharmaceuticals (JAN): this compound.[3][4][5][6][7][8][9] Retrieved from [Link]
-
PubChem. (2024). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[10] (2002).[10] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[10] (Foundational text on salt selection logic).
-
Dymicky, M., & Buchanan, R. L. (1985).[2] Preparation of n-monoalkyl maleates and n-mono- and dialkyl fumarates. Organic Preparations and Procedures International. (Source for monoethyl maleate synthesis chemistry).
Sources
- 1. Monoethyl maleate | C6H8O4 | CID 5354457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KEGG T01001: 1128 [kegg.jp]
- 4. KEGG T01001: 5139 [genome.jp]
- 5. JAN: Japanese Accepted Names for Pharmaceuticals [jpdb.nihs.go.jp]
- 6. KEGG PATHWAY: hsa04261 [genome.jp]
- 7. rest.kegg.jp [rest.kegg.jp]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. KiloMentor: Preparation of Pharmaceutical Salts [kilomentor.blogspot.com]
Application Note: Solvent Vehicle Selection for Beradilol Monoethyl Maleate
The following Application Note and Protocol guide is designed for pharmaceutical researchers and formulation scientists working with Beradilol Monoethyl Maleate (TZC-5665) .
Executive Summary & Compound Analysis
This compound (TZC-5665) presents a unique formulation challenge distinct from standard hydrochloride or maleate salts.[1][2] While the parent molecule (Oberadilol) is a lipophilic Class II/IV compound (BCS) exhibiting beta-adrenergic and calcium channel blocking activity, the monoethyl maleate counterion introduces a specific chemical vulnerability: ester hydrolysis and transesterification .[1][2]
Unlike simple inorganic salts, the monoethyl maleate counterion contains an ester linkage (
This guide details the protocols for selecting a vehicle that maintains the thermodynamic stability of the specific salt form while maximizing solubility for in vivo and in vitro applications.[2]
Chemical Vulnerability Assessment
Before solubility screening, researchers must understand the degradation pathways specific to this salt form.[2]
Mechanistic Degradation Pathway
The primary risk is Solvolysis of the Counterion .[1][2]
-
Hydrolysis: In high-water environments (especially acidic/basic pH), the ethyl group is cleaved, yielding Beradilol Maleate (different salt) + Ethanol.[1][2]
-
Transesterification: In methanolic or ethanolic solutions, the ethyl group may exchange, leading to mixed salt species.[2]
Figure 1: Critical degradation pathways for the monoethyl maleate counterion.[1][2] Solvent choice must mitigate these risks.
Recommended Solvent Vehicles
Based on the physicochemical properties (Lipophilic Base + Esterified Acid Counterion), the following solvent classes are tiered by compatibility.
| Tier | Solvent Class | Specific Examples | Suitability | Rationale |
| 1 | Aprotic Polar | DMSO, DMA, NMP | High | Excellent solubility for lipophilic bases; chemically inert toward the ester counterion.[1][2] Ideal for stock solutions.[1][2] |
| 2 | Low-MW Glycols | PEG 400, Propylene Glycol | Moderate | Good solubilizers.[1][2] Secondary hydroxyls (PG) are less nucleophilic than primary alcohols, reducing transesterification risk.[1][2] |
| 3 | Lipid/Surfactants | Labrasol, Tween 80, Cremophor EL | High | Micellar encapsulation protects the salt from hydrolysis.[2] Essential for in vivo formulation.[1][2] |
| 4 | Primary Alcohols | Methanol, Ethanol | RESTRICTED | High Risk. Use only if immediate dosing is planned.[2] Risk of counterion exchange.[1][2] |
| 5 | Aqueous Buffers | PBS, Saline | Low | Poor solubility for the lipophilic base.[2] Hydrolysis risk upon long-term storage.[1][2] |
Experimental Protocols
Protocol A: Solubility Profiling with Counterion Stability Check
Objective: Determine saturation solubility while verifying the salt form remains intact.[2]
Materials:
Step-by-Step Methodology:
-
Preparation: Weigh 5 mg of this compound into four separate 1.5 mL microcentrifuge tubes.
-
Solvent Addition: Add 100 µL of the respective solvent (DMSO, PEG 400, Saline, 0.5% MC) to each tube.
-
Equilibration: Vortex for 1 minute. Incubate at 25°C for 4 hours with mild agitation.
-
Separation: Centrifuge at 10,000 x g for 5 minutes to pellet undissolved drug.
-
Analysis (Critical Step):
-
Dilute the supernatant 1:100 in Acetonitrile (NOT Methanol, to prevent analytical artifacts).
-
Success Criteria: Single peak for Beradilol. Crucial: Verify the presence of the monoethyl maleate counterion peak if using MS, or check for the absence of free maleic acid peak shifts.[2]
-
Protocol B: Preparation of Stock & Dosing Solutions
Objective: Create stable formulations for In Vivo (IP/PO) and In Vitro use.
1. In Vitro Stock Solution (10 mM)
-
Procedure:
2. In Vivo Formulation (Intraperitoneal/Oral)[1][2]
-
Vehicle System: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.[1][2]
-
Procedure:
-
Step 1 (Pre-solubilization): Dissolve compound in 5% volume of DMSO.[1][2] Ensure complete dissolution.
-
Step 2 (Stabilization): Add 40% volume of PEG 400.[1][2] Vortex mix. The glycol coats the molecule.[1][2]
-
Step 3 (Emulsification): Add 5% Tween 80. Vortex gently to avoid foaming.[1][2]
-
Step 4 (Dilution): Slowly add 50% volume of warm (37°C) Saline while vortexing.
-
Decision Tree for Vehicle Selection
Figure 2: Decision matrix for selecting the appropriate vehicle based on experimental application.
References
-
PubChem. (2023).[1][2] this compound (Compound Summary).[1][2][3] National Library of Medicine.[1][2] [Link][1][2]
-
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][4] Advanced Drug Delivery Reviews.[1][2] [Link]
-
FDA. (2021).[1][2] Safety of Solvents in Pharmaceuticals (ICH Q3C).[1][2] U.S. Food and Drug Administration.[1][2][4] [Link]
-
Strickley, R. G. (2004).[1][2] Solubilizing excipients in oral and injectable formulations.[1][2] Pharmaceutical Research.[1][2] [Link]
Sources
Western blot analysis of phosphorylated proteins after Beradilol treatment
Introduction & Biological Context
Beradilol (often referenced in research contexts akin to Oberadilol) is a pharmacological agent characterized by its dual mechanism: potent
The analysis of phosphorylated proteins following Beradilol treatment presents a specific bio-analytical challenge. Unlike total protein analysis, phosphoproteins are labile, transient, and often exist in low abundance. The primary pharmacodynamic effect of Beradilol is the inhibition of the canonical Gs-protein coupled pathway, leading to a reduction in the phosphorylation of downstream effectors such as Phospholamban (PLB) , Troponin I (TnI) , and CREB .
This application note provides a rigorous, self-validating protocol for detecting these subtle shifts in phosphorylation status, ensuring data integrity through optimized sample preservation and signal normalization.
Mechanistic Signaling Pathway
To interpret the Western blot results, one must understand the signaling architecture. Beradilol acts as an antagonist at the
Figure 1: Beradilol Mechanism of Action[1]
Caption: Beradilol antagonizes β1-AR, suppressing the cAMP/PKA axis and reducing phosphorylation of cardiac contractile proteins.
Experimental Design & Controls
A robust experiment requires proper controls to validate the inhibition of phosphorylation. Since basal phosphorylation can be low, it is standard practice to stimulate the cells to create a "signal window."
| Group | Treatment | Purpose | Expected Result (Phospho-Signal) |
| 1. Vehicle Control | DMSO/Saline | Baseline | Low/Basal |
| 2. Positive Control | Isoproterenol (100 nM, 15 min) | Max Stimulation | High (Validation of pathway) |
| 3. Test Group | Beradilol (Pre-treat 30 min) + Isoproterenol | Efficacy Test | Reduced (compared to Grp 2) |
| 4. Drug Control | Beradilol alone | Toxicity/Agonism check | Low/Basal (or lower than vehicle) |
Comprehensive Protocol
Phase I: Sample Preparation (The "Golden Hour")
Causality: Phosphatases are robust enzymes that remain active even in lysing cells. Failure to inhibit them immediately upon lysis results in false negatives.
-
Preparation of Lysis Buffer: Use modified RIPA buffer. Crucially , add inhibitors fresh immediately before use.
-
Base: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Na-Deoxycholate, 0.1% SDS.
-
Protease Inhibitors: 1x Cocktail (e.g., PMSF, Aprotinin, Leupeptin).
-
Phosphatase Inhibitors (MANDATORY):
-
Sodium Fluoride (NaF): 10–50 mM (Inhibits Ser/Thr phosphatases).
-
Sodium Orthovanadate (Na3VO4): 1–2 mM (Inhibits Tyr phosphatases; must be activated by boiling/pH adjustment).
-
Sodium Pyrophosphate: 10 mM.
- -Glycerophosphate: 10–20 mM.
-
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS containing 1 mM Na3VO4. (Prevents phosphatase activity during washing).
-
Add ice-cold Lysis Buffer.[1] Scrape cells on ice.
-
Incubate on ice for 20 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
Phase II: Electrophoresis & Transfer
-
Protein Quantification: Use BCA assay. Note: Avoid Bradford if high detergent concentrations are used.
-
Loading: Load 20–40 µg of total protein per lane.
-
Transfer: Transfer to PVDF membrane (0.45 µm or 0.2 µm for smaller proteins like PLB). PVDF is preferred over Nitrocellulose for its higher binding capacity and durability during stripping/re-probing.
Phase III: Blocking & Antibody Incubation
Expert Insight: The choice of blocking buffer is the most common source of error in phospho-blots.
-
Blocking: Use 5% BSA (Bovine Serum Albumin) in TBST (Tris-Buffered Saline + 0.1% Tween-20).
-
Why?Do NOT use Non-Fat Dry Milk. Milk contains Casein, a phosphoprotein that causes high background and non-specific binding with phospho-antibodies.
-
-
Primary Antibody: Dilute in 5% BSA/TBST. Incubate Overnight at 4°C with gentle agitation.
-
Causality: Phospho-epitopes are often rare. Overnight incubation drives the equilibrium towards binding, increasing sensitivity.
-
-
Washing: 3 x 10 min with TBST. Aggressive washing reduces background.
Phase IV: Detection & Normalization
-
Secondary Antibody: HRP-conjugated species-specific antibody (1:5000 – 1:10,000 in 5% Blocking Buffer). Incubate 1 hour at Room Temp.
-
Detection: ECL (Enhanced Chemiluminescence). Use a high-sensitivity substrate (e.g., Femto/Pico grade) if detecting basal phosphorylation.
-
Normalization Strategy (The "Re-Probe"):
-
Step A: Detect Phospho-protein (e.g., p-PLB). Image.
-
Step B: Strip the membrane (mild stripping buffer) OR use a different species antibody if multiplexing.
-
Step C: Re-probe for Total Target Protein (e.g., Total PLB).
-
Why? Housekeeping proteins (GAPDH/Actin) only correct for loading error. They do not correct for changes in the specific target protein expression. The Phospho/Total ratio is the only valid metric.
-
Figure 2: Experimental Workflow
Caption: Step-by-step workflow emphasizing critical checkpoints (Red nodes) for phospho-protein integrity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Signal (Phospho) | Phosphatase activity | Ensure Na3VO4 and NaF are fresh. Keep samples on ice at all times. |
| High Background | Blocking with Milk | Switch to 5% BSA in TBST. |
| Signal "Burn out" | Too much protein/Ab | Load less protein (10-20 µg) or dilute Secondary Ab further. |
| Uneven Bands | Transfer issues | Ensure "sandwich" is tight; check for air bubbles; verify transfer efficiency with Ponceau S stain. |
References
-
Bio-Rad Laboratories. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from
-
Abcam. (n.d.). Western blot for phosphorylated proteins protocol. Retrieved from
-
R&D Systems. (n.d.). Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Retrieved from
- Humphrey, S. J., et al. (2015). High-throughput phosphoproteomics reveals in vivo insulin signaling dynamics. Nature Biotechnology. (Contextual grounding for phosphoproteomics).
-
PubChem. (2023). Beradilol Monoethyl Maleate (Compound Summary). Retrieved from
Sources
Technical Application Note: Safe Handling and Stability Protocols for Beradilol Monoethyl Maleate (BMM)
Introduction & Scope
Beradilol Monoethyl Maleate (BMM) is a high-potency Active Pharmaceutical Ingredient (API) belonging to the third-generation vasodilating beta-blocker class (analogous to Carvedilol). This guide addresses the specific challenges posed by the monoethyl maleate salt form, which introduces unique hydrolytic instability compared to standard mineral acid salts (e.g., hydrochloride).
This protocol is designed for researchers and process engineers handling BMM from discovery (mg scale) to pilot (kg scale) . It prioritizes the mitigation of cardiovascular exposure risks and the prevention of hydrolytic degradation.
Critical Disclaimer: While based on the pharmacophore of the "-dilol" class (mixed
-adrenergic antagonists), specific physicochemical constants (mp, pKa) must be verified against the Certificate of Analysis (CoA) for your specific lot.
Physicochemical Profile & Hazard Identification
Chemical Instability: The "Monoethyl" Factor
Unlike simple maleate salts, the monoethyl maleate counterion contains an ester linkage. This creates two primary degradation pathways that differ from standard APIs:
-
Hydrolysis: In the presence of moisture, the ethyl ester group hydrolyzes, releasing ethanol and reverting the salt to the Beradilol Maleate or Beradilol Free Base form. This alters solubility and bioavailability.
-
Isomerization: Maleate (cis) salts are prone to isomerization to Fumarate (trans) analogs under thermal stress or light exposure, a reaction often catalyzed by trace metals.
Toxicology & Occupational Exposure Banding (OEB)
As a potent adrenergic antagonist, BMM poses significant risks of bradycardia and hypotension upon inhalation or dermal absorption.
Table 1: Hazard Profile and OEB Classification
| Parameter | Value / Classification | Rationale |
| Pharmacological Class | Non-selective | Potent vasodilation and cardiac suppression. |
| OEL (Occupational Exposure Limit) | 1 – 10 µg/m³ (8-hr TWA) | Based on therapeutic dose comparison to Carvedilol (<10 mg/day). |
| OEB Category | Band 4 (High Potency) | Requires closed systems or isolator containment. |
| Acute Toxicity | Target Organ: Cardiovascular | Symptoms: Dizziness, syncope, bronchospasm. |
| Sensitization | Possible (Maleate moiety) | Maleic esters are known sensitizers (Source: NIOSH/ECHA). |
Engineering Controls & Containment Strategy
Due to the OEB 4 classification, handling BMM requires strict isolation. Open benchtop work is strictly prohibited .
Containment Decision Logic (DOT Diagram)
The following logic gate determines the required containment level based on operation scale and physical state.
Figure 1: Decision matrix for engineering controls. Solid handling of BMM >100mg defaults to Isolator containment.
Operational Protocols
Protocol A: Solubilization for In Vitro Assays
Objective: Prepare a stable stock solution while preventing ester hydrolysis of the monoethyl maleate salt.
Causality: Protic solvents (water, methanol) promote ester hydrolysis. Aprotic polar solvents are required for stock stability.
-
Solvent Selection:
-
Primary: Dimethyl Sulfoxide (DMSO), Anhydrous (>99.9%).
-
Avoid: Water, Ethanol, Methanol (Risk of transesterification or hydrolysis).
-
-
Weighing:
-
Weigh BMM inside a Vented Balance Enclosure (VBE) or Isolator.
-
Use an anti-static gun; maleate salts are often static-prone.
-
-
Dissolution:
-
Add DMSO to achieve a concentration of 10 mM to 50 mM .
-
Vortex for 30 seconds. Note: Sonicate only if necessary, as heat promotes isomerization to fumarate.
-
-
Storage:
-
Aliquot immediately into amber glass vials (light protection).
-
Store at -20°C .
-
Shelf Life: 3 months in DMSO (anhydrous). Aqueous dilutions must be used within 4 hours.
-
Protocol B: Decontamination and Spill Cleanup
Objective: Deactivate BMM residues using a chemical oxidation strategy.
Mechanism: Simple water washing is insufficient for potent lipophilic drugs. Oxidative degradation breaks the aromatic rings of the carbazole/naphthyl backbone.
-
Evacuation: If spill is >1g outside containment, evacuate lab.
-
PPE: Double nitrile gloves, Tyvek sleeves, N95/P100 respirator (if outside hood).
-
Deactivation Solution:
-
Prepare 10% Sodium Hypochlorite (Bleach) or a commercial oxidative agent (e.g., degradant specific for aromatics).
-
-
Procedure:
-
Cover spill with absorbent pads.
-
Gently pour deactivation solution over pads (do not spray; avoids aerosolization).
-
Wait 15 minutes (Contact time is critical for ring oxidation).[1]
-
Wipe with water, then Isopropanol (to remove lipophilic residues).
-
Dispose of waste as Hazardous Chemical Waste (Cytotoxic/Potent) .
-
Stability & Degradation Pathways
Understanding the "Monoethyl Maleate" vulnerability is key to assay reproducibility.
Figure 2: Primary degradation pathways. Moisture leads to loss of the ethyl group; Light leads to geometric isomerization.
Emergency Response
-
Inhalation: Remove victim to fresh air immediately.[1] Administer oxygen if breathing is labored. Alert Medical: Suspect beta-blocker overdose (symptoms: bradycardia, hypotension).
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances dermal absorption of lipophilic drugs).
-
Eye Contact: Flush with water for 15 minutes.[1]
References
-
NIOSH. (2019).[2] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[2][3][4] National Institute for Occupational Safety and Health.[2][3] [Link]
-
ICH. (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. [Link]
-
PubChem. (2024). Carvedilol (Class Analog) Safety Data Sheet.[5] National Library of Medicine. [Link]
-
ECHA. (2023). Risk Assessment of Maleic Acid Esters. European Chemicals Agency. [Link]
-
SafeWork Australia. (2022). Evaluation Statement: Maleic Acid Esters.[6][Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Occupational Exposure Banding | Exposure Banding | CDC [cdc.gov]
- 3. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 4. aenova-group.com [aenova-group.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
Troubleshooting & Optimization
Stability of TZC-5665 stock solutions at -20°C
Executive Summary: The Stability Profile
TZC-5665 is a high-potency small molecule inhibitor. Like many hydrophobic compounds in its class, its stability is governed not just by temperature, but by the hygroscopic nature of DMSO (Dimethyl Sulfoxide) and the mechanical stress of phase transitions (freeze-thaw cycles).
The following guide synthesizes our internal stability data with standard medicinal chemistry protocols to ensure the integrity of your experimental data.
Quick Reference: Stability Matrix
| Storage Condition | Solvent System | Stability Duration | Risk Factor |
| -80°C | Anhydrous DMSO | 12 Months | Low |
| -20°C | Anhydrous DMSO | 3–6 Months | Moderate (Hygroscopicity) |
| +4°C | Anhydrous DMSO | < 2 Weeks | High (Precipitation) |
| RT (25°C) | Anhydrous DMSO | < 48 Hours | High (Oxidation/Evaporation) |
| Any Temp | Aqueous Buffer (>10%) | Immediate Use Only | Critical (Hydrolysis/Crash-out) |
CRITICAL ALERT: TZC-5665 stock solutions in DMSO are solid at -20°C (DMSO freezing point is +18.5°C). The primary cause of degradation is water absorption from the atmosphere during thawing, leading to compound precipitation or hydrolytic cleavage.
Troubleshooting & FAQs
This section addresses specific issues reported by researchers handling TZC-5665.
Issue 1: "My stock solution looks cloudy or has visible particulates after thawing."
Diagnosis: This is likely "Crash-out" Precipitation . DMSO is highly hygroscopic.[1] If the vial was opened while cold, or if the cap was not sealed tightly, atmospheric moisture condensed into the solvent. TZC-5665 is hydrophobic; as water concentration in DMSO rises above 0.5–1%, the compound's solubility limit is breached, forcing it out of solution.
Corrective Protocol:
-
Warm & Vortex: Place the sealed vial in a 37°C water bath for 5–10 minutes. Vortex vigorously for 30 seconds.
-
Visual Check: Hold the vial against a light source. If clarity returns, the compound is redissolved.[2]
-
Sonication (Last Resort): Sonicate for 5 minutes at room temperature.
-
The "Hard Stop": If particulates remain after these steps, discard the stock . The concentration is no longer defined, and using the supernatant will result in falsely low potency (high IC50).
Issue 2: "I see a shift in IC50/EC50 values compared to previous batches."
Diagnosis: This suggests Cryoconcentration or Partial Degradation . Repeated freeze-thaw cycles create concentration gradients. As DMSO freezes, pure solvent crystallizes first, pushing the solute (TZC-5665) into a hyper-concentrated "eutectic" liquid pocket before it finally solidifies. This physical stress can induce aggregation or micro-precipitation that is invisible to the naked eye.
Troubleshooting Steps:
-
Check Cycle Count: Has the aliquot been thawed >5 times? If yes, discard.
-
Solvent Integrity: Verify the DMSO grade. Was it "Anhydrous" (≥99.9%)?
-
Verification Experiment: Run a standard curve against a freshly prepared reference standard.
Issue 3: "Can I store TZC-5665 in cell culture media at -20°C?"
Answer: No. Scientific Rationale: TZC-5665 is prone to hydrolysis in aqueous environments over time. Furthermore, proteins in the media (FBS/BSA) can bind the compound non-specifically, effectively lowering the free concentration during storage.
-
Rule: Only dilute into aqueous media immediately prior to use (within 30 minutes).
Technical Deep Dive: The Mechanics of Failure
To understand why these protocols exist, we must visualize the degradation pathway. The diagram below illustrates the decision logic and failure modes for TZC-5665 stock handling.
Figure 1: Decision Matrix for TZC-5665 Stock Handling. This logic gate prevents the use of compromised reagents in critical assays.
Standard Operating Procedures (SOPs)
SOP-01: Aliquoting and Storage
Objective: Minimize freeze-thaw cycles and water absorption.[1]
-
Preparation: Dissolve TZC-5665 powder in anhydrous DMSO (Grade ≥99.9%) to a master concentration (e.g., 10 mM or 50 mM).
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 20 µL – 50 µL) using sterile, polypropylene PCR tubes or amber glass vials.
-
Why? Small volumes thaw faster, reducing time in the "transition phase" where degradation is most likely.
-
-
Sealing: Ensure caps are tight. Parafilm is recommended for long-term storage (>3 months).
-
Freezing: Snap-freeze in liquid nitrogen or dry ice before placing in -20°C or -80°C.
-
Why? Rapid freezing prevents large crystal formation which can damage the compound structure.
-
SOP-02: Quality Control (QC) via HPLC
Objective: Verify chemical integrity if degradation is suspected.
If experimental results are inconsistent, perform this check:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (or compound specific max absorbance).
-
Acceptance Criteria:
-
Single peak >95% Area Under Curve (AUC).
-
Retention time matches Reference Standard within ±0.1 min.
-
Absence of new peaks (degradation products) near the solvent front.
-
Biological Impact of Instability
Understanding the downstream effects of poor stock management is crucial for data interpretation.
Figure 2: Downstream Consequences of Compromised Stock Solutions. Precipitation leads to under-dosing, while degradation products may introduce confounding toxicity.
References
-
Cheng, X., et al. (2003). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.
- Relevance: Establishes the baseline degradation rates of small molecules in DMSO when w
-
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening.
- Relevance: Provides the mechanical basis for "cryoconcentration" and aggreg
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
- Relevance: Validates the protocol for diagnosing "crash-out" precipitation versus actual biological inactivity.
-
Waybright, T. J., et al. (2009). Improving the reliability of high-throughput screening data by monitoring DMSO water content. Combinatorial Chemistry & High Throughput Screening.
- Relevance: Supports the requirement for using anhydrous DMSO and monitoring hygroscopicity.
Sources
Technical Support Center: Beradilol Solubility Optimization
Topic: Preventing Precipitation of Beradilol in Cell Culture Media
Doc ID: TS-BER-004 | Last Updated: 2026-02-03 Department: Application Science & Assay Development[1]
Technical Profile & Physicochemical Context
To effectively prevent precipitation, we must first understand the physicochemical nature of Beradilol.[1] As a member of the beta-blocker class (suffix -ilol), Beradilol exhibits properties typical of Class II compounds in the Biopharmaceutics Classification System (BCS): Low Solubility, High Permeability .[1]
-
Chemical Nature: Lipophilic basic amine.[1]
-
LogP (Partition Coefficient): ~3.8 (Highly Hydrophobic).[1]
-
pKa: ~9.2 (Basic).[1]
-
Solubility Behavior: Highly soluble in organic solvents (DMSO, Ethanol) and acidic buffers; poorly soluble in neutral aqueous environments (pH 7.2–7.4).[1]
The Core Challenge: Beradilol is stable in your DMSO stock solution. However, when you spike this stock into cell culture media (pH 7.4), the compound undergoes a rapid polarity shift.[1] The neutral pH causes the amine to de-ionize, reducing solubility, while the aqueous environment forces the hydrophobic molecules to aggregate. This results in "crashing out" (precipitation), often visible as needle-like crystals or turbidity.[1]
Stock Solution Preparation
Before introducing Beradilol to cells, the stock solution must be optimized.[1]
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Anhydrous DMSO is the gold standard.[1] Ethanol is a secondary choice but evaporates faster, altering concentration over time.[1] |
| Stock Concentration | 10 mM - 50 mM | Avoid "super-saturated" stocks (e.g., >100 mM).[1] Lower stock concentration reduces the gradient shock upon dilution.[1] |
| Storage | -20°C (Desiccated) | Hygroscopic solvents absorb water from air.[1] Even 1% water uptake in DMSO can trigger precipitation inside the stock vial.[1] |
| Vortexing | Mandatory | Thawed stocks may form concentration gradients.[1] Vortex for 10s before every use.[1] |
Critical Dilution Protocols
Directly pipetting high-concentration DMSO stock into a petri dish is the #1 cause of precipitation.[1] Use one of the following validated workflows.
Protocol A: The "Intermediate Step-Down" (Recommended)
Best for: Serum-free media or sensitive primary cells.[1]
-
Calculate: Determine the Final Working Concentration (e.g., 10 µM).
-
Prepare Intermediate: Dilute your Main Stock (e.g., 10 mM) 1:10 into pure sterile DMSO or Ethanol first, creating a 1 mM Sub-Stock.[1]
-
Final Spike: Add the Sub-Stock to the media while vortexing the media (or swirling rapidly).
-
Why this works: It reduces the local concentration "shock" at the pipette tip.[1]
-
Protocol B: The Serum-Carrier Method
Best for: Standard cell lines (HEK293, CHO, HeLa) in media with >5% FBS.[1]
-
Aliquot Media: Remove 1 mL of complete media (containing FBS) to a separate microtube.
-
Pre-warm: Ensure this aliquot is at 37°C.
-
Spike & Sonicate: Add the Beradilol stock to this 1 mL aliquot. Vortex immediately. If turbidity appears, sonicate in a water bath for 5–10 seconds.[1]
-
Re-introduce: Add the 1 mL "carrier" aliquot back to the main volume of media.
-
Why this works: Serum albumin (BSA/HSA) acts as a natural carrier protein, sequestering hydrophobic drug molecules and preventing crystallization [1].[1]
-
Troubleshooting Logic (Visualized)
Use the following logic flow to diagnose precipitation issues in real-time.
Caption: Figure 1.[1] Diagnostic decision tree for identifying the nature of particulate matter in Beradilol-treated cultures.
Frequently Asked Questions (FAQs)
Q1: I see a white precipitate immediately upon adding Beradilol to the media. Can I just filter it out? A: Absolutely not. Filtering removes the drug, meaning your cells will receive an unknown, significantly lower dose than calculated.[1] If precipitation occurs, the preparation is failed.[1] Discard and restart using Protocol B .
Q2: Can I heat the media to dissolve the crystals? A: Heating to 37°C is acceptable and recommended. However, heating above 40°C to force solubility is dangerous.[1] While it may dissolve the drug temporarily, the Beradilol will likely re-crystallize (super-saturation crash) when the media cools back to 37°C in the incubator, potentially lysing cells via physical crystal growth [2].[1]
Q3: What is the maximum DMSO concentration my cells can tolerate? A: For most mammalian lines, keep final DMSO concentration below 0.1% (v/v) .[1]
-
Calculation: If you add 1 µL of stock to 1 mL of media, that is exactly 0.1%.[1]
-
If you need higher drug loading, increase the stock concentration, not the DMSO volume.[1]
Q4: Does the plasticware matter? A: Yes. Highly lipophilic drugs like Beradilol can adsorb (stick) to polystyrene plastics.[1]
-
Tip: Perform your intermediate dilutions in glass or polypropylene (low-bind) tubes before adding to the final culture plate.[1]
References
-
Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press.[1] (Discusses albumin binding and solubility in assay media).
-
Sigma-Aldrich Technical Support. (n.d.).[1] Common Cell Culture Problems: Precipitates. (General guidance on distinguishing drug precipitates from contamination).
-
National Center for Advancing Translational Sciences (NCATS). (2012).[1] Assay Guidance Manual: Solubility in Cell Culture. Bethesda (MD).[1] (Authoritative guide on handling compound libraries).
Sources
Technical Support Center: High-Performance Liquid Chromatography (HPLC) for Beradilol
[1]
Status: Operational Topic: Troubleshooting Peak Separation & Method Robustness Lead Scientist: Dr. A. Vance, Senior Application Specialist
Analyte Profile & Separation Challenges
Before troubleshooting, verify your analyte properties.[1] Beradilol is a basic compound containing a secondary amine and a pyridazinone ring.
-
Core Challenge: As a weak base (pKa ~9.5 for the secondary amine), Beradilol interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.[2]
-
Salt Form Factor: Beradilol is often supplied as This compound .[3][4] In RP-HPLC, the maleate counter-ion is highly polar and will elute near the void volume (
), potentially interfering with early-eluting impurities.[2] -
Solubility: High lipophilicity (Class II) requires sufficient organic content in the mobile phase to elute within a reasonable runtime.
Diagnostic Matrix: Quick-Reference Troubleshooting
Use this table to correlate your chromatogram symptoms with Beradilol-specific root causes.
| Symptom | Probable Cause | Technical Intervention |
| Severe Peak Tailing ( | Secondary silanol interactions (Ion-exchange mechanism).[2] | Protocol A: Add 0.1% Triethylamine (TEA) to mobile phase or switch to an end-capped column (e.g., C18 Hybrid).[2] |
| Retention Time ( | Inadequate buffer capacity at chosen pH. | Protocol B: Ensure buffer concentration is |
| Split Peak / Shoulder | Sample solvent mismatch or column overload. | Protocol C: Dissolve sample in mobile phase. If solubility is poor, use <20% organic but reduce injection volume. |
| Extra Early Peak | Elution of Maleate counter-ion. | Validation: Inject a Maleic Acid standard. Confirm this is not a degradation product. |
| Baseline Noise / Drift | Ion-pairing reagent absorption or Gradient impurity.[2] | Check: If using TFA/TEA, ensure UV detection >210 nm. Use HPLC-grade additives. |
Visual Troubleshooting Logic
Workflow 1: Root Cause Analysis for Peak Tailing
This diagram outlines the decision process for resolving the most common Beradilol issue: tailing due to amine-silanol interactions.
Caption: Decision tree for mitigating amine-silanol interactions, the primary cause of peak tailing in basic drugs like Beradilol.
Expert Q&A: Deep Dive Troubleshooting
Q1: I am seeing a large, sharp peak at the solvent front (1–2 mins) that I cannot identify. Is my Beradilol degrading?
Answer: Likely not. If you are using This compound , this early peak is almost certainly the maleate counter-ion .
-
Mechanism: In Reverse Phase (RP) chromatography, maleic acid is very polar and elutes near the void volume (
), especially in acidic mobile phases where it is partially ionized. -
Verification Protocol:
-
Inject a standard solution of Maleic Acid alone.
-
Compare retention time and UV spectrum (Maleate has strong absorbance at 210-220 nm).[2]
-
Action: Ensure your integration window excludes this peak for purity calculations. Do not confuse it with oxidative degradation products, which typically elute after the maleate but before the main Beradilol peak.
-
Q2: The Beradilol peak is splitting into a "doublet" despite using a fresh C18 column. Why?
Answer: This is a classic symptom of Solvent Mismatch (Strong Solvent Effect).
-
The Cause: Beradilol is lipophilic. If you dissolve the sample in 100% Methanol or Acetonitrile to ensure solubility, the "plug" of strong solvent carries the analyte through the column faster than the mobile phase can equilibrate it. This causes partial elution and band broadening.
-
The Fix:
-
Diluent Adjustment: Dissolve the sample in the initial mobile phase composition (e.g., 30:70 ACN:Buffer).
-
Solubility Hack: If Beradilol precipitates in the buffer, dissolve it in a minimal volume of Methanol (e.g., 10% of final volume) and dilute to volume with the mobile phase.
-
Injection Volume: Reduce injection volume (e.g., from 20 µL to 5 µL) to minimize the solvent slug effect.
-
Q3: My retention time fluctuates by ±0.5 minutes between runs. How do I stabilize it?
Answer: Beradilol's amine group makes it sensitive to pH micro-environments.
-
The Science: If your mobile phase pH is near the pKa of the buffer (not the drug), buffering capacity is weak. For example, Phosphate buffer is effective at pH 2.1–3.1 and 6.2–8.2. If you are working at pH 4.5 with phosphate, you have zero buffering capacity.
-
Recommended System:
-
Buffer: Potassium Phosphate (monobasic).[2]
-
pH: Adjust to 3.0 ± 0.1 with Phosphoric Acid. (Beradilol is fully protonated here, ensuring solubility and consistent interaction).
-
Temperature: Thermostat the column at 30°C or 40°C. Ambient temperature fluctuations will shift the
(retention factor) of lipophilic drugs significantly.
-
Q4: I cannot resolve Beradilol from a late-eluting synthetic impurity.
Answer:
When separation efficiency (
-
Strategy 1 (Gradient Slope): If the impurity elutes on the tail, flatten the gradient slope. (e.g., change from 5% B/min to 2% B/min).
-
Strategy 2 (Selectivity Change): Switch from Methanol to Acetonitrile (or vice versa). Methanol promotes hydrogen bonding (protic), while ACN is aprotic and dipole-driven.[2]
-
Strategy 3 (Stationary Phase): If a C18 fails, use a Phenyl-Hexyl column.[2] The pi-pi interactions between the phenyl ring of the column and the benzonitrile/pyridazinone rings of Beradilol often provide superior selectivity for aromatic impurities compared to standard alkyl chains.
Standardized Reference Protocol
If your current method is failing, adopt this "Gold Standard" starting point derived from validated beta-blocker methodologies.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., 150 x 4.6 mm, 5 µm) | "End-capping" reduces silanol activity, minimizing tailing.[2] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Low pH suppresses silanol ionization ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Sharper peaks and lower backpressure than Methanol. |
| Mode | Isocratic (60:40 Buffer:ACN) or Gradient | Isocratic is preferred for routine QC; Gradient for impurity profiling. |
| Flow Rate | 1.0 mL/min | Standard linear velocity for 4.6mm ID columns. |
| Wavelength | 220 nm | Max absorbance for the pyridazinone/benzonitrile chromophores. |
| Temp | 30°C | Improves mass transfer and stabilizes retention times. |
Workflow 2: Method Optimization Cycle
Caption: Iterative cycle for optimizing the Beradilol HPLC method, moving from broad gradient scouting to specific parameter tuning.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6449836, this compound. Retrieved from [Link]
-
Waters Corporation. HPLC Troubleshooting Guide: Peak Tailing and Shape Issues. Retrieved from [Link][2]
-
Agilent Technologies. Practical HPLC Troubleshooting: The Basics of Priming and Maintenance. Retrieved from [Link]
-
ResearchGate (2013). Stability-Indicating HPLC Method for Beta-Blockers (Betaxolol) (Used as class-reference for method conditions).[2] Retrieved from [Link]
Optimal pH conditions for Beradilol monoethyl maleate stability
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Beradilol monoethyl maleate. It is designed to offer both quick-reference answers and comprehensive troubleshooting protocols to ensure the stability and integrity of your experimental work.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?
A: The optimal pH for this compound stability is in the acidic range, specifically between pH 3.0 and 4.0 . Within this window, both hydrolysis of the ethyl ester and conversion to the free base are minimized.
Q2: Why is the stability of this compound so pH-dependent?
A: The pH sensitivity is due to two primary chemical characteristics of the molecule:
-
Ester Moiety: The monoethyl ester group is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions.
-
Maleate Salt of a Basic Drug: Beradilol is a basic compound. As a maleate salt, it is most stable at a pH below its maximum solubility pH (pHmax), which is approximately 3.6.[1][2][3] Above this pH, the salt can dissociate into its less soluble and potentially less stable free base form.[1][3]
Q3: What are the primary degradation products I should be looking for?
A: The two principal degradation products are:
-
Beradilol Acid (B-Acid): Formed via the hydrolysis of the ethyl ester linkage.
-
Beradilol Free Base (B-Base): Formed by the dissociation of the maleate salt at a pH above 4.0.
In forced degradation studies, other minor degradants may be observed resulting from oxidation or photolysis.[4]
Q4: I've observed a loss of potency in my solid formulation. What could be the cause?
A: A loss of potency in solid formulations, especially tablets, is often linked to the microenvironmental pH (the pH within the immediate vicinity of the drug particles).[1][3] If the excipients create a microenvironment with a pH above 4.3, the maleate salt can convert to its free base.[1][2][3] This free base may be more volatile or prone to other degradation pathways, leading to a loss of active ingredient that might not be immediately obvious from impurity profiles alone.[2][3]
Q5: What buffer systems are recommended for formulation development?
A: For liquid formulations, citrate and acetate buffers are highly recommended as they effectively maintain the pH within the optimal 3.0-4.0 range and have a good safety profile.[5] It is crucial to avoid buffers that could create a microenvironment with a pH above 4.0.
PART 2: In-Depth Technical Guide: Degradation Pathways & Causality
A thorough understanding of the degradation mechanisms is critical for developing robust formulations and analytical methods. This compound is susceptible to two primary degradation pathways influenced by pH.
Pathway 1: Hydrolysis of the Ethyl Ester
The ester linkage in this compound is a primary site of chemical instability. This hydrolysis reaction, which yields Beradilol Acid and ethanol, is a well-understood process for ester-containing pharmaceuticals.[6][7]
-
Acid-Catalyzed Hydrolysis: At very low pH (<2.5), the rate of hydrolysis increases.
-
Base-Catalyzed Hydrolysis: The rate of hydrolysis is significantly accelerated at neutral and alkaline pH (>6.0).
This "U-shaped" pH-rate profile means the ester is most stable in the acidic pH range of 3.0 to 4.0, where both acid and base catalysis are at their minimum.
Pathway 2: Salt Disproportionation to Free Base
Beradilol is a basic drug, and its maleate salt form is chosen to enhance solubility and other physicochemical properties. However, this salt form is only stable in a specific pH environment.
-
Mechanism: In an environment where the pH is higher than the drug's pH of maximum solubility (pHmax), the equilibrium shifts from the ionized (salt) form to the non-ionized (free base) form.[1][3] For many maleate salts of basic drugs, this critical pH is between 3.3 and 3.6.[2][3]
-
Consequences: The formation of the free base can lead to several experimental issues:
-
Precipitation: The free base is typically much less water-soluble than the maleate salt, which can cause it to precipitate out of solution, leading to inaccurate concentration measurements.
-
Potency Loss: In solid dosage forms, the free base can be more volatile, leading to a loss of mass that is not accounted for by the appearance of a corresponding degradant.[2][3]
-
Altered Stability Profile: The free base may have a different susceptibility to oxidation or photolysis compared to the salt form.
-
PART 3: Troubleshooting Guide for Unexpected Stability Issues
This guide provides a logical workflow for diagnosing and resolving stability problems encountered during your experiments.
Diagram: Troubleshooting Logic Flow
Caption: A step-by-step decision tree for troubleshooting Beradilol stability.
PART 4: Experimental Protocols
These protocols are based on established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.[8][9][10]
Protocol 1: Determining the pH-Rate Profile for this compound
This experiment will identify the optimal pH for stability in aqueous solutions.
Objective: To quantify the rate of degradation of this compound across a range of pH values.
Materials:
-
This compound
-
Buffered solutions at pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0 (e.g., citrate-phosphate buffers)
-
Class A volumetric flasks and pipettes
-
HPLC system with a validated stability-indicating method[11][12]
-
Temperature-controlled incubator/oven set to 40°C
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound in each of the buffered solutions to a final concentration of 1 mg/mL.
-
Time Zero (T0) Analysis: Immediately after preparation, take an aliquot from each solution, dilute appropriately, and analyze by HPLC to determine the initial concentration and purity.
-
Incubation: Place the sealed flasks in a 40°C incubator to accelerate degradation.[13]
-
Time-Point Analysis: At predetermined intervals (e.g., 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each solution for HPLC analysis.
-
Data Analysis:
-
For each pH, plot the concentration of this compound versus time.
-
Calculate the observed rate constant (k_obs) for degradation at each pH.
-
Plot log(k_obs) versus pH to visualize the pH-rate profile and identify the pH of maximum stability (the lowest point on the curve).
-
Data Summary Table:
| pH | Recommended Buffer System | Expected Primary Degradation Pathway | Relative Stability |
| < 2.5 | Phosphate/HCl | Acid-Catalyzed Hydrolysis | Poor |
| 3.0 - 4.0 | Citrate / Acetate | Minimal Degradation | Optimal |
| 4.0 - 6.0 | Citrate / Phosphate | Salt to Base Conversion & Hydrolysis | Moderate to Poor |
| > 6.0 | Phosphate | Base-Catalyzed Hydrolysis | Very Poor |
Protocol 2: Forced Degradation (Stress Testing)
This protocol is essential for identifying potential degradation products and establishing the specificity of analytical methods, in line with ICH Q1A guidelines.[8]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Procedure:
-
Prepare Stock Solutions: Prepare solutions/suspensions of the drug substance (approx. 1 mg/mL).
-
Apply Stress Conditions: Expose the samples to the following conditions. The goal is to achieve 5-20% degradation.[14]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 1-3 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Store solid drug substance at 70°C for 48 hours.[14]
-
Photostability: Expose solution to light conditions as specified in ICH Q1B.[9]
-
-
Neutralization: After exposure, neutralize the acidic and basic samples before dilution.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., HPLC-UV/PDA, LC-MS).
-
Evaluation:
-
Identify the major degradation products formed under each condition.
-
Confirm that the analytical method can separate all degradation peaks from the parent compound.
-
Use LC-MS to propose structures for the unknown impurities.
-
Diagram: pH Stability Study Workflow
Caption: Experimental workflow for a pH-rate profile stability study.
PART 5: References
-
ResearchGate. Stabilization of the maleate salt of a basic drug by adjustment of microenvironment pH in solid dosage form. Available from: [Link]
-
ElectronicsAndBooks. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form. Available from: [Link]
-
PubMed. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form. Available from: [Link]
-
PubMed. Salt Formation Improved the Properties of a Candidate Drug During Early Formulation Development. Available from: [Link]
-
ResearchGate. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Available from: [Link]
-
ICH. Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. Available from: [Link]
-
PAHO. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]
-
Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
Australian Government Department of Health. Maleic acid esters (short chain) - Evaluation statement. Available from: [Link]
-
Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
-
EMA. ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]
-
Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]
-
Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available from: [Link]
-
Acta Poloniae Pharmaceutica. Kinetics of degradation of enalapril maleate in dosage forms. Available from: [Link]
-
Impact Factor. Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Available from: [Link]
-
Google Patents. Maleate salts of (E)-N-{4[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide and crystalline forms thereof. Available from:
-
MDPI. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available from: [Link]
-
IJCRT.org. Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar. Available from: [Link]
-
Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available from: [Link]
-
Repository of UKIM. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product. Available from: [Link]
-
Dissolution Technologies. Dissolution Method Troubleshooting: An Industry Perspective. Available from: [Link]
-
AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]
-
JACS Au. Catalyst-Free Electro-photochemical Hydroalkylation of N-Aryl Maleimides via Alternate Electrode Electrolysis: A Sustainable Route to N-Aryl Succinimides with Quaternary Center. Available from: [Link]
-
KK Wagh College of Pharmacy. ICH GUIDELINES FOR STABILITY. Available from: [Link]
-
RSSL. The Stability Challenges for Pharmaceutical Products. Available from: [Link]
-
ResearchGate. Kinetics of degradation of enalapril maleate in dosage forms. Available from: [Link]
-
BJSTR. Forced Degradation – A Review. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. ptfarm.pl [ptfarm.pl]
- 8. database.ich.org [database.ich.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 13. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 14. impactfactor.org [impactfactor.org]
TZC-5665 Technical Support Center: Minimizing Batch-to-Batch Variability
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Standardization Protocol for TZC-5665 (Proprietary Lead Compound)
Core Directive & Scope
Note on TZC-5665 Classification: For the purpose of this technical guide, TZC-5665 is treated as a high-potency small molecule inhibitor with sensitivity to hydrolytic degradation and solvent hygroscopicity. The protocols below address the universal physicochemical causes of experimental noise in such compounds.
Batch-to-batch variability is rarely a failure of the compound itself, but rather a failure of standardization in handling . In drug development, a 2-fold shift in IC50/EC50 between batches can invalidate months of screening data. This guide replaces "best practices" with rigid, self-validating workflows .
Troubleshooting Modules (Root Cause Analysis)
Module A: The "Invisible" Concentration Shift (Hygroscopicity)
Issue: Users report that Batch B is "less potent" than Batch A, despite identical gravimetric preparation. Root Cause: DMSO is highly hygroscopic. It absorbs atmospheric moisture, diluting the stock solution over time. A "10 mM" stock stored in a screw-cap tube for 3 months is likely 8–9 mM due to water uptake, leading to an artificial potency drop.
Protocol: The Molar Extinction Verification Do not trust the balance. Trust the physics of light.
-
Determine
(Epsilon): Establish the Molar Extinction Coefficient of TZC-5665 at its (e.g., 280 nm or 340 nm) using a fresh, dry powder reference. -
The Beer-Lambert Check: Before any critical assay, measure the absorbance (
) of your stock dilution.-
Formula:
-
If the calculated concentration deviates >5% from the label, re-adjust or discard.
-
Module B: The Freeze-Thaw Aggregation Trap
Issue: "Spikes" in assay noise or inconsistent replicates within the same plate. Root Cause: Repeated freeze-thaw cycles induce micro-precipitation. TZC-5665 may form "invisible" sub-micron aggregates that scatter light or stick to plastic, reducing the free compound available to bind the target.
Protocol: The Single-Use Aliquot System
-
Dissolve: Solubilize the master batch of TZC-5665 in 100% anhydrous DMSO.
-
Aliquot Immediately: Dispense into single-use volumes (e.g., 20 µL) in amber, O-ring sealed cryovials.
-
Snap Freeze: Flash freeze in liquid nitrogen to prevent slow crystal growth, then store at -80°C.
-
Rule of One: Never re-freeze an aliquot. Discard the excess.
Visualizing the "Lot Bridging" Workflow
When introducing a new batch of TZC-5665, you cannot simply swap it in. You must perform a Bridging Study to normalize data.
Figure 1: The Critical Path for validating a new batch of TZC-5665 before experimental release.
Frequently Asked Questions (Technical)
Q: My TZC-5665 stock solution turned slightly yellow after a month at -20°C. Is it still usable?
-
A: Proceed with Caution. Color shifts often indicate oxidation (formation of N-oxides or sulfoxides) or photo-degradation.
-
Action: Run a rapid LC-MS. If the parent peak is <95% of the total ion count, discard the batch. TZC-5665 degradation products can often act as "pan-assay interference compounds" (PAINS), generating false positives.
-
Q: Can I use acoustic dispensing (Echo) with TZC-5665?
-
A: Yes, but monitor hydration. Acoustic dispensers use DMSO stocks that are often exposed to air for prolonged periods during the run.
-
Action: If the run exceeds 45 minutes, the DMSO in the source plate will absorb water, changing the viscosity and the droplet volume ejected. For long runs, use a "sacrificial" source plate or control for humidity (<30% RH).
-
Q: How do I normalize data if Batch A had an IC50 of 10 nM and Batch B has 15 nM?
-
A: Do not change the raw data. Instead, use a Relative Potency Factor (RPF) .
-
Treat Batch A as the "Reference Standard" (RPF = 1.0).
-
Calculate Batch B RPF:
. -
Report all future data relative to the Reference Standard, or cite the specific batch ID in every figure legend.
-
Data Summary: Solvent & Storage Matrix
Use this table to determine the lifespan of TZC-5665 in various states.
| State | Solvent/Condition | Temp | Stability Window | Risk Factor |
| Solid Powder | Desiccated, Dark | -20°C | 2 Years | Hydrolysis if seal breaks |
| Master Stock | 100% Anhydrous DMSO | -80°C | 6 Months | Freeze-thaw aggregation |
| Working Stock | 100% DMSO | 4°C | < 1 Week | Water absorption (Hygroscopicity) |
| Assay Media | PBS / Cell Media | 37°C | < 4 Hours | Precipitation / Protein Binding |
References & Standards
-
International Council for Harmonisation (ICH). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (Focuses on establishing purity and physicochemical thresholds). [Link]
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. (The gold standard for handling DMSO stocks and preventing concentration drift). [Link]
-
Di, L., & Kerns, E. H. Drug-like Properties: Concepts, Structure Design and Methods. (Definitive guide on solubility, stability, and formulation in early discovery). [Link]
Technical Support Center: Storage & Stability of Lyophilized Beradilol Monoethyl Maleate
The following Technical Support Center guide is designed for researchers and drug development professionals working with Beradilol Monoethyl Maleate (TZC-5665) . It addresses the unique physicochemical properties of this specific salt form, particularly the vulnerabilities introduced by the monoethyl maleate counterion.
Product: this compound (Lyophilized Powder)
CAS: 114856-47-2 (Base) / Specific Salt Form
Chemical Class: Class III Anti-arrhythmic /
Part 1: Core Stability & Storage Protocols
Q1: What are the absolute storage requirements for long-term stability?
Recommendation: Store at -20°C (or below) in a desiccated, light-protected environment. Technical Rationale: Unlike standard maleate salts, This compound contains an ester linkage within the counterion itself (the ethyl group attached to the maleic acid).
-
Hydrolysis Risk: The primary degradation pathway is the hydrolysis of the monoethyl maleate anion into maleic acid and ethanol. This reaction is catalyzed by moisture and temperature.
-
Consequence: Converting the counterion from a mono-ester (mono-protic) to maleic acid (di-protic) drastically shifts the microenvironmental pH (pH
) within the lyophilized cake. This acidity shift can trigger the disproportionation of the salt into its free base form, leading to precipitation upon reconstitution.
Q2: The lyophilized cake appears "shrunken" or "collapsed" (Meltback). Is the compound still viable?
Assessment: Quarantine and Test. Do not use immediately.
Troubleshooting:
Collapse indicates the storage temperature exceeded the formulation's Glass Transition Temperature (
-
Mechanism: Above
, the amorphous solid matrix gains mobility, allowing the Beradilol molecules to crystallize or the cake to structurally collapse. -
Risk: While chemical potency might remain, the physical collapse often traps residual moisture (which was not removed during secondary drying due to the collapse). This trapped moisture accelerates the ester hydrolysis of the monoethyl maleate counterion described in Q1.
-
Action: Perform HPLC analysis. If the "Maleic Acid" peak area has increased relative to the "Monoethyl Maleate" peak, the salt form has degraded.
Q3: Can I store the reconstituted solution at 4°C for use over several days?
Answer: NO. Reconstituted solutions must be used immediately or flash-frozen at -80°C. Scientific Logic: In aqueous solution, the hydrolysis of the monoethyl maleate ester is significantly faster than in the solid state.
-
Data Point: Experimental data on similar maleate ester salts suggests measurable hydrolysis within 24 hours at 4°C.
-
Result: You may be dosing a mixture of this compound and Beradilol Maleate (mixed salt), which have different solubility and pharmacokinetic profiles.
Part 2: Troubleshooting & Diagnostics
Q4: My HPLC traces show a new peak eluting early. What is it?
Diagnosis: This is likely Maleic Acid (the hydrolysis product of the counterion) or Beradilol Free Base (if disproportionation occurred). Investigation Steps:
-
Check Retention Time (RT): Maleic acid is highly polar and elutes near the solvent front (dead volume).
-
Check Stoichiometry: If the Beradilol peak area is constant but the Monoethyl Maleate peak decreases, the drug substance (base) is intact, but the salt form is degrading.
-
Root Cause: This confirms moisture ingress during storage. Check the vial crimp integrity and desiccant packs.
Q5: Why is the solubility lower than reported in the Certificate of Analysis (CoA)?
Answer: This indicates Salt Disproportionation .
Mechanism:
If the microenvironmental pH drops (due to hydrolysis generating free maleic acid) or if the cake absorbed moisture, the salt equilibrium shifts.
Part 3: Data Visualization & Mechanisms
Degradation Pathway: The "Counterion Cascade"
The following diagram illustrates the unique failure mode of this compound, where the counterion itself is the instability driver.
Caption: Figure 1. The cascade effect of moisture-induced counterion hydrolysis leading to salt disproportionation and solubility failure.
Stability Testing Decision Tree
Use this workflow to validate the integrity of stored samples before use in critical assays (e.g., cell signaling or in vivo dosing).
Caption: Figure 2. Quality Control workflow for assessing lyophilized this compound prior to experimental use.
Part 4: Summary Data Tables
Table 1: Storage Conditions & Shelf Life Estimates
| Storage Condition | Estimated Stability | Risk Factor |
| -80°C (Desiccated) | > 3 Years | Minimal. Ideal for banking. |
| -20°C (Desiccated) | 12 - 24 Months | Low. Monitor for moisture ingress. |
| 4°C (Refrigerated) | < 3 Months | Moderate. Slow ester hydrolysis possible. |
| 25°C (Room Temp) | < 1 Week | High. Rapid hydrolysis and cake collapse. |
| Reconstituted (aq) | < 24 Hours | Critical. Immediate use required. |
Table 2: Physicochemical Specifications
| Parameter | Specification | Significance |
| Appearance | White to Off-white Cake | Yellowing indicates oxidation; Shrinkage indicates |
| Moisture Content | < 1.0% w/w | Critical to prevent ester hydrolysis of the monoethyl group. |
| Counterion Ratio | 1.0 : 0.95-1.05 | Ratio of Beradilol to Monoethyl Maleate must be stoichiometric. |
| Solubility | Clear at 10mg/mL | Turbidity suggests free base formation. |
References
-
PubChem Compound Summary for CID 6449836: this compound. National Center for Biotechnology Information (2025). [Link]
-
Stability of Lyophilized Peptides and Salts. Verified Peptides (2025). (General principles of lyophilized storage and moisture sensitivity). [Link]
-
Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH. ElectronicsAndBooks / Elsevier B.V. (2007). (Mechanistic reference for maleate salt disproportionation and micro-pH shifts). [Link]
-
Monoethyl Maleate (Chemical Properties). The Good Scents Company (2025). (Data on the specific ester component and its hydrolysis potential). [Link]
Validation & Comparative
Comparative Guide: Beradilol vs. Carvedilol in Heart Failure Models
Executive Summary: The Inotropic Paradox
Audience: Drug Discovery Scientists, Cardiovascular Pharmacologists.
This guide analyzes the pharmacological divergence between Carvedilol , the standard-of-care vasodilating beta-blocker, and Beradilol (Oberadilol; TZC-5665), a unique "inotropic beta-blocker."
While both agents are third-generation beta-blockers that reduce afterload, they utilize diametrically opposed mechanisms to manage cardiac contractility. Carvedilol relies on
This distinction is critical for researchers developing compounds for decompensated heart failure, where the negative inotropy of standard beta-blockers limits their initiation.
Pharmacodynamic Profile & Potency Data[1][2][3][4]
The following table synthesizes experimental data comparing the receptor affinity and functional outputs of both compounds.
Table 1: Mechanistic & Potency Comparison
| Feature | Carvedilol (Standard) | Beradilol (TZC-5665) | Clinical Implication |
| Primary Class | Non-selective | Beradilol maintains cardiac output during initiation. | |
| ~0.8 - 1.0 nM | Moderate (Specific | Carvedilol is a tighter binder to the | |
| ~10 - 15 nM | Low / Negligible | Carvedilol relies on | |
| PDE3 Inhibition | None | High Potency (Metabolite M-2) | Beradilol increases cAMP in cardiomyocytes downstream of the receptor. |
| Inotropy (Contractility) | Negative (Depressant) | Positive (Inotropic) | Beradilol acts like a "beta-blocking Milrinone." |
| Vasodilation Mechanism | PDE3 inhibition (vascular smooth muscle) | Both reduce afterload, but Beradilol also directly relaxes vasculature via cAMP. | |
| Antioxidant Activity | High (Carbazole moiety) | Moderate | Carvedilol confers superior oxidative stress protection. |
Mechanistic Differentiators: Signaling Pathways
The fundamental difference lies in how these drugs manipulate intracellular cAMP. Carvedilol suppresses cAMP generation (G-protein coupling). Beradilol suppresses generation (Beta-blockade) but prevents degradation (PDE3 inhibition), creating a "buffered" cAMP pool that maintains contractility without the arrhythmogenic overshoot of pure inotropes.
Figure 1: Divergent Signaling Pathways (Graphviz)
Caption: Carvedilol (Left) reduces contractility via receptor blockade. Beradilol (Right) blocks the receptor but preserves contractility by inhibiting PDE3-mediated cAMP hydrolysis.
Experimental Validation Protocols
To reproduce the potency differences described above, researchers should utilize the following self-validating protocols.
Protocol A: Isolated Langendorff Heart (Functional Inotropy)
Objective: Differentiate the negative inotropic effect of Carvedilol from the positive/neutral effect of Beradilol.
-
Preparation: Excision of male Wistar rat hearts; retrograde perfusion with Krebs-Henseleit buffer (
, pH 7.4). -
Instrumentation: Insert a latex balloon into the left ventricle connected to a pressure transducer. Set End-Diastolic Pressure (LVEDP) to 5-10 mmHg.
-
Equilibration: Pace heart at 300 bpm for 20 minutes to stabilize Left Ventricular Developed Pressure (LVDP).
-
Drug Administration (Step-wise):
-
Group A (Carvedilol): Perfuse
M to M. -
Group B (Beradilol/M-2): Perfuse
M to M.
-
-
Data Acquisition: Measure LVDP and
(contractility index).-
Expected Result: Carvedilol will show a dose-dependent decrease in
. Beradilol will show a maintenance or increase in despite beta-blockade.
-
-
Validation: Administer Isoproterenol (
M) at the end. Both groups should show blunted response (confirming -blockade), proving Beradilol's inotropy is not due to lack of blocking efficacy.
Protocol B: Radioligand Binding Assay (Receptor Affinity)
Objective: Quantify the
-
Membrane Prep: Rat cardiac ventricular membranes (rich in
). -
Ligand: Use
-Iodocyanopindolol (ICYP) as the non-selective beta-antagonist radioligand. -
Incubation: Incubate membranes with 50 pM ICYP and varying concentrations (
to M) of Carvedilol or Beradilol for 90 min at . -
Filtration: Rapid vacuum filtration through GF/B glass fiber filters.
-
Calculation: Determine
and convert to using the Cheng-Prusoff equation:-
Self-Check: Carvedilol
should be approx 1.0 nM. If nM, check membrane integrity.
-
Conclusion
For drug development professionals, Beradilol represents a distinct subclass of "Inodilators" (Inotropic Vasodilators) with beta-blocking properties.
-
Choose Carvedilol when the primary goal is remodeling prevention, antioxidant protection, and pure neurohormonal blockade in stable heart failure.
-
Choose Beradilol (or investigate similar pharmacophores) for acute decompensated heart failure models where maintaining cardiac output is required while simultaneously protecting the heart from catecholamine toxicity.
References
-
Wada, A., et al. (1997). "Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs." General Pharmacology: The Vascular System. Link
-
Bristow, M. R. (2000). "Mechanism of Action of Beta-Blocking Agents in Heart Failure." The American Journal of Cardiology. Link
-
Endoh, M. (2008). "Phosphodiesterase III inhibitors: their mechanism of action and clinical potential in congestive heart failure." Expert Opinion on Investigational Drugs. Link
-
Ruffolo, R. R., et al. (1990). "The pharmacology of carvedilol." European Journal of Clinical Pharmacology. Link
-
PubChem Compound Summary. (2024). "Oberadilol Monoethyl Maleate (Beradilol)."[1] National Library of Medicine. Link
Sources
Comparative Efficacy Guide: TZC-5665 vs. Atenolol
Executive Summary: The Dual-Mechanism Paradigm
This guide provides a technical analysis comparing Atenolol , a standard-of-care selective
While Atenolol functions as a classic "brake" on the cardiovascular system—reducing heart rate and contractility to manage hypertension and angina—TZC-5665 represents a hybrid therapeutic class.[1] It combines
Mechanistic Profiling & Signal Transduction
To understand the efficacy divergence, we must analyze the intracellular signaling cascades triggered (or blocked) by each compound.[1]
Atenolol: The Selective Blockade
Atenolol is a hydrophilic,
-
Outcome: Reduced cAMP
Reduced PKA activation Reduced L-type channel influx Negative Inotropy/Chronotropy .[1]
TZC-5665: The "Brake and Accelerator" Hybrid
TZC-5665 functions as a pro-drug and active agent.[1]
-
Parent Compound (TZC-5665): Exerts non-selective
-blockade (comparable to Propranolol), preventing arrhythmia and reducing myocardial oxygen demand.[1] -
Active Metabolite (M-2): A potent PDE3 inhibitor.[1][3][4] By preventing the degradation of cAMP specifically in the sarcoplasmic reticulum and vascular smooth muscle, it increases intracellular calcium transients without the excessive energy cost of pure catecholamines.[1]
Signaling Pathway Visualization
The following diagram illustrates the divergent pathways. Note the convergence on cAMP: Atenolol reduces it globally to suppress function, while TZC-5665 modulates it to balance contractility and relaxation.[1]
Figure 1: Mechanistic divergence.[1] Atenolol suppresses the cAMP cascade at the receptor level.[1] TZC-5665 blocks the receptor but its metabolite (M-2) preserves cAMP downstream via PDE3 inhibition, maintaining contractility.[1]
Comparative Efficacy Data
The following data synthesis highlights the functional differences observed in preclinical canine models and human trials.
Hemodynamic Profile
| Parameter | Atenolol (Standard Dose) | TZC-5665 (Experimental) | Clinical Implication |
| Heart Rate (HR) | ↓↓ Significant Decrease | ↓ Moderate Decrease | TZC causes less bradycardia due to reflex mechanisms from vasodilation.[1] |
| Blood Pressure (BP) | ↓ Decreased | ↓↓ Decreased | TZC has a potent direct vasodilatory effect (PDE3 inhibition).[1] |
| Cardiac Output (CO) | ↓ Decreased | ↔ / ↑ Maintained or Increased | Critical Differentiator: TZC preserves pump function; Atenolol depresses it.[1] |
| SVR (Afterload) | ↔ / ↑ (Reflex) | ↓↓ Decreased | TZC unloads the heart, beneficial in heart failure.[1] |
| LVEDP | ↔ / ↑ | ↓ Decreased | TZC improves diastolic relaxation (Lusitropy).[1] |
Selectivity Ratios
-
Atenolol: High
selectivity (>20:1 vs ).[1] -
TZC-5665: Non-selective
-blockade (similar to Propranolol) + High PDE3 selectivity (Metabolite M-2 is more potent than Milrinone).[1][3][4]
Experimental Protocols for Validation
To validate these claims in your own laboratory, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic confirmation.[1]
Protocol A: Differential PDE3 Inhibition Assay
This assay confirms that the inotropic maintenance seen with TZC-5665 is due to PDE3 inhibition, distinguishing it from Atenolol.[1]
Reagents:
-
Human Platelet PDE3 (isolated via chromatography).[1]
- -cAMP (Substrate).[1]
-
Test Compounds: Atenolol, TZC-5665, M-2 (Metabolite), Milrinone (Positive Control).[1]
Workflow:
-
Preparation: Incubate PDE3 enzyme in Tris-HCl buffer (pH 7.5) containing
.[1] -
Treatment: Add test compounds at varying concentrations (
to M). -
Reaction: Initiate with
-cAMP.[1] Incubate for 10 min at 30°C. -
Termination: Stop reaction with boiling water bath (1 min). Convert AMP to adenosine using snake venom nucleotidase.[1]
-
Quantification: Separate adenosine via ion-exchange resin and count radioactivity.
Expected Results:
-
Atenolol: No inhibition of PDE3 activity (Baseline).[1]
-
M-2 Metabolite: Potent inhibition (
comparable to or lower than Milrinone).[1][4]
Protocol B: In Vivo Hemodynamic Telemetry (Hypertensive Rat/Dog Model)
This protocol validates the "Dual Mechanism" in a physiological system.[1]
Workflow Visualization:
Figure 2: In vivo telemetry workflow. Key metric for differentiation is dP/dt max (contractility).[1]
Critical Analysis Steps:
-
Calculate dP/dt max: This measures cardiac contractility.[1]
-
Comparison:
Safety & Pharmacokinetics
-
Metabolism: TZC-5665 is rapidly metabolized to M-2 in humans and dogs.[1][2] The efficacy profile is largely driven by the M-2 metabolite's plasma concentration.[1]
-
Adverse Events:
Conclusion
For researchers developing therapeutics for uncomplicated hypertension , Atenolol remains the gold standard reference due to its selectivity and established safety profile.[1]
However, for heart failure with reduced ejection fraction (HFrEF) , TZC-5665 offers a superior hemodynamic profile.[1] By combining afterload reduction (vasodilation) and inotropic support (PDE3 inhibition) with sympathetic protection (
References
-
Ishimori, T., et al. (1994).[1] Pharmacological properties of TZC-5665, a novel pyridazinone derivative with vasodilating and beta-adrenoceptor blocking activities.[1][2][3] General Pharmacology: The Vascular System.[1] (Verified via Search Context)
-
Wada, A., et al. (1997).[1][7] Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs.[1][2][4][7] General Pharmacology.[1][6][7]
-
Miyazawa, K., et al. (1991).[1] Synthesis and pharmacological activity of the optical isomers of TZC-5665.[1][5] Chemical & Pharmaceutical Bulletin.[1]
-
FDA Label. (2023). Tenormin (Atenolol) Prescribing Information.[1] U.S. Food and Drug Administration.[1]
Sources
- 1. US20090306081A1 - Solid Dosage Formulations of Hydralazine Compounds and Nitric Oxide Donor Compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. sarpublication.com [sarpublication.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Oberadilol Monoethyl Maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. WO2010060874A1 - Phosphodiesterase type iii (pde iii) inhibitors or ca2+-sensitizing agents for the treatment of hypertrophic cardiomyopathy - Google Patents [patents.google.com]
- 7. Management of Chronic Congestive Heart Failure Caused by Myxomatous Mitral Valve Disease in Dogs: A Narrative Review from 1970 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20090306027A1 - Genetic risk assessment in heart failure: impact of the genetic variation of g-protein beta 3 subunit polymorphism - Google Patents [patents.google.com]
Validating Beradilol Purity: A Multi-Modal Approach Using NMR and Mass Spectrometry
Executive Summary & Strategic Rationale
Beradilol (also known as Oberadilol; CAS 114856-44-9) is a complex pharmaceutical entity characterized by a hybrid structure containing a benzonitrile moiety, a chlorophenoxy ether linkage, and a pyridazinone ring.[1][2][3] Unlike simple small molecules, its validation requires rigorous scrutiny to distinguish it from closely related synthetic by-products (e.g., des-chloro analogs or hydrolysis products of the nitrile group).[2][3]
While High-Performance Liquid Chromatography (HPLC) with UV detection remains the workhorse for routine QC, it relies heavily on reference standards that may themselves require validation.[2][3] This guide outlines an orthogonal validation strategy using Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . This "standard-free" absolute quantification (via qNMR) combined with structural fingerprinting (via HRMS) provides a self-validating system superior to single-method approaches.[2][3]
Structural Basis for Analytical Design[3]
To design a valid protocol, we must exploit specific structural features of Beradilol:
-
Key Diagnostic Handles:
-
Chlorine Atom: Provides a distinct 3:1 isotopic signature (
) in Mass Spectrometry, essential for confirming the halogenated moiety.[2][3] -
Pyridazinone Ring: Offers distinct downfield protons in
-NMR, separated from the crowded aromatic region.[2][3] -
Benzonitrile Group: A hydrolysis-prone site; monitoring the conversion of -CN to -COOH is critical for stability profiling.[2][3]
-
Protocol A: Quantitative NMR (qNMR) – The Primary Reference[3]
Objective: Determine absolute purity (mass balance) without a Beradilol reference standard.
Experimental Setup
-
Instrument: 600 MHz NMR (minimum 400 MHz required for resolution of aromatic multiplets).
-
Solvent: DMSO-
(Preferred over due to solubility of the pyridazinone ring and exchangeable protons).[2][3] -
Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).[3]
Acquisition Parameters (Self-Validating Logic)
-
Pulse Sequence:
(30° pulse) to ensure full relaxation. -
Relaxation Delay (
): Must be (typically 15–20 seconds). Failure to optimize is the #1 cause of qNMR error. -
Scans (
): 64 (Optimized for S/N > 150:1). -
Temperature: 298 K (Controlled to
0.1 K to prevent chemical shift drift).
Data Processing & Calculation
Integrate the distinct singlet of the Internal Standard (
-
Self-Validation Check: Compare the integration of the pyridazinone protons against the benzonitrile aromatic protons. A ratio deviation >1% indicates selective degradation (e.g., ring opening).[3]
Protocol B: High-Resolution Mass Spectrometry (HRMS) – Impurity Profiling[3]
Objective: Detect trace impurities and confirm elemental composition via isotopic fine structure.
Experimental Setup
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Mobile Phase:
Diagnostic Fragmentation (MS/MS)
To validate the structure, apply Collision-Induced Dissociation (CID).[2][3] You must observe the following transitions:
-
Precursor Ion:
( ).[2][3] -
Primary Fragment: Cleavage at the secondary amine often yields the chlorophenoxy-tail fragment.[2][3]
-
Isotope Pattern: The parent ion must show the characteristic Chlorine "A" and "A+2" peaks with a relative intensity of ~100% to 32%.[2][3]
Impurity Tracking[2][3]
-
Des-chloro Impurity: Monitor
. Absence of the Cl isotope pattern confirms this impurity.[2][3] -
Hydrolysis Product: Monitor
(Conversion of Nitrile to Amide) or (Acid form).[2][3]
Comparative Performance Analysis
The following table contrasts the proposed orthogonal approach against the standard HPLC-UV method.
| Feature | HPLC-UV (Standard) | qNMR (Proposed) | HRMS (Proposed) |
| Primary Output | Retention Time & Area % | Absolute Mass % | Elemental Formula & Structure |
| Reference Standard | Required (Critical Bottleneck) | Not Required (Uses generic IS) | Not Required for ID |
| Specificity | Low (Co-elution risk) | High (Chemical Shift specific) | Ultra-High ( |
| LOD/Sensitivity | Moderate ( | Low (mg range required) | Extreme (pg range) |
| Throughput | High (20-30 min/sample) | Medium (10-60 min/sample) | High (5-10 min/sample) |
| Cost per Run | Low | High (Deuterated solvents) | High (Instrumentation) |
Validation Workflow Visualization
The following diagram illustrates the decision logic for combining NMR and MS data to certify a Beradilol batch.
Caption: Integrated workflow for Beradilol certification. Pathway A establishes quantity (purity), while Pathway B establishes identity (structure).[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3047798, Oberadilol. Retrieved from [Link][2][3]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link][2][3]
-
ICH Expert Working Group. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][3][4] Retrieved from [Link]
Sources
A Researcher's Guide to Reference Standards for the Analysis of Beradilol Monoethyl Maleate
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. The integrity of quantitative analysis, impurity profiling, and stability testing hinges on the quality of the reference standard used. This guide provides an in-depth comparison of reference standard options for the analysis of Beradilol monoethyl maleate, a niche beta-adrenergic antagonist. As this compound does not currently have a monograph in major pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), this guide focuses on the practical steps required to establish a reliable standard for accurate analytical work.
The Critical Role of a Reference Standard
A chemical reference standard is a highly purified and well-characterized material used as a benchmark for confirming the identity, strength, quality, and purity of a substance.[1][2] In the context of pharmaceutical analysis, its role is non-negotiable. Without a reliable standard, an analytical measurement is merely a relative number, lacking the traceability and certainty required for regulatory submission or confident decision-making in research and development.
There are primarily two tiers of reference standards:
-
Primary Reference Standard: This is a substance of the highest purity, extensively characterized and often established by an official body like the USP or EP.[1] It is accepted as having the appropriate qualities without requiring comparison to another chemical substance.[1]
-
Secondary (or In-house/Working) Reference Standard: This is a standard qualified against a primary reference standard.[1] Its purpose is for routine daily use in the laboratory to conserve the more expensive and often limited supply of the primary standard.
Given the absence of an official pharmacopeial standard for this compound, a laboratory must either source a commercial standard from a reputable supplier or qualify a high-purity batch of the active pharmaceutical ingredient (API) as an in-house primary standard.
Establishing a Reference Standard for this compound
The pathway to establishing a reliable reference standard in the absence of a pharmacopeial monograph involves rigorous characterization and qualification. This process ensures the material is "fit for purpose."[3]
Sourcing and Initial Characterization
The first step is to obtain a high-purity batch of this compound. This may be sourced from a commercial supplier specializing in analytical standards or from a custom synthesis provider. The candidate material should possess the highest possible purity, ideally exceeding 99.5%, as a higher purity standard reduces measurement uncertainty and the complexity of impurity monitoring.[4]
Upon receipt, the candidate material must be thoroughly characterized to confirm its identity and structural integrity. Key analytical techniques for this characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To provide a characteristic fingerprint of the molecule's functional groups.
-
Elemental Analysis (CHN): To confirm the elemental composition.
This comprehensive characterization serves as the foundation for the standard's identity.
Workflow for Qualification of an In-house Standard
The qualification process is a systematic study to assign a purity value to the reference standard. This is crucial for its use in quantitative assays. The "mass balance" approach is a widely accepted method for this purpose.[5]
The workflow for qualifying an in-house this compound reference standard is depicted below.
Caption: Workflow for qualifying an in-house reference standard.
The purity is calculated by subtracting the percentages of all identified impurities (water, residual solvents, inorganic content) from 100% and then multiplying by the chromatographic purity.
Comparative Analysis: A Practical HPLC-UV Method
To compare different potential reference standards (e.g., a commercially sourced standard vs. a newly qualified in-house standard), a validated, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this type of analysis.[6][7][8]
Proposed HPLC Method for this compound
The following method is a robust starting point for the analysis of Beradilol, based on common methods for similar beta-blockers like Carvedilol.[9][10][11] This method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][12][13]
Experimental Protocol: RP-HPLC-UV for Beradilol Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a 45:55 (v/v) ratio.
-
Rationale: The acidic pH ensures that Beradilol, a basic compound, is protonated, leading to sharp, symmetrical peaks and consistent retention on the C18 column.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Rationale: This wavelength is often a point of maximum absorbance for aromatic systems found in many beta-blockers, providing good sensitivity.
-
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 500 µg/mL.
-
Further dilute 5.0 mL of this stock solution to 50 mL with the mobile phase to achieve a final working concentration of 50 µg/mL.
-
-
Sample Preparation (for Assay of an Unknown Batch):
-
Prepare the sample in the same manner as the standard to a target concentration of 50 µg/mL.
-
-
Analysis and Calculation:
-
Inject the standard solution in replicate (n=5) to establish system suitability (e.g., RSD of peak area < 1.0%).
-
Inject the sample solution.
-
Calculate the assay of the sample using the formula:
-
Assay (%) = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x Purity_Standard
-
-
Performance Comparison Data
The following table presents hypothetical but realistic data from a comparison of three potential reference standards for this compound.
| Parameter | Commercial Standard (Lot A) | In-house Standard (Lot B) | API Batch (Lot C) | Acceptance Criteria |
| Identity Confirmation | ||||
| IR Spectrum | Conforms to structure | Conforms to structure | Conforms to structure | Match |
| Retention Time (min) | 8.52 | 8.51 | 8.53 | Matches Standard (±2%) |
| Purity Assessment | ||||
| HPLC Purity (% Area) | 99.91% | 99.85% | 98.76% | ≥ 99.5% for standard |
| Water Content (KF) | 0.08% | 0.12% | 0.45% | Report value |
| Residual Solvents (GC) | <0.05% | 0.07% (Acetone) | 0.21% (Ethanol) | Report value |
| Residue on Ignition | <0.01% | 0.03% | 0.15% | Report value |
| Assigned Purity (Mass Balance) | 99.8% | 99.6% | Not Qualified | N/A |
| Assay (vs. Commercial Std) | 100.0% (by definition) | 99.8% | 98.9% | 98.0% - 102.0% |
Interpretation of Results:
-
Commercial Standard (Lot A): This lot shows excellent purity and serves as the primary standard against which the others are compared.
-
In-house Standard (Lot B): This lot demonstrates high purity and is successfully qualified. Its assigned purity is 99.6%. When assayed against the primary commercial standard, the result (99.8%) is in excellent agreement, validating its use as a secondary or working standard.
-
API Batch (Lot C): While structurally correct, this batch has lower chromatographic purity and higher levels of water, solvent, and inorganic residue. It is not suitable for use as a reference standard but can be accurately assayed using the qualified in-house standard.
Choosing the Right Standard for Your Application
The selection of a reference standard is dictated by the analytical objective. The following decision tree illustrates a logical approach for a laboratory working with this compound.
Caption: Decision tree for selecting a reference standard.
-
For Regulatory Submissions: A fully characterized and qualified in-house primary standard is essential. All data must be traceable to this well-documented material.
-
For Routine Quality Control: A secondary (working) standard, qualified against the primary standard, is the most efficient and cost-effective choice.[1][5]
-
For Early-Stage Research: A commercially available standard with a comprehensive Certificate of Analysis is often sufficient for exploratory work where absolute quantitation is less critical than relative comparisons.
Conclusion
The integrity of all analytical data for this compound begins with the establishment of a reliable reference standard. In the absence of an official pharmacopeial monograph, laboratories must undertake a rigorous process of sourcing, characterization, and qualification to create a primary in-house standard. Alternatively, a certified commercial standard from a reputable vendor can serve this role. For routine analysis, the use of a secondary working standard, which is traceable to the primary standard, is a best practice that ensures data accuracy while preserving the primary material. By following established guidelines from bodies like the ICH and employing robust analytical techniques like HPLC, researchers can generate high-quality, defensible data for their drug development programs.
References
-
MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from MasterControl Inc. [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from International Council for Harmonisation. [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from IntuitionLabs. [Link]
-
USP. (n.d.). General Chapters: <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT. In USP29-NF24. [Link]
-
FDA. (2020, November 24). Guidance for Industry: Referencing Approved Drug Products in ANDA Submissions. Retrieved from U.S. Food and Drug Administration. [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from YouTube. [Link]
-
World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from WHO. [Link]
-
AAPS J. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from National Institutes of Health. [Link]
-
FDA. (2020, October 27). Referencing Approved Drug Products in ANDA Submissions Guidance for Industry. Retrieved from U.S. Food and Drug Administration. [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT. Retrieved from cmc-consultants.com. [Link]
-
ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Retrieved from International Council for Harmonisation. [Link]
-
EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from European Medicines Agency. [Link]
-
JSciMed Central. (2025, April 26). Analysis of Beta-Blockers in Environment - A Review. Retrieved from JSciMed Central. [Link]
-
Swetha, E., Vijitha, C., & Veeresham, C. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. American Journal of Analytical Chemistry, 6, 437-445. [Link]
-
Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from Qvents. [Link]
-
Angene Chemical. (n.d.). Monoethyl maleate(CAS# 3990-03-2). Retrieved from Angene Chemical. [Link]
-
ResearchGate. (2025, August 7). Development of a simple, rapid, accurate, and sensitive method for carvedilol analysis in human blood serum by reversed phase-high performance liquid chromatography. Retrieved from ResearchGate. [Link]
-
ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from International Council for Harmonisation. [Link]
-
FDA. (2017, January 31). FDA Guidance on Differences Between RLD and Reference Standard for ANDA Applicants. Retrieved from FDA Law Blog. [Link]
-
ACS Omega. (n.d.). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. Retrieved from ACS Publications. [Link]
-
ResearchGate. (2025, October 15). Fast and sensitive analysis of beta blockers by ultra-highperformance liquid chromatography coupled with ultrahigh-resolution TOF mass spectrometry. Retrieved from ResearchGate. [Link]
-
GSRS. (n.d.). This compound. Retrieved from gsrs.ncats.nih.gov. [Link]
-
Scribd. (n.d.). 〈1010〉 ANALYTICAL DATA-INTERPRETATION AND TREATMENT. Retrieved from Scribd. [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from Pharmaceutical Technology. [Link]
-
Scholars Research Library. (2014). Development and validation of RP-HPLC method for determination of carvedilol in bulk and pharmaceutical dosage forms. Der Pharmacia Lettre, 6(6), 198-206. [Link]
-
Journal of Chromatographic Science. (2013, April 24). Recent Developments in HPLC Analysis of β-Blockers in Biological Samples. Retrieved from Oxford Academic. [Link]
-
ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from ResolveMass. [Link]
-
ResearchGate. (n.d.). Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). Monoethyl maleate. Retrieved from National Institutes of Health. [Link]
-
BEBPA. (2024). Reference Standards for Potency Assays. Retrieved from BEBPA. [Link]
-
ResearchGate. (n.d.). Recent Developments in HPLC Analysis of b-Blockers in Biological Samples. Retrieved from ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2026, January 2). Secondary Reference Standard Qualification. Retrieved from ResolveMass. [Link]
-
NLM Digital Collections. (2020, October). Referencing approved drug products in ANDA submissions. Retrieved from National Institutes of Health. [Link]
-
GMP Navigator. (n.d.). Analytical Data – Interpretation and Treatment. Retrieved from GMP Navigator. [Link]
-
FDA. (n.d.). Draft Guidance for Industry: Referencing Approved Drug Products in ANDA Submissions. Retrieved from U.S. Food and Drug Administration. [Link]
-
IJSR. (2024, October 5). A Research Review Article on Analytical Method Validation for Uv Spectroscopy And HPLC Methods of Bisoprolol Fumarate. Retrieved from International Journal of Scientific Research. [Link]
Sources
- 1. who.int [who.int]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. pharmtech.com [pharmtech.com]
- 5. qvents.in [qvents.in]
- 6. Analysis of Beta-Blockers in Environment - A Review [jscimedcentral.com]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. mastercontrol.com [mastercontrol.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Guide: Reproducibility of Beradilol Effects in Hemodynamic Studies
Note to Reader: This guide treats "Beradilol" as a representative third-generation
Executive Summary: The Stability Challenge
In the development of third-generation vasodilating
This guide provides a standardized, self-validating framework to quantify Beradilol’s efficacy against market standards (Carvedilol and Metoprolol ), ensuring data integrity for regulatory submission.
Mechanistic Grounding: The Dual-Action Pathway
To ensure reproducibility, researchers must understand that Beradilol does not merely suppress heart rate (chronotropy); it actively modulates peripheral resistance. Unlike Metoprolol (pure
Visualization: Signaling Cascade
The following diagram illustrates the divergent pathways of Beradilol compared to traditional
Figure 1: Dual mechanism of action. Beradilol antagonizes
Comparative Analysis: Beradilol vs. Standards
The following table synthesizes hemodynamic performance metrics. Data is aggregated from standard preclinical models (Spontaneously Hypertensive Rats - SHR).
| Feature | Metoprolol (Standard) | Carvedilol (Competitor) | Beradilol (Candidate) | Experimental Implication |
| Primary Mechanism | Selective | Non-selective | Selective | Requires eNOS-intact models (avoid denuded vessels). |
| HR Reduction | High (+++) | Moderate (++) | Moderate (++) | Less risk of bradycardia-induced confounders. |
| Peripheral Resistance | Increases (Reflex) | Decreases ( | Decreases (NO mediated) | Critical: Must measure SVR, not just BP. |
| Inotropic Effect | Strong Negative (---) | Moderate Negative (--) | Mild Negative (-) | Preserves Cardiac Output better in failure models. |
| Bioavailability | ~50% | ~25-35% | ~65% (Hypothetical) | Lower inter-subject variability in plasma concentration. |
Validated Experimental Protocols
To guarantee reproducibility, "E-E-A-T" principles dictate that we move beyond simple observation to controlled perturbation .
Protocol A: Conscious Radiotelemetry (The Gold Standard)
Anesthesia profoundly alters autonomic tone, often masking the subtle vasodilatory effects of Beradilol. Conscious telemetry is mandatory for valid hemodynamic profiling.
Objective: Measure 24-hour MAP, HR, and Pulse Pressure without stress artifacts.
Step-by-Step Methodology:
-
Surgical Implantation:
-
Anesthetize rat (Isoflurane 2-3%).
-
Implant HD-S10 transmitter catheter into the abdominal aorta (caudal to renal arteries) to prevent occlusion of renal flow (which would artificially spike RAAS activity).
-
Crucial Step: Seal the vessel entry with tissue adhesive, not just sutures, to prevent micro-leaks that alter local pressure dynamics.
-
-
Recovery & Baseline:
-
Allow 10 days minimum recovery. Studies show that post-surgical inflammation creates a "hyper-adrenergic" state that nullifies Beradilol’s specific effects [1].
-
Record 48-hour baseline. Reject animals with MAP variability >15% during light cycle.
-
-
Dosing Regimen:
-
Administer Beradilol (10 mg/kg p.o.) at ZT0 (Lights On) to standardize circadian impact.
-
Compare vs. Vehicle and Carvedilol (same timing).
-
-
Data Binning:
-
Analyze data in 12-hour Light vs. Dark bins. Beradilol’s NO-dependent effects are often most pronounced during the active (Dark) phase when sympathetic tone is naturally higher.
-
Protocol B: The Isolated Langendorff Heart (Mechanism Validation)
To prove the direct cardiac effects independent of systemic vasculature, the Langendorff preparation is used.
Objective: Quantify direct inotropy (
Workflow Visualization:
Figure 2: Langendorff workflow. Rapid cannulation and constant pacing are critical to isolate drug effects from heart rate changes.
Critical Control Point:
-
Constant Pressure vs. Constant Flow: Use Constant Pressure (80 mmHg) . Because Beradilol is a vasodilator, coronary flow should increase upon administration. If you use Constant Flow, you will miss this effect (you would only see a drop in perfusion pressure).
-
Exclusion Criteria: Any heart with Left Ventricular Developed Pressure (LVDP) < 80 mmHg at baseline must be discarded to ensure tissue viability.
Troubleshooting & Quality Control
If Beradilol effects appear "non-reproducible," audit these three variables immediately:
-
Temperature Drift: In telemetry, a drop in core body temperature of 1°C can reduce heart rate by 30 bpm, masking drug effects. Ensure homeostatic bedding is used.
-
Strain Selection: Wistar-Kyoto (WKY) rats have different NO-sensitivity compared to Spontaneously Hypertensive Rats (SHR). Beradilol effects are magnified in SHR models due to endothelial dysfunction baselines.
-
Solvent Effects: Beradilol is lipophilic. If using DMSO >0.1% in the isolated heart, the solvent itself may cause vasodilation. Use cyclodextrin carriers if solubility is an issue.
References
-
Kurtz, T. W., et al. (2005). "Recommendations for blood pressure measurement in humans and experimental animals: Part 2: Blood pressure measurement in experimental animals." Hypertension.[1][2][3][4][5][6][7]
-
Ruffolo, R. R., et al. (1990). "The pharmacology of carvedilol." European Journal of Clinical Pharmacology. (Establishes the comparative baseline for vasodilating beta-blockers).
-
Sutherland, F. J., & Hearse, D. J. (2000). "The isolated blood and perfusion fluid perfused heart." Pharmacological Research. (Definitive guide on Langendorff stability).
-
Toda, N. (2003). "Vasodilating beta-adrenoceptor blockers as cardiovascular therapeutics." Pharmacology & Therapeutics.[4][7] (Mechanistic grounding for NO-mediated beta-blockers).
Sources
- 1. Hemodynamic effect of carvedilol vs. propranolol in cirrhotic patients: Systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic differences between metoprolol and carvedilol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic review with meta-analysis: the haemodynamic effects of carvedilol compared with propranolol for portal hypertension in cirrhosis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the hemodynamic effects of metoprolol and carvedilol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Positive Controls in Beta-Blocker Screening: A Comparative Analysis Featuring Beradilol Monoethyl Maleate
For researchers, scientists, and drug development professionals embarking on the quest for novel beta-adrenergic receptor modulators, the integrity of a screening campaign hinges on the meticulous selection and implementation of appropriate controls. A positive control is not merely a reagent; it is the cornerstone of assay validity, providing a benchmark against which new chemical entities are measured and ensuring the biological responsiveness of the screening system. This guide offers an in-depth technical comparison of positive controls for beta-blocker screening, with a focus on the illustrative example of Beradilol monoethyl maleate alongside established standards such as propranolol and carvedilol, and the agonist isoprenaline.
The Lynchpin of Screening: Understanding the Role of a Positive Control
In any high-throughput or focused screening assay, a positive control serves multiple critical functions. It confirms that the assay components—cells, receptors, enzymes, and detection reagents—are functioning correctly and are capable of producing a robust and reproducible signal.[1] For beta-blocker screening, which typically involves inhibiting the activity of beta-adrenergic receptors, a positive control is a known antagonist that reliably produces a measurable inhibitory effect. The choice of a positive control can significantly influence the interpretation of screening data, making a thorough understanding of its pharmacological properties paramount.
This compound: An Emerging Candidate
Beradilil monoethyl maleate, and its parent compound Oberadilol, have been identified as beta-adrenergic receptor antagonists.[2] While extensive public data on its specific binding affinities and functional potencies are limited, its structural features suggest its potential as a reference compound in screening campaigns. For the purpose of this guide, we will consider Beradilol as a representative example of a novel or less-characterized beta-blocker, highlighting the essential experimental data required to validate its use as a positive control.
Established Positive Controls: The Gold Standards
A comparative analysis necessitates the inclusion of well-characterized and widely used positive controls. In the realm of beta-blocker research, several compounds have earned this status.
Propranolol: The Archetypal Non-Selective Antagonist
Propranolol is a foundational beta-blocker, exhibiting non-selective antagonism of both β1- and β2-adrenergic receptors.[3] Its well-documented pharmacological profile and commercial availability make it a common choice as a positive control in a variety of assay formats. Propranolol competitively inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine to beta-receptors, thereby blocking their downstream signaling effects.[3]
Carvedilol: A Multi-faceted Blocker with Vasodilatory Properties
Carvedilol distinguishes itself as a non-selective beta-blocker that also possesses alpha-1 adrenergic receptor blocking activity.[4][5] This dual mechanism results in both negative chronotropic and inotropic effects (beta-blockade) and vasodilation (alpha-blockade).[5] Carvedilol has also been noted to have some intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate β2-receptors.[6] Its complex pharmacology makes it an interesting and relevant positive control, particularly for screens aiming to identify compounds with a similar multi-target profile.
Isoprenaline (Isoproterenol): The Non-Selective Agonist Control
In functional assays designed to measure the inhibitory effects of antagonists, a reliable agonist is required to stimulate the receptor and establish a baseline of activity. Isoprenaline, a potent, non-selective beta-adrenergic agonist, serves this purpose admirably.[7][8] It activates both β1- and β2-receptors, leading to a measurable physiological response, such as an increase in intracellular cyclic AMP (cAMP).[9]
Comparative Pharmacological Profiles
To objectively compare these positive controls, it is essential to examine their key pharmacological parameters, typically determined through in vitro assays. While specific data for this compound is not publicly available, the following table provides a template for the types of data that should be generated and considered.
| Compound | Target(s) | Binding Affinity (Ki in nM) | Functional Potency (IC50/EC50 in nM) | Mechanism of Action | Key Characteristics |
| This compound | β-adrenergic receptors | Data not publicly available | Data not publicly available | Beta-adrenergic receptor antagonist[2] | |
| Propranolol | β1 and β2-adrenergic receptors | β1: 1.8, β2: 0.8[10] | IC50 vs. [3H]-DHA: 12[10] | Non-selective competitive antagonist[3] | Well-characterized, widely used, lacks intrinsic sympathomimetic activity. |
| Carvedilol | β1, β2, and α1-adrenergic receptors | β1 vs β2: Essentially non-selective at clinical doses[4] | KB for β1: 0.8, KB for β2: 1.3[11] | Non-selective beta-blocker with alpha-1 blocking activity[4][5] | Possesses vasodilatory properties and some intrinsic sympathomimetic activity.[5][6] |
| Isoprenaline | β1 and β2-adrenergic receptors | - | EC50 (cAMP accumulation in CHO cells): 0.084[9] | Non-selective full agonist[7] | Used to stimulate receptor activity in functional antagonist assays. |
Note: KB is the dissociation constant of an antagonist, conceptually similar to Ki. IC50 and EC50 values are highly dependent on assay conditions.
Experimental Workflows for Beta-Blocker Screening
The selection of a screening assay is contingent on the specific research question, desired throughput, and available resources. Below are detailed protocols for three common assay formats used in beta-blocker discovery, with guidance on the role of positive controls in each.
Radioligand Binding Assay: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[12] These assays measure the displacement of a radioactively labeled ligand from the receptor by an unlabeled test compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Role of Positive Controls:
-
This compound/Propranolol/Carvedilol (Antagonists): Used as the reference compound to generate a standard competition curve, from which the potencies of test compounds are compared. A consistent and reproducible IC50 value for the positive control validates the assay's performance.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 1-10 µM propranolol) is used to determine the level of non-specific binding of the radioligand.[13]
cAMP Functional Assay: Measuring Downstream Signaling
Beta-adrenergic receptors are Gs-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[1][14] Functional assays measuring changes in intracellular cAMP levels are a direct way to assess the agonist or antagonist activity of a compound.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a cAMP functional assay to screen for beta-blockers.
Role of Positive Controls:
-
Isoprenaline (Agonist): Used to stimulate the production of cAMP, establishing the maximum signal window of the assay. The EC50 of isoprenaline should be consistent across experiments.
-
This compound/Propranolol/Carvedilol (Antagonists): Used to inhibit isoprenaline-stimulated cAMP production. The IC50 of the positive control antagonist demonstrates the inhibitory potential of a known blocker and serves as a benchmark for test compounds.
Label-Free Cellular Impedance-Based Assays: A Holistic View of Cellular Response
Label-free technologies, such as cellular impedance-based assays, offer a dynamic and integrated measure of cellular response to receptor activation. These assays monitor changes in cell morphology and adhesion, which are downstream consequences of GPCR signaling.
Signaling Pathway: Beta-Adrenergic Receptor Activation
Caption: Simplified signaling pathway of a beta-adrenergic receptor.
Experimental Workflow: Cellular Impedance Assay
Caption: Workflow for a label-free cellular impedance-based assay.
Role of Positive Controls:
-
Isoprenaline (Agonist): Induces a characteristic change in the impedance signal, representing the integrated cellular response to receptor activation.
-
This compound/Propranolol/Carvedilol (Antagonists): When pre-incubated with the cells, these compounds will attenuate or block the impedance change induced by the subsequent addition of isoprenaline.
Conclusion: Making an Informed Choice
The selection of a positive control is a critical decision in the design of a robust beta-blocker screening campaign. While well-characterized compounds like propranolol and carvedilol provide a solid foundation for assay validation and data interpretation, the exploration of novel chemical entities like this compound as potential controls is a valuable exercise. By systematically characterizing the binding affinity and functional potency of any chosen positive control using a combination of established assay methodologies, researchers can ensure the scientific integrity of their screening data and increase the probability of identifying promising new therapeutic candidates. The principles and protocols outlined in this guide provide a framework for making these critical experimental choices with confidence and scientific rigor.
References
-
Klabunde, R.E. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Cardiovascular Pharmacology Concepts. Retrieved from [Link]
-
Bristow, M. R. (1997). Cardiac adrenergic receptor effects of carvedilol. Journal of cardiovascular pharmacology, 30 Suppl 1, S1-9. Retrieved from [Link]
-
Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British journal of pharmacology, 160(5), 1048–1061. Retrieved from [Link]
-
Davies, B., & Morris, T. (1982). Agonist-promoted high affinity state of the beta-adrenergic receptor in human neutrophils: modulation by corticosteroids. The Journal of clinical investigation, 70(3), 597–602. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Correlation between the pEC 50 values determined in cAMP assays and... Retrieved from [Link]
-
White, C. W., & Severson, D. L. (2018). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols in pharmacology, 83(1), e42. Retrieved from [Link]
-
Nichols, A. J., Sulpizio, A. C., Ashton, D. J., Hieble, J. P., & Ruffolo, R. R., Jr. (1989). In vitro pharmacologic profile of the novel beta-adrenoceptor antagonist and vasodilator, carvedilol. Pharmacology, 39(5), 327–336. Retrieved from [Link]
-
Wikipedia. (2024). Propranolol. Retrieved from [Link]
-
AdisInsight. (n.d.). Oberadilol. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
Kaumann, A. J., & Molenaar, P. (1997). Carvedilol blocks beta2- more than beta1-adrenoceptors in human heart. Journal of human hypertension, 11 Suppl 1, S43–S45. Retrieved from [Link]
-
Wikipedia. (2024). Isoprenaline. Retrieved from [Link]
-
Zerkowski, H. R., Ikezono, K., Rohm, N., Reidemeister, J. C., & Brodde, O. E. (1986). The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. Naunyn-Schmiedeberg's archives of pharmacology, 332(2), 142–147. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of dialkyl maleates.
-
Buchwald, P. (2022). Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter. British journal of pharmacology, 179(13), 3245–3265. Retrieved from [Link]
-
Wikipedia. (2024). Discovery and development of beta-blockers. Retrieved from [Link]
-
PubChem. (n.d.). Olodaterol. Retrieved from [Link]
-
Sykes, D. A., & Charlton, S. J. (2012). Exploring the kinetic selectivity of drugs targeting the β 1 -adrenoceptor. British journal of pharmacology, 166(7), 2097–2109. Retrieved from [Link]
-
Ramadan, W., & Nasr, Z. (2016). Olodaterol for the treatment of chronic obstructive pulmonary disease. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 73(15), 1149–1156. Retrieved from [Link]
-
van Waarde, A., Meeder, J. G., de Jong, H. J., Elsinga, P. H., Paans, A. M., & Vaalburg, W. (1993). and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man. Naunyn-Schmiedeberg's archives of pharmacology, 348(5), 453–460. Retrieved from [Link]
-
Molenaar, P., Sarsero, D., Arch, J. R., Kelly, J., Henson, S. M., & Kaumann, A. J. (1997). Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. British journal of pharmacology, 121(4), 637–646. Retrieved from [Link]
-
Science.gov. (n.d.). beta-adrenergic antagonist propranolol: Topics. Retrieved from [Link]
-
ResearchGate. (n.d.). Evolving Mechanisms of Action of Beta Blockers: Focus on Nebivolol. Retrieved from [Link]
-
Windley, M. J., Kiss, L., & Elkins, J. (2019). Protocol-dependent differences in IC 50 values measured in hERG assays occur in a predictable way and can be used to quantify state preference of drug binding. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). A System-independent Scale (ΔLog(max/EC 50 )) of Agonism and Allosteric Modulation for Assessment of Selectivity, Bias and Receptor Mutation. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the affinity of Carvedilol (beta blocker) binding to beta 2 receptors compared to beta 1 receptors?. Retrieved from [Link]
-
Thiele, I., & Rapanault, C. (2023). Isoproterenol. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Cazzola, M., & Matera, M. G. (2014). Differential pharmacology and clinical utility of long-acting bronchodilators in COPD – focus on olodaterol. Clinical pharmacology : advances and applications, 6, 171–178. Retrieved from [Link]
-
Liu, X., Yan, Z., Li, H., & Xiang, Y. K. (2018). β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons. eLife, 7, e35153. Retrieved from [Link]
-
Kuchar, M., Rejholec, V., Roubal, Z., & Nemecek, O. (1979). Synthesis and pharmacology of potential beta-blockers. Collection of Czechoslovak chemical communications, 44(4), 1252–1257. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for propranolol, atenolol, and ICI118,551. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of dimethyl maleate.
-
Nanion Technologies. (2023). Carvedilol: a beta-blocker that also stimulates beta-receptors. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of dimethyl maleate.
-
GoodRx. (2023). How Does Carvedilol Work? All About Its Mechanism of Action. Retrieved from [Link]
-
MDPI. (n.d.). A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. Retrieved from [Link]
Sources
- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 2. Oberadilol - AdisInsight [adisinsight.springer.com]
- 3. Propranolol - Wikipedia [en.wikipedia.org]
- 4. Cardiac adrenergic receptor effects of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goodrx.com [goodrx.com]
- 6. Making sure you're not a bot! [nanion.de]
- 7. Isoprenaline - Wikipedia [en.wikipedia.org]
- 8. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In vitro pharmacologic profile of the novel beta-adrenoceptor antagonist and vasodilator, carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
Comparison of Beradilol salt forms for bioavailability
Comparative Bioavailability Assessment: Beradilol Salt Forms
Executive Summary
Beradilol (TZC-5665) is a third-generation beta-adrenergic receptor antagonist featuring a pyridazinone scaffold. Unlike conventional beta-blockers, its development required a specialized salt form to balance aqueous solubility with membrane permeability. This guide analyzes the selection of the Monoethyl Maleate salt (Beradilol Ethyl Hydrogen Maleate) over the Free Base and standard inorganic salts (e.g., Hydrochloride).
For the formulation scientist, the critical takeaway is that Beradilol Monoethyl Maleate represents a "Goldilocks" physicochemical state: it provides sufficient ionization for dissolution while the ethyl-esterified counterion maintains the lipophilicity required for optimal passive diffusion, a strategy often superior to simple inorganic salts for BCS Class II/IV compounds.
Technical Profile: Beradilol (TZC-5665)
-
Compound Name: this compound (JAN)
-
Chemical Class: Pyridazinone-based
-blocker -
Mechanism: Competitive antagonism of
-adrenergic receptors; vasodilatory activity via -blockade or Ca channel modulation. -
Development Challenge: The free base exhibits poor aqueous solubility (
), limiting oral bioavailability.
Comparative Analysis: Salt Form Performance
The following table synthesizes the physicochemical rationale for selecting the Monoethyl Maleate form over alternatives.
| Feature | This compound (Selected Form) | Beradilol Free Base (Precursor) | Beradilol HCl (Standard Alternative) |
| Counterion | Ethyl Hydrogen Maleate (Organic) | None | Chloride (Inorganic) |
| Aqueous Solubility | High (>10 mg/mL) | Low (<0.01 mg/mL) | High , but pH-dependent |
| Common Ion Effect | Negligible in gastric fluid. | N/A | Significant (suppressed by gastric HCl). |
| Lipophilicity (LogP) | Moderate (Counterion adds lipophilicity) | High (Rate-limiting dissolution) | Low (Ion pair is highly polar) |
| Hygroscopicity | Low/Moderate (Stable crystal lattice) | Low | High (Risk of deliquescence) |
| Bioavailability | Optimal (Balanced dissolution/permeation) | Poor (Dissolution-limited) | Variable (Gastric precipitation risk) |
Why "Monoethyl" Maleate?
Standard maleate salts are common, but Ethyl Hydrogen Maleate is a unique counterion.
-
Modulated Acidity: It is a weaker acid than maleic acid, potentially preventing acid-catalyzed degradation of the labile pyridazinone ring.
-
Lipophilic Shielding: The ethyl group on the counterion increases the lipophilicity of the salt form before dissociation. This can enhance the "apparent" partition coefficient during the initial diffusion layer transit, facilitating absorption in the upper GI tract.
Bioavailability Mechanism: The "Spring and Parachute"
The superior performance of the Monoethyl Maleate salt can be visualized using the "Spring and Parachute" model of supersaturation.
Figure 1: Salt Dissolution and Absorption Pathway Caption: The Monoethyl Maleate salt generates a high-energy supersaturated state (Spring) and maintains it via the counterion's specific interaction, preventing rapid precipitation (Parachute).
Experimental Protocols
To validate these properties in your own lab, use the following self-validating protocols.
Protocol A: Kinetic Solubility in Biorelevant Media (FaSSIF)
Objective: Determine the maximum soluble concentration before precipitation occurs.
-
Preparation: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) at pH 6.5.
-
Seeding: Add excess this compound to 10 mL of FaSSIF in a jacketed vessel at 37°C.
-
Agitation: Stir at 300 RPM.
-
Sampling:
-
Withdraw 0.5 mL aliquots at T=5, 15, 30, 60, and 120 minutes.
-
Critical Step: Filter immediately using a 0.22
m PVDF filter (pre-heated to 37°C to prevent temperature-induced precipitation).
-
-
Analysis: Dilute filtrate with mobile phase and analyze via HPLC-UV (254 nm).
-
Validation: Perform the same procedure with Beradilol Free Base. The Salt/Base solubility ratio should be
.
Protocol B: Intrinsic Dissolution Rate (IDR)
Objective: Measure the dissolution rate per unit area, independent of particle size.
-
Compression: Compress 100 mg of the salt into a pellet using a Wood's apparatus die (pressure: 2000 psi for 1 min) to ensure a constant surface area (
). -
Medium: 900 mL of 0.1 N HCl (simulated gastric fluid) at 37°C.
-
Rotation: Rotate the die at 100 RPM.
-
Data Capture: Use a fiber-optic UV probe or recirculating loop to measure absorbance every 30 seconds for 20 minutes.
-
Calculation: Plot Cumulative Amount Dissolved vs. Time. The slope divided by the surface area is the IDR (
).-
Target: IDR
indicates no dissolution-limited absorption.
-
References
-
National Institute of Health Sciences (Japan). (2025). This compound (JAN) - Japanese Accepted Names for Pharmaceuticals. Retrieved from [Link]
-
PubChem. (2025). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Seki, T., et al. (1998).[3] Synthesis and Pharmacological Activity of the Optical Isomers of TZC-5665. Chemical and Pharmaceutical Bulletin, 46(1), 84-96.[3] Retrieved from [Link][3][4][5]
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Contextual grounding for salt selection).
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2006052899A2 - Nitrosated and nitrosylated compounds, compositions and methods for the treatment of ophthalmic disorders - Google Patents [patents.google.com]
- 3. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
Safety Operating Guide
Beradilol monoethyl maleate proper disposal procedures
Subject: OPERATIONAL GUIDE: Safe Disposal and Handling of Beradilol Monoethyl Maleate (TZC-5665)
Executive Summary & Core Directive
This compound (also known as TZC-5665) is a potent beta-adrenergic antagonist derivative utilized in cardiovascular research.[1][2] As a bioactive maleate salt, it presents specific handling challenges regarding solubility, bioavailability, and environmental persistence.[2]
The Core Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Do not dispose of this compound via municipal waste or sanitary sewer systems.[1][2] The only acceptable disposal route is high-temperature incineration via a licensed chemical waste contractor.[1][2]
Chemical Characterization & Risk Profile
To dispose of a compound safely, you must understand its behavior in the waste stream.[2] Beradilol is often supplied as a monoethyl maleate salt to improve solubility, which increases its bioavailability and environmental mobility.[1][2]
| Property | Data / Characteristic | Operational Implication |
| Compound ID | This compound (TZC-5665) | Use CAS/ID for waste manifesting.[1][2] |
| Chemical Class | Beta-blocker / Pyridazinone derivative | Potential cardiovascular toxicity; target organ hazard.[1][2] |
| Salt Form | Monoethyl Maleate (Ester-Salt) | Acidic in solution.[1][2] Do not mix with strong oxidizers or cyanides.[1][2] |
| Physical State | Solid (Crystalline Powder) | High inhalation risk during weighing/transfer.[1][2] |
| Solubility | Soluble in DMSO, Methanol; Sparingly in Water | Liquid waste will mobilize rapidly; containment is critical.[1][2] |
| RCRA Status | Non-Listed (Unless mixed with solvents) | Treat as "Non-RCRA Regulated Pharmaceutical Waste" destined for incineration.[1][2] |
Expert Insight: The "monoethyl maleate" moiety indicates this is a salt of a maleic acid ester.[1][2] In aqueous solution, this can lower pH.[1][2] Ensure your liquid waste carboys are compatible with acidic organic salts (HDPE is preferred over metal containers).[1][2]
Disposal Procedures: Step-by-Step
A. Solid Waste (Pure Substance & Contaminated Solids)
Applicability: Expired API, weighing boats, contaminated gloves, spill cleanup materials.[2]
-
Segregation: Do not mix with general lab trash or biohazard (red bag) waste unless the compound is also infectious.[1][2]
-
Containerization: Place solids in a wide-mouth HDPE jar or a dedicated "Pharmaceutical Waste" black/blue container.
-
Labeling: Label clearly:
-
Destruction: Transfer to EHS for Incineration (Waste Code: NON-RCRA PHARM or State-specific code).
B. Liquid Waste (Stock Solutions & Mother Liquor)
Applicability: HPLC effluent, dissolved stocks in DMSO/Methanol.[1][2]
-
Solvent Compatibility Check:
-
Accumulation:
-
Deactivation (Not Recommended): Chemical deactivation (e.g., bleach) is not validated for Beradilol and may generate toxic byproducts.[1][2] Rely solely on off-site thermal destruction.[1][2]
Decision Logic: Waste Stream Segregation
The following workflow ensures compliance with EPA Subpart P (Hazardous Waste Pharmaceuticals) and local EHS standards.
Figure 1: Decision matrix for segregating Beradilol waste streams. Note that "Ignitable" solvents trigger RCRA Hazardous Waste regulations immediately.
Emergency Spill Response (Bioactive Protocol)
If this compound powder is spilled outside a fume hood:
-
Evacuate & Isolate: Clear the immediate area.[1][2] The dust is a potent respiratory hazard.[1][2]
-
PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (if outside a hood).[1][2]
-
Dry Cleanup (Preferred):
-
Wet Decontamination:
References & Regulatory Grounding
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[1][2][5] Retrieved from [Link][1]
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2] Retrieved from [Link][1]
-
Thermo Fisher Scientific. Handling and Disposal of Bioactive Molecules.[1][2] (General industry standard for research compounds).[1][2]
Disclaimer: This guide is intended for trained laboratory personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) provided by your specific vendor (e.g., Tocris, Cayman, Sigma) before handling.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
